Recoflavone

Catalog No.
S541159
CAS No.
203191-10-0
M.F
C20H18O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Recoflavone

CAS Number

203191-10-0

Product Name

Recoflavone

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23)

InChI Key

BCPQOBQIVJZOFL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC

solubility

Soluble in DMSO, not in water

Synonyms

7-carboxymethoxyloxy-3',4',5-trimethoxyflavone, DA 6034, DA-6034, recoflavone

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC

The exact mass of the compound Recoflavone is 386.1002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Recoflavone mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Recoflavone's therapeutic potential is largely attributed to its multi-faceted intervention in the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.

G Hpylori H. pylori Infection IKKComplex IKK Complex (IKK-α, IKK-β, IKK-γ) Hpylori->IKKComplex IkB IκB (Inhibitor) IKKComplex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm NFkBActive Active NF-κB IkB->NFkBActive Degradation Releases Nucleus Nucleus NFkBActive->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) Nucleus->Cytokines Transcribes Hsp90 Hsp90 Hsp90->IKKComplex Stabilizes This compound This compound This compound->Cytokines Inhibits This compound->Hsp90 Promotes Dissociation

This compound inhibits NF-κB by disrupting the Hsp90-IKK complex.

  • Core Pathway Inhibition: In response to inflammatory stimuli, such as H. pylori infection, the IκB kinase (IKK) complex is activated. This complex normally phosphorylates the inhibitory protein IκBα, targeting it for degradation and thereby releasing the central transcription factor NF-κB to move into the nucleus and initiate the expression of pro-inflammatory genes (like IL-8) [1].
  • Direct Molecular Intervention: this compound does not generally inhibit IKK activity but specifically promotes the dissociation of the IKK complex, particularly the IKK-γ subunit, from its chaperone protein Heat Shock Protein 90 (Hsp90) [1]. Hsp90 is crucial for stabilizing and activating the IKK complex. By disrupting this interaction, this compound leads to the destabilization of the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation [1].
  • Modulation of NF-κB Subunits: Binding data confirms that this compound acts as a modulator for multiple subunits of the NF-κB complex, including p65 (RelA), c-Rel, RelB, p105, and p100, explaining its broad anti-inflammatory effects [2].

Quantitative Data and Targets

For research and development purposes, the following table summarizes the key quantitative and target information available for this compound.

Parameter Data / Target Notes / Organism
NF-κB p65 (RelA) Modulator [2] Human
Proto-oncogene c-Rel Modulator [2] Human
Transcription factor RelB Modulator [2] Human
NF-kappa-B p105 subunit Modulator [2] Human
NF-kappa-B p100 subunit Modulator [2] Human
Water Solubility 0.0158 mg/mL [2] Predicted (ALOGPS)
logP 2.67 [2] Predicted (ALOGPS)
logS -4.4 [2] Predicted (ALOGPS)
pKa (Strongest Acidic) 2.79 [2] Predicted (Chemaxon)
Polar Surface Area 100.52 Ų [2] Predicted

Experimental Insights and Clinical Status

The understanding of this compound's mechanism is grounded in specific experimental models, which also inform its potential therapeutic applications.

  • Key Experimental Model: The pivotal study elucidating its mechanism used the MKN-45 human gastric epithelial cell line infected with Helicobacter pylori [1].
    • Methodology: Cells were pretreated with this compound before infection. Researchers then measured NF-κB DNA-binding activity (via EMSA), IKK activity through kinase assays, and protein-protein interactions (like IKKγ-Hsp90) via immunoprecipitation. IL-8 expression was quantified as a key inflammatory output [1].
    • Outcome: this compound pretreatment significantly inhibited NF-κB activation and IL-8 upregulation without affecting other pathways like AP-1, demonstrating its specific action [1].
  • Therapeutic Applications & Status: Based on its mechanism, this compound has been formally investigated in clinical trials for:
    • Acute and Chronic Gastritis (Highest Phase: Phase III) [2] [3]
    • Dry Eye Syndrome (Highest Phase: Phase II) [2] [3]
    • Development for Crohn's disease and ulcerative colitis has been discontinued [3].

Broader Pharmacological Context

As a synthetic flavonoid, this compound shares characteristics with other natural flavones known to modulate critical signaling pathways.

  • Flavone Anti-inflammatory Properties: Natural flavones like apigenin, luteolin, and wogonin are recognized for inducing apoptosis in cancer cells and exerting anti-inflammatory effects by regulating pathways such as PI3K/AKT, MAPK, and NF-κB [4]. This compound can be seen as an optimized synthetic version of such compounds.
  • Multi-pathway Potential: While its primary documented mechanism is NF-κB inhibition, one source also suggests this compound may inhibit cyclooxygenase (COX-1 and COX-2) enzymes and exhibit antioxidant properties, presenting a multi-targeted anti-inflammatory profile [5]. This aligns with the known behavior of polymethoxylated flavones, which can modulate the PI3K/Akt and MAPK pathways in addition to NF-κB [6].

References

Recoflavone COX-1 COX-2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone Biological Profile

The following table summarizes the key information on this compound's mechanism and effects from available research data [1].

Property Description
IUPAC Name (2S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one [1]
Synonyms DA-6034 free acid [1]
Molecular Formula C₂₀H₁₈O₈ [1]
Mechanism of Action Inhibits the NF-κB pathway; induces intracellular calcium ([Ca²⁺]i) increase in epithelial cells [1].
Documented Activities Anti-inflammatory, anti-tumor, protection of gastric and intestinal mucosa, promotion of secretion in ocular surface and salivary glands [1].
Primary Experimental Support Preclinical models (in vitro & in vivo); direct COX enzyme inhibition data not reported [1].

Established Protocols for COX Inhibition

While direct data for this compound is lacking, the following established methodologies are used to evaluate COX inhibition and related anti-inflammatory effects of compounds like flavonoids.

In Vitro COX Enzyme Inhibition Assay

This protocol measures a compound's ability to directly inhibit COX-1 and COX-2 enzymes [2].

  • 1. Enzyme Source: Use commercial recombinant human COX-1 and COX-2 enzymes or human whole blood ex vivo assays [3] [2].
  • 2. Reaction Setup: Incubate the enzyme with the test compound (e.g., this compound) and arachidonic acid substrate [2].
  • 3. Prostaglandin Measurement: Quantify the production of prostaglandins (e.g., PGE₂), which is catalyzed by COX enzymes. This is typically done using an enzyme immunoassay (EIA) [3] [2].
  • 4. Data Analysis: Calculate the IC₅₀ values (concentration that inhibits 50% of enzyme activity) for both COX-1 and COX-2. The COX-2/COX-1 selectivity ratio is then determined to evaluate selectivity [3].

This experimental workflow can be visualized as follows:

Start Start Assay Enzyme Prepare Enzyme Source (Recombinant COX or Whole Blood) Start->Enzyme Incubate Incubate with Test Compound and Arachidonic Acid Enzyme->Incubate Measure Measure Prostaglandin Production (e.g., PGE₂ via EIA) Incubate->Measure Analyze Calculate IC₅₀ and Selectivity Ratio Measure->Analyze End End Assay Analyze->End

In Vivo Anti-inflammatory and Efficacy Models

These models assess the functional anti-inflammatory and protective effects of a compound in a complex living system [1].

  • Small Intestinal Injury Model:
    • Animals: Sprague-Dawley rats (6 weeks old).
    • Induction: Injury is induced by administering Indomethacin [1].
    • Treatment: The test compound (e.g., this compound at 30 mg/kg) is given orally [1].
    • Evaluation: Assess intestinal permeability, inflammation scores, and hemorrhagic lesions [1].
  • Colitis-Associated Cancer Model:
    • Animals: C57BL/6 mice.
    • Induction: Cancer is initiated with AOM/DSS treatment [1].
    • Treatment: Oral administration of the test compound (e.g., 30 mg/kg this compound, twice daily) [1].
    • Evaluation: Analyze colon tumor number, weight loss, colon shortening, and molecular markers like COX-2 and phospho-IKKα expression [1].

Research Implications and Next Steps

The available evidence suggests this compound's anti-inflammatory effects are mediated through NF-κB pathway inhibition rather than direct COX enzyme blockade [1]. However, NF-κB is a key upstream regulator of COX-2 expression; thus, this compound may indirectly reduce COX-2 levels in specific inflammatory contexts [4].

To fully characterize its activity, you could:

  • Conduct the in vitro COX enzyme inhibition assays described above to obtain missing IC₅₀ data.
  • Perform gene and protein expression analysis (Western blot, RT-PCR) in relevant cell lines and tissue samples from in vivo studies to confirm the downregulation of COX-2 expression as part of its mechanism [1] [5].

References

Recoflavone synthetic flavonoid derivative

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Chemical Profile

Recoflavone is classified as a flavone, characterized by its 2-phenylchromen-4-one core structure [1]. The compound is prepared through the synthetic modification of its natural precursor, Eupatilin [2].

While the specific synthesis route for this compound is proprietary, general methods for creating synthetic flavone derivatives often involve advanced techniques like the Suzuki-Miyaura cross-coupling reaction [3]. This palladium-catalyzed reaction is particularly valuable for attaching specific aryl or alkyl groups to the flavone core, allowing for the creation of a diverse library of derivatives with tailored biological activities [3] [1].

Mechanisms of Action & Experimental Evidence

This compound's therapeutic effects are mediated through multi-target mechanisms, with evidence from both in vitro and in vivo models.

Signaling Pathway Modulation

Experimental evidence indicates that this compound exerts anti-inflammatory and potentially anti-tumor effects primarily by inhibiting the NF-κB signaling pathway [2]. Concurrently, it triggers a rapid increase in intracellular calcium ([Ca²⁺]i) in epithelial cells, which is linked to the stimulation of mucin secretion—a key activity for its application in dry eye disease [2].

The following diagram illustrates the proposed cellular mechanism of action for this compound, integrating its effects on NF-κB and mucin secretion:

G This compound This compound NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition Calcium_Increase Increase in Intracellular Ca²⁺ This compound->Calcium_Increase AntiInflammatory Reduced Pro-inflammatory Cytokines NFkB_Inhibition->AntiInflammatory Mucin_Secretion Stimulation of Mucin Secretion Calcium_Increase->Mucin_Secretion CellProtection Cytoprotective & Anti-tumor Effects AntiInflammatory->CellProtection Mucin_Secretion->CellProtection

Proposed cellular mechanism of action for this compound.

Key Experimental Findings

The biological activities of this compound are supported by the following experimental data:

  • Mucin Secretion for Ocular Health: In human corneal epithelial cells, this compound (100-250 µM, 24-48h) increased the secretion of mucin-like glycoproteins. Specifically, a 24-hour treatment with 200 µM this compound significantly boosted the production of MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 in human conjunctival epithelial cells [2].
  • In Vivo Efficacy in Dry Eye Model: In a rabbit model of desiccation-induced dry eye, a single dose of 3% this compound eye drops significantly reduced corneal damage, as measured by decreased methylene blue permeability compared to a vehicle-treated group [2].
  • Gastrointestinal Protection: In an indomethacin-induced rat model of small intestinal injury, oral administration of 30 mg/kg this compound (every 12 hours for 3 days) reduced intestinal permeability and increased the expression of ERK, a protein involved in cell survival and repair [2].
  • Anti-tumor Effects in Colitis-Associated Cancer: In a mouse model, oral administration of 30 mg/kg this compound (twice daily for 8 weeks) reduced the number of colon tumors, ameliorated weight loss and colon shortening, enhanced apoptosis, and inhibited the expression of proliferation marker Ki-67, COX-2, and phospho-IKKα in colon tissue [2].

Experimental Protocols

For research purposes, the following experimental details are crucial for replicating studies on this compound.

In Vitro Cell Culture
  • Cell Line: Human corneal epithelial cells [2].
  • Treatment: this compound dissolved in DMSO, with a typical working concentration of 100-250 µM [2].
  • Incubation Time: 24 to 48 hours [2].
  • Key Assay: Measurement of mucin secretion and specific mucin gene expression (e.g., MUC5AC) [2].
In Vivo Administration

The table below summarizes established administration protocols from animal studies.

Disease Model Animal Dosage & Route Dosing Regimen Key Findings
Dry Eye Disease [2] Rabbit 3% eye drops (Topical) Single dose Reduced corneal damage
Small Intestinal Injury [2] Rat 30 mg/kg (Oral administration) Once every 12 hours for 3 days Reduced intestinal permeability; Increased ERK expression
Colitis-Associated Cancer [2] Mouse 30 mg/kg (Oral gavage) Twice daily from day 7 to day 63 Reduced colon tumors; Inhibited proliferation markers

Formulation and Drug Development

This compound's development into a therapeutic agent involves specific formulation work, as evidenced by a recent patent for an eye drop composition to treat dry eye syndrome [4]. This patent suggests that formulating a stable and effective topical solution is a key step in its clinical translation.

Available on chemical supplier sites like MedChemExpress, this compound is typically provided as a solid for research purposes. A common practice for creating stock solutions is to dissolve it in DMSO at a concentration of 40 mg/mL (103.53 mM), often with gentle warming to 60°C to aid dissolution [2].

References

Biological Activities & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone's therapeutic potential stems from its ability to modulate key cellular signaling pathways and processes.

Biological Activity Proposed Mechanism of Action Key Molecular Targets / Effects
Anti-inflammatory [1] Inhibition of the NF-κB signaling pathway [1]. Reduced expression of pro-inflammatory mediators.
Mucosa Protection & Secretion Promotion [1] Induction of intracellular calcium (([Ca^{2+}]_i)) increase in epithelial cells [1]. Increased mucin-like glycoprotein secretion; protection against gastric/intestinal injury [1].
Anti-tumor [1] Induction of apoptosis and inhibition of proliferation in a colitis-associated cancer model [1]. Inhibition of Ki-67, COX-2, and phospho-IKKα [1].

The following diagram illustrates the core signaling pathways modulated by this compound and their downstream effects, integrating these mechanisms into a cohesive visual overview:

G cluster_pathways Cellular Pathways & Processes cluster_effects Observed Pharmacological Effects This compound This compound NFkB Inhibition of NF-κB Pathway This compound->NFkB Inhibits Calcium Induction of [Ca²⁺]i Increase This compound->Calcium Activates Apoptosis Induction of Apoptosis This compound->Apoptosis Induces Proliferation Inhibition of Proliferation This compound->Proliferation Inhibits AntiInflammatory Anti-inflammatory Effect NFkB->AntiInflammatory MucosaProtection Mucosa Protection & 🡡 Mucin Secretion Calcium->MucosaProtection AntiTumor Anti-tumor Effect Apoptosis->AntiTumor Proliferation->AntiTumor

Overview of this compound's core mechanisms and effects.

Experimental Data & Research Models

The efficacy of this compound has been demonstrated in various in vitro and in vivo models, with specific experimental protocols and results.

In Vitro Evidence
Cell Line / Model Treatment Protocol (this compound) Key Findings & Quantitative Results
Human Corneal Epithelial Cells [1] 100-250 µM for 24-48 hours [1]. Increased secretion of mucin-like glycoproteins [1].
Human Conjunctival Epithelial Cells [1] 200 µM for 24 hours [1]. Significantly increased production of multiple mucins: MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 [1].

Detailed In Vitro Protocol (Mucin Secretion Assay) [1]:

  • Cell Culture: Human corneal or conjunctival epithelial cells are maintained in standard culture conditions.
  • Treatment: Cells are treated with this compound (e.g., 200 µM) dissolved in DMSO, with vehicle control, for a specified period (e.g., 24 hours).
  • Measurement: Mucin secretion is quantified using specific assays for mucin-like glycoproteins or by measuring the expression levels of specific MUC genes (e.g., MUC5AC) via techniques like ELISA or quantitative RT-PCR.
In Vivo Evidence
Disease Model Treatment Protocol (this compound) Key Outcomes & Efficacy
Rabbit Dry Eye Model [1] 3% eye drops; single dose [1]. Significantly reduced corneal damage and permeability compared to vehicle [1].
Rat Small Intestinal Injury [1] 30 mg/kg; oral administration; every 12 hours for 3 days [1]. Increased ERK expression and significantly lowered intestinal permeability [1].
Mouse Colitis-Associated Cancer [1] 30 mg/kg; oral gavage; twice daily from day 7 to 63 [1]. Reduced number of colon tumors, ameliorated weight loss and colon shortening [1].

Detailed In Vivo Protocol (Colitis-Associated Cancer Model) [1]:

  • Animal Model: C57BL/6 mice (10 weeks old) are treated with AOM (azoxymethane) and DSS (dextran sodium sulfate) to induce colitis and subsequent colon tumors.
  • Dosing: this compound (e.g., 30 mg/kg) or vehicle is administered by oral gavage twice daily according to a set schedule (e.g., from day 7 to day 63 post-initiation).
  • Endpoint Analysis: Mice are sacrificed, and the following parameters are assessed:
    • Tumor Burden: Number and size of tumors in the colon.
    • Disease Activity: Body weight change, colon length.
    • Molecular Analysis: Apoptosis (e.g., TUNEL assay), cell proliferation (e.g., Ki-67 staining), and protein expression (e.g., COX-2, p-IKKα) in colon tissues.

Potential Clinical Applications

Based on the accumulated preclinical data, this compound is being investigated for the treatment of several conditions:

  • Ocular Surface Diseases: Particularly dry eye disease, due to its ability to stimulate mucin secretion and protect the corneal surface [1].
  • Gastrointestinal Disorders: Including gastric injury and intestinal injury (e.g., inflammatory bowel disease, IBD), leveraging its anti-inflammatory and mucosa-protective properties [1] [2].
  • Cancer Prevention/Therapy: Specifically in the context of colitis-associated cancer, where it inhibits tumor formation and progression [1].

Context and Future Directions

This compound is part of a broader class of polymethoxylated flavones (PMFs) that are recognized for their ability to modulate inflammatory signaling pathways like NF-κB, MAPK, and PI3K/Akt [3]. While the preclinical data for this compound is promising, its transition to clinical use faces the same challenges as other PMFs, which include the need to optimize pharmacokinetic properties and conduct large-scale clinical trials to validate its efficacy and safety in humans [3].

References

Molecular Targets & Biological Activities of Recoflavone

Author: Smolecule Technical Support Team. Date: February 2026

Target / Pathway Action of Recoflavone Associated Biological Effects Experimental Evidence
NF-κB Pathway [1] [2] [3] Inhibits activation [2] [3] Anti-inflammatory, anti-tumor [2] In vitro studies in gastric epithelial cells [3].
IKK-γ / Hsp90 Complex [3] Promotes dissociation [3] Suppression of NF-κB signaling and IL-8 expression [3] In vitro studies in H. pylori-infected cells [3].
Mucin Secretion [2] [4] Increases production (MUC1, MUC5AC, etc.) [2] Protection of ocular surface, treatment of dry eye [2] [4] In vitro human corneal/conjunctival cells; in vivo rabbit dry eye model [2].
P2Y Receptor & Calcium Signaling [4] Induces intracellular Ca2+ increase [4] Promotes mucin secretion via Ca2+-dependent pathways [4] Evidence from epithelial cell studies [4].
mTOR Pathway [4] Activation [4] Promotes gastric epithelial cell migration and wound healing [4] Described as part of its mechanism of action [4].
COX-2 Expression [2] Inhibits expression [2] Anti-inflammatory and anti-carcinogenic effects [2] In vivo mouse model of colitis-associated cancer [2].

The following diagram illustrates the core mechanism by which this compound inhibits the NF-κB pathway, a key action documented in research:

G Hp H. pylori Infection IKKComplex IKK Complex (IKK-α/γ) Hp->IKKComplex Activates NFkB Inactive NF-κB (p50/p65) IKKComplex->NFkB Phosphorylates IκB Hsp90 Hsp90 Hsp90->IKKComplex Stabilizes ActiveNFkB Active NF-κB NFkB->ActiveNFkB Release & Nuclear Translocation TargetGenes Pro-inflammatory Gene Expression (e.g., IL-8) ActiveNFkB->TargetGenes This compound This compound (DA-6034) This compound->IKKComplex Inhibits Activity This compound->Hsp90 Promotes Dissociation

This compound inhibits NF-κB by dissociating Hsp90 and inhibiting IKK complex activity.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are the methodologies from pivotal studies.

Protocol: Inhibiting NF-κB in Gastric Epithelial Cells [3]

This protocol investigates the mechanism of NF-κB pathway inhibition.

  • Cell Line: MKN-45 human gastric epithelial cell line.
  • Treatment with this compound: Cells were pretreated with DA-6034 prior to infection with Helicobacter pylori.
  • Key Assays and Analyses:
    • NF-κB DNA Binding Activity: Measured using an electrophoretic mobility shift assay (EMSA).
    • IKK Activity: Assessed by an immune complex kinase assay.
    • Protein-Protein Interaction: Co-immunoprecipitation and immunoblotting were used to investigate the association between Hsp90 and IKK-γ.
    • Cytokine Expression: Interleukin-8 (IL-8) expression was measured as a downstream readout of NF-κB activation.
Protocol: Inducing Mucin Secretion in Ocular Surface Models [2] [4]

This protocol evaluates this compound's potential for treating dry eye disease.

  • In Vitro Models:
    • Cells: Human conjunctival and corneal epithelial cells.
    • Treatment: Incubation with this compound (1-250 µM for 24-48 hours).
    • Measurement: Mucin-like glycoprotein secretion was quantified. Specific mucin species (MUC1, MUC5AC, etc.) were analyzed.
  • In Vivo Model:
    • Animal: Male New Zealand White rabbits.
    • Disease Model: Desiccation-induced dry eye, created by holding eyes open with a speculum for 2 hours.
    • Treatment: A single dose of a 3% this compound ophthalmic suspension.
    • Evaluation: Corneal damage was assessed using methylene blue permeability.
Protocol: Ameliorating Colitis and Inhibiting Colon Carcinogenesis [2]

This protocol examines the therapeutic effects in models of inflammatory bowel disease (IBD) and associated cancer.

  • Acute Colitis Models (Preventive & Therapeutic):
    • Animals: C57BL/6 mice.
    • Colitis Induction: 4% Dextran Sulfate Sodium (DSS) in drinking water for 5 days.
    • Treatment: DA-6034 was administered either concurrently with DSS (preventive) or after DSS exposure (therapeutic).
    • Disease Assessment: Body weight, Disease Activity Index (DAI), colon length, and histological scoring.
  • Inflammation-Related Cancer Model:
    • Tumor Initiation: A single intraperitoneal injection of azoxymethane (AOM).
    • Tumor Promotion: Three cycles of 2% DSS for 5 days, followed by 2 weeks of normal water.
    • Treatment: DA-6034 (30 mg/kg) administered orally twice daily from day 7 to day 63.
    • Outcome Measures: Tumor number, apoptosis (TUNEL assay), and expression of Ki-67, phospho-IKKα, and COX-2 (immunohistochemistry).

Drug Development Context

This compound is classified as an investigational small molecule [1]. Clinical trials have been conducted or are underway for conditions such as Dry Eye Syndrome, Acute Gastritis, and Chronic Gastritis [1] [4], demonstrating a translational focus on gastrointestinal and ocular inflammatory diseases. Its chemical structure is defined as a 7-carboxymethyloxy-3',4',5-trimethoxy flavone [3] [4].

References

Recoflavone in acute and chronic gastritis clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone Basic Profile & Clinical Trial Status

The table below summarizes the core identity and development status of this compound.

Attribute Description
Generic Name This compound [1]
Code Names DA-6034, DA 6034 [1] [2]
Chemical Formula C₂₀H₁₈O₈ [1]
Molecular Weight 386.356 g/mol [1]
CAS Number 203191-10-0 [1] [3]
Modality Small Molecule [1]
Drug Bank Status Investigational [1]
Related Compound Synthetic derivative of the flavonoid Eupatilin [3]

Clinical Trial Overview: this compound has been used in clinical trials studying the treatment of Acute Gastritis and Chronic Gastritis [1]. According to DrugBank, one trial for gastritis is listed with an "Unknown Status," while two completed trials investigated its use for Dry Eye Syndrome (DES) [1].

Mechanism of Action & Pharmacological Profile

This compound's biological activity is multi-faceted, targeting several key pathways involved in inflammation and mucosal protection.

  • Primary Mechanism: It acts as a modulator of the NF-κB pathway, a critical regulator of inflammation, immunity, and cell survival [1] [3]. It specifically modulates several subunits of the NF-κB complex, including c-Rel, RelB, p65, p100, and p105 [1].
  • Additional Activities:
    • Induces an increase in intracellular calcium concentration ([Ca²⁺]i) in epithelial cells [3].
    • Promotes the secretion of mucin-like glycoproteins in human corneal and conjunctival epithelial cells, which is crucial for mucosal protection [3].
    • Exhibits anti-inflammatory, anti-tumor, and gastroprotective/intestinal mucosal protective effects in preclinical models [3].

The following diagram illustrates the core mechanism of action of this compound and its subsequent biological effects, based on current scientific understanding.

G This compound This compound NF_kB_Pathway Inhibition of NF-κB Pathway This compound->NF_kB_Pathway Calcium Induces [Ca²⁺]i Increase This compound->Calcium Effects Anti-inflammatory Effects Mucosal Protection NF_kB_Pathway->Effects Mucin Stimulates Mucin Secretion Calcium->Mucin Mucin->Effects

Preclinical In Vivo Data

Evidence from animal models supports the therapeutic potential of this compound. Key findings are summarized in the table below.

Disease Model Dosing Regimen Reported Outcomes
Small Intestinal Injury (Rat) [3] 30 mg/kg; oral administration; every 12 hours for 3 days Increased ERK expression; significantly reduced intestinal permeability.
Colitis-Associated Cancer (Mouse) [3] 30 mg/kg; oral gavage; twice daily for 8 weeks Reduced number of colon tumors; ameliorated weight loss and colon shortening; enhanced apoptosis; inhibited expression of Ki-67, COX-2, and phospho-IKKα.
Dry Eye Disease (Rabbit) [3] 3% eye drops; single dose Significantly reduced corneal damage and permeability.

Accessing Further Information

The search results indicate that detailed clinical protocols and efficacy data from human trials on gastritis are not publicly available in depth. For comprehensive information, you may need to consult specialized resources.

  • Clinical Trial Registries: Search official databases like ClinicalTrials.gov using identifiers "DA-6034" or "this compound" for potential protocol details and status updates [1].
  • Scientific Literature: Investigate further in-depth through biomedical literature databases for related publications that might reference the clinical trial data [4].

References

Recoflavone in dry eye syndrome clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Development Status & Timeline

Development Aspect Details
Drug Name Recoflavone (DA-6034, GLH8NDE) [1] [2]
Drug Type Small Molecule [1] [3]
Highest Phase for Dry Eye Phase 3 (as of November 2023) [1]
Key Mechanism of Action NF-kappa B inhibition; Antioxidant; Suppression of MMP-9 and inflammatory cytokines [3] [4] [2]
Recent Clinical Trial Activity Phase I trial completed in South Korea (Feb 2020); Phase II trial planned (Apr 2021) [2]

Mechanism of Action and Experimental Evidence

This compound's therapeutic potential is attributed to its multi-targeted anti-inflammatory and antioxidant effects. The proposed mechanism involves the suppression of the MAPK signaling pathway and inhibition of the transcriptional factor NF-kB [4].

Detailed Experimental Protocol and Findings

A 2010 study investigated the therapeutic effect of DA-6034 in an experimentally-induced inflammatory dry eye model in rabbits [4].

  • Experimental Dry Eye Model: Inflammation was induced in rabbit lacrimal glands by a single injection of the T-cell mitogen concanavalin A (Con A) [4].
  • Treatment Protocol: DA-6034 was administered topically (eye drops) four times daily for six days, starting 24 hours after the Con A injection [4].
  • Assessed Parameters:
    • Tear Function: Tear volume and tear breakup time (TBUT).
    • Inflammatory Markers: Levels of MMP-9 and cytokines (IL-8, TGF-β1) in lacrimal glands.
    • Histological Evaluation: Microscopic examination of tissue.
    • In-Vitro Mechanism: Using human corneal epithelial cells, researchers detected phosphorylated MAPKs (JNK, p38) and NF-kB via ELISA [4].
  • Key Results:
    • DA-6034 restored tear volume and improved TBUT [4].
    • It suppressed elevated levels of MMP-9, IL-8, and TGF-β1 in the lacrimal glands [4].
    • In human corneal epithelial cells, DA-6034 attenuated the phosphorylation of JNK and p38 MAPK and inhibited NF-kB activation in a concentration-dependent manner [4].

The diagram below summarizes the proposed signaling pathway and the mechanism of action of this compound based on these experimental findings.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Con A) MAPKPathway MAPK Signaling Pathway InflammatoryStimulus->MAPKPathway JNK JNK MAPKPathway->JNK p38 p38 MAPK MAPKPathway->p38 NFkB NF-κB Activation JNK->NFkB p38->NFkB CytokineProduction Pro-inflammatory Cytokine Production (IL-8, TGF-β1) NFkB->CytokineProduction MMP9 MMP-9 Production NFkB->MMP9 ClinicalSymptoms Dry Eye Symptoms (Reduced Tear Volume, Shortened TBUT) CytokineProduction->ClinicalSymptoms MMP9->ClinicalSymptoms This compound This compound (DA-6034) This compound->JNK  Inhibits Phosphorylation This compound->p38  Inhibits Phosphorylation This compound->NFkB Inhibits Activation

Figure 1: Proposed mechanism of this compound in suppressing ocular surface inflammation. This compound inhibits the MAPK pathway (JNK, p38) and NF-κB activation, reducing production of inflammatory mediators and alleviating dry eye symptoms. [4]

Clinical Development History and Future Outlook

This compound has been investigated for other inflammatory conditions, though development for some has been discontinued.

Indication Highest Phase Status / Location Key Dates / Organizations
Dry Eye Syndromes Phase 3 Active Status in the US as of Nov 2023 [1]; Developed by Dong-A ST [2]
Acute Gastritis Phase 3 Status in the US as of Oct 2010 [1]
Chronic Gastritis Phase 3 Status in the US as of Oct 2010 [1]
Crohn's Disease Discontinued [2]
Ulcerative Colitis Discontinued [2]

Recent clinical activity indicates ongoing interest. A Phase I trial in volunteers for a dry eye formulation was completed in South Korea in February 2020 (NCT04104997), and a Phase II trial (NCT04679883) was planned to begin in April 2021 [2].

Conclusion for Researchers

References

Recoflavone antioxidant and anti-inflammatory properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Recoflavone is a synthetic derivative of the flavonoid Eupatilin and exhibits a multi-targeted mechanism of action, primarily centered on inhibiting the NF-κB pathway and modulating key inflammatory players [1] [2].

The diagram below illustrates the core anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

G Stimulus Inflammatory Stimulus (e.g., H. pylori) IKKComplex IKK Complex (IKK-α, IKK-γ) Stimulus->IKKComplex Activates NFkB Inactive NF-κB (p50/p65) IKKComplex->NFkB Phosphorylates IκB ActiveNFkB Active NF-κB NFkB->ActiveNFkB Release & Activation Nucleus Nucleus ActiveNFkB->Nucleus Translocates to Transcription Transcription of Inflammatory Genes (IL-8, COX-2, TNF-α) Nucleus->Transcription This compound This compound (DA-6034) This compound->IKKComplex Promotes Dissociation of IKK-γ/Hsp90 Complex

Diagram 1: this compound inhibits NF-κB activation by disrupting the IKK-γ/Hsp90 complex, a key step in the inflammatory signaling cascade [3] [1].

In addition to the NF-κB pathway, research indicates that flavonoids similar to this compound can influence other critical targets [4] [5]. The table below summarizes its key molecular interactions.

Target/Pathway Mechanistic Action Biological Consequence
NF-κB Pathway [3] [1] Promotes dissociation of the IKK-γ/Hsp90 complex, inhibiting IKK activity. Suppression of pro-inflammatory gene expression (e.g., IL-8, COX-2).
COX-1 / COX-2 [2] Inhibition of cyclooxygenase enzymes. Reduced synthesis of prostaglandins, leading to decreased inflammation and pain.
Intracellular Ca²⁺ [1] Induces an increase in intracellular calcium ([Ca²⁺]i) in epithelial cells. Promotes mucin secretion and protects mucosal barriers.
ERK Pathway [1] Modulates ERK signaling in intestinal injury models. Contributes to cytoprotective and healing effects.

Preclinical and Experimental Evidence

Substantial in vitro and in vivo data support the therapeutic potential of this compound.

Summary of Experimental Findings

The table below consolidates key experimental results from preclinical studies.

Model System Dosage / Concentration Key Findings Citation
H. pylori-infected gastric epithelial cells (MKN-45) Not Specified Significantly inhibited NF-κB activation and upregulated IL-8 expression. [3]
Human corneal epithelial cells 100 - 250 µM Increased secretion of mucin-like glycoproteins. [1]
Human conjunctival epithelial cells 200 µM Significantly increased production of MUC1, MUC5AC, MUC16, and other mucins. [1]
Rabbit dry eye model 3% eye drops (single dose) Significantly reduced corneal damage and permeability. [1]
Rat small intestinal injury 30 mg/kg (oral, every 12h, 3 days) Reduced intestinal permeability; increased ERK expression. [1]
Mouse colitis-associated cancer 30 mg/kg (oral gavage, twice daily, 8 weeks) Reduced colon tumor number; inhibited Ki-67, COX-2, and phospho-IKKα. [1]

Therapeutic Applications and Indications

Based on its mechanisms and experimental data, this compound is primarily investigated for conditions involving inflammation and mucosal damage [1] [2].

  • Gastrointestinal Protection: Demonstrated protective effects in models of H. pylori-induced gastritis and indomethacin-induced small intestinal injury [3] [1].
  • Ocular Surface Disease: Promotes mucin secretion and reduces corneal damage in dry eye disease models [1].
  • Inflammatory Bowel Disease (IBD) and Cancer: Shows promise in colitis-associated cancer models by reducing tumor number and inhibiting pro-inflammatory and proliferative markers (COX-2, Ki-67) [1].
  • Other Inflammatory Conditions: Its multi-targeted anti-inflammatory and immunomodulatory properties suggest potential for rheumatoid arthritis and psoriasis [2].

Research Protocols and Methodologies

For researchers aiming to investigate this compound, here are key experimental approaches derived from the literature.

Assessing Anti-inflammatory Activity via NF-κB Pathway
  • Cell-based models: Use human gastric epithelial cell lines (e.g., MKN-45) stimulated with H. pylori or other inflammatory inducers like TNF-α [3].
  • Key Assays:
    • Electrophoretic Mobility Shift Assay (EMSA) or Luciferase Reporter Assay: To measure NF-κB DNA-binding activity and transcriptional activation [3].
    • IKK Kinase Assay: To directly measure the inhibition of IKK activity [3].
    • Co-Immunoprecipitation (Co-IP): To detect the dissociation of the IKK-γ/Hsp90 complex upon this compound treatment [3].
    • ELISA or qRT-PCR: To quantify the downregulation of NF-κB target genes like IL-8 and COX-2 [3].
Evaluating Antioxidant Capacity

While specific assays for this compound were not detailed in the results, standard spectrophotometric methods for flavonoids include [6] [7]:

  • DPPH Assay: Measures free radical scavenging activity. Results are often expressed as IC₅₀ (concentration providing 50% inhibition) [6] [7].
  • ABTS Assay: Another common method to determine total antioxidant capacity [6] [7].
  • FRAP and CUPRAC Assays: Assess the reducing power of the compound [6].

Key Considerations for Research and Development

  • Multi-targeted Action: Unlike single-target drugs, this compound's synergy across NF-κB, COX, and mucin secretion pathways may offer enhanced efficacy and lower side effects [4] [2].
  • Oral Bioavailability: As a flavonoid derivative, absorption and bioavailability are critical. Preclinical data show oral activity, but further formulation work (e.g., nanoparticles, liposomes) may be beneficial [5].
  • Safety Profile: Existing preclinical studies report protective effects without significant adverse events, but comprehensive toxicological studies are essential for clinical translation [1].

References

Comprehensive Technical Profile: Recoflavone as a Nuclear Factor-Kappa B (NF-κB) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Profile

Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative with demonstrated anti-inflammatory activity currently advanced to Phase III clinical trials for inflammatory bowel disease and other conditions. With the molecular formula C₂₀H₁₈O₈ and molecular weight of 386.356 g/mol, this compound represents a promising therapeutic agent targeting the NF-κB signaling pathway—a critical regulator of inflammation and immune responses [1]. This compound is chemically described as 7-carboxymethyloxy-3',4',5-trimethoxyflavone and represents one of several flavonoid compounds investigated for their anti-inflammatory properties through NF-κB pathway modulation.

The development status of this compound is supported by multiple clinical trials, including a completed Phase I study (NCT01162954) to evaluate tolerability in healthy volunteers, a completed Phase II study (NCT01670357) for dry eye syndrome, and a Phase III trial (NCT01813812) for acute gastritis with unknown status [1]. This clinical progression underscores the pharmaceutical interest in this compound as a promising therapeutic agent with a potentially favorable safety profile.

Mechanisms of Action: NF-κB Pathway Inhibition

Primary Mechanism: IKK-NF-κB Signaling Disruption

This compound exerts its anti-inflammatory effects primarily through inhibition of the NF-κB pathway, a central regulator of inflammation and immune responses. The compound specifically targets the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that maintains NF-κB in an inactive state within the cytoplasm [1]. In Helicobacter pylori-infected gastric epithelial cells, this compound treatment dissociates the Hsp90 and IKK-γ complex, leading to suppression of NF-κB nuclear translocation and inhibition of pro-inflammatory gene expression [1].

This mechanism is consistent with other flavonoid compounds known to inhibit NF-κB signaling. For instance, amentoflavone—a related biflavonoid—has been shown to block I-κBα degradation in macrophages, thereby preventing nuclear translocation of the p65 subunit and subsequent expression of NF-κB-regulated genes [2]. Similarly, the flavonoid 3'-hydroxy-flavone has been demonstrated to block TNF-α-induced NF-κB transcriptional activity specifically at the level of NF-κB/IκBα phosphorylation and degradation by inhibiting IκB kinase activity [3].

The following diagram illustrates the key molecular targets of this compound in the NF-κB signaling pathway:

G LPS Inflammatory Stimuli (LPS, H. pylori, TNF-α) Receptor Cell Surface Receptors (TLR, TNFR) LPS->Receptor IKK_complex IKK Complex (IKK-α, IKK-β, IKK-γ) Receptor->IKK_complex Signaling Cascade IkB IκBα (Inhibitor of NF-κB) IKK_complex->IkB Phosphorylation IkB_phospho Phosphorylated IκBα IkB->IkB_phospho NFkB_inactive NF-κB (p50/p65) Inactive in Cytoplasm IkB_phospho->NFkB_inactive Degradation & Dissociation NFkB_active NF-κB (p50/p65) Active in Nucleus NFkB_inactive->NFkB_active Nuclear Translocation GeneExp Pro-inflammatory Gene Expression (IL-8, TNF-α, COX-2, MUC5AC) NFkB_active->GeneExp This compound This compound This compound->IKK_complex Inhibits This compound->IkB Stabilizes

Figure 1: this compound inhibition points in the NF-κB signaling pathway. The compound targets IKK complex activity and stabilizes IκBα to prevent NF-κB nuclear translocation and pro-inflammatory gene expression.

Secondary Mechanisms: Mucin Secretion and Cell Migration

Beyond NF-κB inhibition, this compound demonstrates additional therapeutic mechanisms that contribute to its efficacy in inflammatory conditions. In ocular surface models, this compound has been shown to promote mucin secretion via Ca²⁺-dependent pathways through P2Y receptor stimulation, enhancing epithelial barrier function [1]. Additionally, the compound exhibits gastroprotective effects by promoting gastric epithelial cell migration and wound healing through activation of the mTOR pathway [1].

These complementary mechanisms position this compound as a multi-functional therapeutic agent capable of not only suppressing inflammation but also actively promoting tissue repair and barrier function restoration—critical processes in inflammatory bowel disease, gastritis, and ocular surface disorders.

Quantitative Experimental Data and Efficacy Profiles

In Vitro and In Vivo Efficacy Metrics

Table 1: Quantitative efficacy data for this compound across experimental models

Experimental Model Concentration/Dose Key Efficacy Metrics Biological Outcomes Source
H. pylori-infected MKN-45 gastric cells Not specified Significant inhibition of NF-κB activation Suppressed IL-8 and MCP-1 expression; Dissociated IKK-γ-Hsp90 complex [1]
DSS-induced murine colitis Not specified Attenuated weight loss, reduced disease activity index Maintained crypt architecture; Reduced inflammatory cell infiltration [1]
Inflammation-related colon cancer model Not specified Reduced number of colon tumors Enhanced apoptosis; Inhibited COX-2 and phospho-IKKα expression [1]
Rabbit desiccation dry eye model 3% ophthalmic suspension Significant reduction in corneal damage Increased MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 production [1]
Rat conjunctival goblet cells 100-250 μM Significant increase in mucin-like glycoprotein Enhanced MUC5AC production [1]
Comparative Efficacy of Flavonoid Compounds

Table 2: Comparison of flavonoid compounds with NF-κB inhibitory activity

Compound Chemical Class NF-κB Inhibition Mechanism Experimental IC₅₀ Values Therapeutic Models
This compound Synthetic flavonoid derivative IKK-Hsp90 complex dissociation; IκBα stabilization Not fully quantified IBD, gastritis, dry eye syndrome
Amentoflavone Bi-flavonoid Inhibition of I-κBα degradation; Blocked p65 nuclear translocation NO production inhibition (concentration-dependent) Osteosarcoma, hepatocellular carcinoma, inflammation [2] [4] [5]
3'-hydroxy-flavone Flavonoid IκB kinase inhibition; Blocked NF-κB/IκBα phosphorylation Not specified Intestinal epithelial inflammation [3]
Compound 51 Pyridine derivative Inhibition of NF-κB phosphorylation and nuclear translocation NO release IC₅₀ = 3.1 ± 1.1 μM; NF-κB activity IC₅₀ = 172.2 ± 11.4 nM LPS-induced inflammation [6]

Therapeutic Applications and Research Evidence

Gastrointestinal Diseases

This compound has demonstrated significant efficacy in inflammatory bowel disease (IBD) models, showing both preventive and therapeutic effects in dextran sulfate sodium (DSS)-induced colitis. In acute preventive and therapeutic models, this compound significantly attenuated DSS-induced weight loss, reduced disease activity index scores, and prevented colon shortening while maintaining crypt architecture and reducing inflammatory cell infiltration [1]. Notably, in inflammation-related colon cancer models, this compound strongly enhanced apoptosis and inhibited expression of COX-2 and phospho-IKKα, suggesting potential for preventing colitis-associated carcinogenesis [1].

In gastric inflammation models, particularly Helicobacter pylori-infected gastric epithelial cells, this compound significantly inhibited NF-κB activation and subsequent upregulation of pro-inflammatory mediators including interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) without influencing activator protein-1 (AP-1) DNA binding activity, demonstrating its specificity for the NF-κB pathway [1].

Ocular Surface Diseases

For ocular applications, this compound has shown promise in dry eye syndrome through mechanisms distinct from its anti-inflammatory effects. In rabbit desiccation models, a 3% this compound ophthalmic suspension significantly reduced corneal damage induced by desiccation [1]. This protective effect was associated with enhanced production of multiple mucin species (MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16) in human conjunctival and corneal epithelial cells, suggesting that this compound promotes ocular surface integrity through enhanced mucin secretion [1].

Experimental Protocols and Methodologies

In Vitro NF-κB Activation Assay

The NF-κB β-lactamase reporter gene assay represents a standardized method for evaluating NF-κB inhibition, suitable for testing compounds like this compound:

  • Cell Line: NF-κB-bla ME180 cell line (human cervical cancer cells stably expressing β-lactamase reporter gene under NF-κB response element regulation)
  • Culture Conditions: DMEM medium supplemented with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, 25 mM HEPES, 50 U/ml penicillin, 50 μg/ml streptomycin, and 5 μg/ml blasticidin
  • Assay Protocol:
    • Dispense cells at 2,000 cells/5 μl/well in 1,536-well black wall/clear bottom plates
    • Add test compounds (15 concentrations in 2.23-fold dilution series)
    • Stimulate with LPS (100 ng/ml) or TNF-α (10 ng/ml) for NF-κB pathway activation
    • Incubate for 4-6 hours at 37°C with 5% CO₂
    • Measure β-lactamase activity using fluorescent substrates
    • Calculate inhibition based on reduced fluorescence in compound-treated groups versus controls [7]
In Vivo Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model provides a robust system for evaluating this compound efficacy in inflammatory bowel disease:

  • Animals: C57BL/6 mice (8-10 weeks old, male)
  • Colitis Induction: 4% DSS in drinking water for 5 days
  • Treatment Groups:
    • Control group: DSS alone
    • Preventive group: this compound co-administered with DSS
    • Therapeutic group: this compound administered after DSS induction
  • Administration Route: Oral gavage or rectal administration
  • Evaluation Parameters:
    • Daily body weight measurement
    • Disease Activity Index (DAI) scoring (stool consistency, fecal blood)
    • Colon length measurement at sacrifice
    • Histological analysis (H&E staining for crypt architecture and inflammatory cell infiltration)
    • Inflammatory marker analysis (IL-6, TNF-α, IL-1β via ELISA) [1]
Mucin Secretion Assay

The evaluation of this compound effects on mucin production involves:

  • Cell Lines: Human conjunctival and corneal epithelial cells, isolated rat conjunctival goblet cells
  • Treatment: this compound (1-250 μM) for 24-48 hours
  • Mucin Quantification:
    • ELISA for mucin-like glycoprotein levels
    • Real-time PCR for specific mucin gene expression (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16)
    • Immunofluorescence staining for mucin protein localization
  • Functional Assessment: In rabbit desiccation model, corneal damage evaluated by fluorescein staining and clinical scoring [1]

Conclusion and Research Directions

This compound represents a promising NF-κB pathway inhibitor with demonstrated efficacy across multiple disease models, particularly in gastrointestinal and ocular inflammatory conditions. Its multi-modal mechanism—combining direct NF-κB inhibition with enhanced mucosal protection and tissue repair—positions it uniquely among anti-inflammatory compounds. The advancement of this compound to Phase III clinical trials underscores its therapeutic potential and relatively favorable safety profile.

References

Recoflavone proto-oncogene c-Rel modulation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Recoflavone and Its Target

This compound is a synthetic flavonoid derivative that inhibits the NF-κB pathway, a key regulator of immune responses, inflammation, and cell survival. It acts as a modulator of several NF-κB subunits, including proto-oncogene c-Rel [1] [2].

  • Chemical Profile: this compound (C₂₀H₁₈O₈) is a small molecule with an average molecular weight of 386.356 g/mol [1].
  • Primary Target - c-Rel: The protein encoded by the REL gene is a transcription factor that regulates genes for immunity, inflammation, and cell proliferation [3]. Dysregulation of c-Rel is linked to autoimmune diseases and cancers like B-cell lymphoma [3].
  • Broader Mechanism: Beyond c-Rel, this compound also modulates other NF-κB subunits (RelA/p65, RelB, and the p100/p105 subunits), contributing to its anti-inflammatory and anti-tumor effects [1] [2].

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TLR ligands, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB Inhibitor IKK->IkB Phosphorylates NFkB_Inactive NF-κB (Inactive in cytoplasm) IKK->NFkB_Inactive Releases IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active Nuclear Translocation GeneExp Gene Expression (Inflammation, Cell Survival) NFkB_Active->GeneExp This compound This compound This compound->IKK Inhibits This compound->NFkB_Active Inhibits (c-Rel, RelA)

This compound inhibits NF-κB signaling at multiple points.

Quantitative Data and Experimental Evidence

The biological effects of this compound are supported by the following quantitative data from preclinical studies.

Table 1: In Vitro Effects of this compound in Human Cells

Cell Type Concentration Exposure Time Key Findings Reference
Human Corneal Epithelial Cells 100 - 250 µM 24 - 48 hours Increased mucin-like glycoprotein secretion [2]
Human Conjunctival Epithelial Cells 200 µM 24 hours Significantly increased production of MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 [2]

Table 2: In Vivo Effects of this compound in Animal Models

Disease Model Animal Dosage & Administration Treatment Duration Key Findings Reference
Dry Eye Disease Rabbit 3% eye drops (single dose) Single dose Significantly reduced corneal damage and permeability [2]
Small Intestinal Injury Rat 30 mg/kg (oral administration) Once every 12 hours for 3 days Increased ERK expression; reduced intestinal permeability [2]
Colitis-Associated Cancer Mouse 30 mg/kg (oral gavage) Twice daily, 7 to 63 days Reduced number of colon tumors; inhibited Ki-67, COX-2, and phospho-IKKα [2]

Experimental Protocols and Methodologies

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies.

Protocol 1: Assessing Mucin Secretion in Ocular Surface Epithelial Cells

  • Cell Culture: Use immortalized human corneal or conjunctival epithelial cell lines.
  • Treatment: Prepare a stock solution of this compound in DMSO. Treat cells at 60-80% confluency with 100-250 µM this compound.
  • Incubation: Maintain cells in a standard CO₂ incubator for 24-48 hours.
  • Analysis: Quantify mucin secretion or gene expression using techniques like ELISA, Western Blot, or Quantitative RT-PCR (qPCR) for specific mucin genes (MUC1, MUC5AC, etc.) [2].

Protocol 2: Evaluating Efficacy in a Dry Eye Animal Model

  • Animal Model: Use male New Zealand White rabbits.
  • Disease Induction: Induce dry eye by keeping the eyes open with a speculum for 2 hours to create desiccation stress.
  • Treatment: Apply a single dose of 3% this compound in a suitable ophthalmic vehicle as eye drops immediately after desiccation.
  • Assessment: Evaluate corneal damage by measuring corneal permeability to dyes like methylene blue [2].

Protocol 3: Investigating Anti-tumor Effects in Colitis-Associated Cancer

  • Animal Model: Use C57BL/6 mice (e.g., 10 weeks old).
  • Disease Induction: Inject azoxymethane (AOM) intraperitoneally, followed by cycles of dextran sulfate sodium (DSS) in drinking water.
  • Treatment: Administer 30 mg/kg this compound via oral gavage twice daily, starting from day 7 until the end of the experiment.
  • Endpoint Analysis: On the final day, count the number and size of tumors in the colon. Analyze colon tissue for apoptosis, proliferation markers, and pathway proteins via immunohistochemistry and Western Blot [2].

Clinical Trial Status and Potential

This compound has been investigated in several clinical trials for conditions where its mechanism of action is relevant.

  • Completed/Active Trials: Clinical trials have been conducted for the treatment of Acute Gastritis, Chronic Gastritis, and Dry Eye Syndrome (DES) [1].
  • Current Status: As of the latest information, this compound remains an investigational drug and has not yet received full market approval for any indication [1].

Key Insights for Researchers

  • Multi-faceted Action: this compound's ability to act on multiple NF-κB subunits suggests potential for broad anti-inflammatory and anti-cancer effects [1] [2].
  • Critical Coordination: Research shows that RelA and c-Rel dynamics are non-redundant and coordinated, allowing cells to discriminate between different immune threats [4]. Targeting c-Rel with this compound could fine-tune immune responses more precisely than targeting the general pathway.
  • Translational Potential: Its oral activity and efficacy in models of gastrointestinal injury and cancer highlight its potential as a therapeutic agent for mucosal disorders and inflammation-driven cancers [2].

References

Recoflavone transcription factor RelB modulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and RelB Modulation

Recoflavone's core mechanism involves the inhibition of the NF-κB signaling pathway [1]. It is identified as a modulator of several key proteins within this pathway, including Transcription factor RelB [2].

  • NF-κB Pathway Context: The NF-κB family of transcription factors, including RelB, p65 (RelA), c-Rel, p105, and p52, plays a central role in regulating immune and inflammatory responses [3] [4] [5]. In unstimulated cells, NF-κB complexes are typically held inactive in the cytoplasm by inhibitory proteins (IκB). Upon cellular stimulation, IκB is degraded, allowing NF-κB dimers to translocate to the nucleus and activate target genes [4].
  • RelB's Unique Role: RelB differs from other NF-κB members. It functions primarily as a heterodimer with p50 or p52 and is often associated with constitutive NF-κB activity in lymphoid tissues and dendritic cell development [3] [5]. Notably, research has also revealed that RelB can act as a transcriptional suppressor in certain cell types like fibroblasts, helping to limit the expression of pro-inflammatory cytokines [3].
  • This compound's Action: By modulating RelB and other NF-κB components, this compound inhibits the activation of this pro-inflammatory pathway [2] [1]. The diagram below illustrates the logical relationship of this compound's mechanism within the NF-κB pathway.

g ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS) IKKComplex IKK Complex Activation ProInflammatoryStimuli->IKKComplex IkBAlpha IκBα Protein (Degradation) IKKComplex->IkBAlpha NFkBInactive Inactive NF-κB Complex (cytoplasm) IkBAlpha->NFkBInactive Releases NFkBActive Active NF-κB Complex (nucleus) NFkBInactive->NFkBActive Translocates GeneTranscription Pro-inflammatory Gene Transcription NFkBActive->GeneTranscription RelB Transcription Factor RelB RelB->GeneTranscription Modulates This compound This compound This compound->IKKComplex Inhibits This compound->RelB Modulates

This compound inhibits NF-κB signaling and modulates RelB to suppress pro-inflammatory gene transcription.

Experimental Data and Protocols

The biological effects of this compound have been demonstrated in both in vitro and in vivo models. The table below summarizes key findings and the associated experimental methodologies.

Model System Treatment & Dosing Key Findings / Outcomes Experimental Methodology & Analysis

| Human Conjunctival Epithelial Cells (In Vitro) [1] | • 200 µM this compound • 24 hours incubation | • Significantly increased production of mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16. | Protocol: Cell culture, treatment, and subsequent analysis of mucin production. Analysis: Likely quantitative PCR (qPCR) for mRNA and/or immunoassays (e.g., ELISA) for protein levels. | | Rabbit Dry Eye Model (In Vivo) [1] | • 3% this compound • Eye drops, single dose | • Significantly reduced corneal damage. • Decreased methylene blue permeability in the cornea. | Protocol: Desiccation-induced dry eye created by keeping eyes open with a speculum for 2 hours. Treatment applied thereafter. Analysis: Assessment of corneal damage via methylene blue permeability test. | | Rat Intestinal Injury Model (In Vivo) [1] | • 30 mg/kg • Oral administration, every 12 hours for 3 days | • Increased ERK protein expression. • Significantly lowered intestinal permeability. | Protocol: Intestinal injury induced by administration of Indomethacin. Analysis: Measurement of intestinal permeability; Western blot analysis for ERK expression; histological scoring for inflammation and lesions. | | Mouse Colitis- Associated Cancer Model (In Vivo) [1] | • 30 mg/kg • Oral gavage, twice daily from day 7 to 63 | • Reduced number of colon tumors. • Ameliorated weight loss and colon shortening. • Enhanced apoptosis, inhibited proliferation (Ki-67), and suppressed COX-2 and phospho-IKKα. | Protocol: Cancer induced by AOM (azoxymethane) and DSS (dextran sodium sulfate). Analysis: Tumor counting; measurement of colon length; immunohistochemistry/ Western blot for Ki-67, COX-2, p-IKKα; TUNEL assay for apoptosis. |

Clinical Development Overview

This compound has been evaluated in several clinical trials for different indications [2] [6].

  • It has reached Phase III clinical trials for the treatment of Gastritis [6].
  • For Dry Eye Syndrome (DES), it has been studied in Phase II trials, and as of April 2024, further Phase II trials were being planned [2] [6].
  • Development for inflammatory bowel diseases, including Crohn's disease and Ulcerative colitis, has been discontinued [6].

References

Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical and Clinical Profile of Recoflavone

Property Description
Generic Name This compound [1]
Synonyms DA-6034, DA 6034, 7-Carboxymethyloxy-3',4',5-trimethoxyflavone [2] [1]
CAS Number 203191-10-0 [3] [1]
Chemical Formula C₂₀H₁₈O₈ [3] [1]
Molecular Weight 386.35 g/mol [3] [1]
Modality Small Molecule [1]
Origin Semi-synthetic derivative of Eupatilin, a natural flavonoid [3]
Development Status Investigational; has reached Phase III clinical trials for peptic ulcer disease [2] [1]

Table 2: Documented Mechanisms and Biological Activities

Area of Activity Observed Effect / Mechanism Experimental Models (In Vitro/In Vivo)
Gastric Mucosal Healing Promotes cell migration via PI3K-Akt-dependent activation of mTOR/S6K1 pathway; does not stimulate proliferation [2]. Human gastric epithelial cells (AGS, SNU484) [2].
Anti-inflammatory Effects Inhibits the NF-κB pathway [3] [1]. Human corneal and conjunctival epithelial cells; mouse colitis-associated cancer model [3].
Mucin Secretion Increases secretion of mucin-like glycoproteins and production of specific mucins (MUC1, MUC5AC, etc.) [3]. Human corneal and conjunctival epithelial cells [3].
Intestinal Protection Shows protective effects, reduces intestinal permeability, increases ERK expression [3]. Rat indomethacin-induced small intestinal injury model [3].
Anti-Tumor Effects Reduces colon tumors, enhances apoptosis, inhibits Ki-67 and COX-2 expression [3]. Mouse colitis-associated cancer model [3].

Experimental Data & Protocols

The following tables summarize key experimental findings and the methodologies used to obtain them.

Table 3: In Vivo Efficacy Models and Outcomes

Disease Model Dosage & Administration Key Results
Dry Eye Disease 3% eye drops, single dose [3]. Significantly reduced corneal damage and permeability in a rabbit desiccation model [3].
Small Intestinal Injury 30 mg/kg, oral administration, every 12 hours for 3 days [3]. Lowered intestinal permeability and increased ERK expression in a rat indomethacin model [3].
Colitis-Associated Cancer 30 mg/kg, oral gavage, twice daily for 8 weeks [3]. Reduced number of colon tumors, ameliorated weight loss and colon shortening in mice [3].

Table 4: Key In Vitro Experimental Protocols

Assay Type Purpose Typical Protocol (as cited)
Scratch-Wound Healing Assay To measure cell migration capacity [2]. A scratch is created on a confluent monolayer of gastric epithelial cells (e.g., AGS). Cells are treated with DA-6034, and the closure of the scratch is monitored over time [2].
Transwell Migration Assay To quantify directed cell movement [2]. Cells are seeded in the upper chamber of a transwell insert. DA-6034 is added, and cells that migrate through a porous membrane to the lower chamber are counted [2].
Flow Cytometry (FACS) To analyze cell cycle and proliferation [2]. Cells are stained with a DNA-binding dye (e.g., Propidium Iodide) after DA-6034 treatment. DNA content is analyzed to determine the percentage of cells in different cell cycle phases [2].
Mucin Analysis To measure mucin secretion and gene expression [3]. Human corneal/conjunctival epithelial cells are treated with this compound (e.g., 100-250 µM for 24-48h). Secreted mucin-like glycoproteins or specific MUC gene expression levels are measured [3].

Mechanism of Action Visualized

The signaling pathways through which this compound exerts its effects are illustrated below.

G This compound This compound (DA-6034) PI3K PI3K Activation This compound->PI3K Inhibition Inhibition This compound->Inhibition Calcium Intracellular Ca²⁺ Increase This compound->Calcium Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR S6K1 S6K1 Activity mTOR->S6K1 Migration Increased Cell Migration & Wound Healing S6K1->Migration NFkB NF-κB Pathway Inflammation Reduced Inflammation NFkB->Inflammation Inhibition->NFkB Mucins Mucin Secretion (MUC1, MUC5AC, etc.) Calcium->Mucins

This compound activates cell migration via PI3K-Akt-mTOR and stimulates mucin secretion, while inhibiting NF-κB to reduce inflammation.

Research Applications and Indications

Based on the accumulated data, this compound's primary research applications focus on:

  • Gastrointestinal Healing: Its ability to promote migration of gastric epithelial cells without inducing proliferation makes it a strong candidate for treating gastric ulcers and intestinal injuries [2] [3].
  • Ocular Surface Disease: The drug's capacity to stimulate mucin secretion in corneal and conjunctival cells supports its investigation for dry eye syndrome [3].
  • Inflammatory Bowel Disease (IBD) & Cancer: The anti-inflammatory effect via NF-κB inhibition and demonstrated efficacy in a colitis-associated cancer model suggest potential for treating IBD and preventing its associated carcinogenesis [3].

Further Research Directions

While the pre-clinical data is promising, note that This compound remains an investigational drug. Its full pharmacokinetic profile (absorption, distribution, metabolism, excretion) in humans and comprehensive safety data are not fully detailed in the available public literature [1]. Further research in these areas is essential for its clinical development.

References

Recoflavone synthesis and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Recoflavone (DA-6034)

1. Chemical Profile & Identification

This compound is a synthetic flavonoid derivative, specifically a 5-O-methylated flavonone. The table below summarizes its core chemical identity [1] [2] [3].

Property Description
IUPAC Name 2-{[2-(3,4-Dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl]oxy}acetic acid [1] [3]
Chemical Formula C₂₀H₁₈O₈ [1] [3]
Average Mass 386.36 g/mol [1] [3]
CAS Number 203191-10-0 [1] [2] [3]
DrugBank ID DB12058 [1]
Synonyms DA-6034 (free acid) [1] [2]
Related Compound Eupatilin derivative [2]
Physical Form Off-white to light yellow solid [2]

2. Known Mechanisms of Action

This compound exhibits a multi-targeted mechanism, primarily centered on modulating inflammatory pathways and epithelial cell function. Key targets and effects are listed in the table below [1] [2] [4].

Target/Pathway Action Biological Consequence
NF-κB Pathway Inhibition [2] Suppression of pro-inflammatory gene expression [1] [4].
Cyclooxygenases (COX-1/COX-2) Inhibition [4] Reduced synthesis of prostaglandins, alleviating inflammation and pain [4].
Intracellular Calcium [Ca²⁺]i Increase in epithelial cells [2] Stimulation of cellular secretion (e.g., mucin) [2].
Transcription Factors (RelB, p65, p100, p105) Modulation [1] Downstream regulation of the immune and inflammatory response [1].

The following diagram illustrates the integrated signaling pathways and biological effects of this compound:

G cluster_pathway This compound Mechanisms & Effects This compound This compound NFkB Inhibition of NF-κB Pathway This compound->NFkB COX Inhibition of COX-1/COX-2 This compound->COX Calcium Induction of [Ca²⁺]i Increase This compound->Calcium AntiInflammatory Anti-Inflammatory Effect NFkB->AntiInflammatory MucinProd Mucin Production NFkB->MucinProd Apoptosis Enhanced Apoptosis NFkB->Apoptosis Proliferation Inhibited Cell Proliferation NFkB->Proliferation COX->AntiInflammatory MucinSecretion Mucin Secretion Calcium->MucinSecretion Mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16 MucinProd->Mucins

3. Research Applications & Experimental Data

This compound has been investigated for several therapeutic applications, with recent Phase 3 clinical trials reported for dry eye disease [5]. The tables below summarize key experimental findings from in vitro and in vivo studies.

Table 3.1: Key In Vitro Findings [2]

Cell Line / System Experimental Protocol Key Results
Human Corneal Epithelial Cells Treated with 100-250 µM this compound for 24-48 hours. Increased secretion of mucin-like glycoproteins.
Human Conjunctival Epithelial Cells Treated with 200 µM this compound for 24 hours. Significantly increased production of mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16.

Table 3.2: Key In Vivo Findings [2]

Disease Model Experimental Protocol Key Results
Rabbit Dry Eye Model 3% this compound eye drops, single dose. Significantly reduced corneal damage and permeability.
Rat Intestinal Injury Model 30 mg/kg, oral administration, every 12 hours for 3 days. Increased ERK expression; significantly reduced intestinal permeability.
Mouse Colitis-Associated Cancer Model 30 mg/kg, oral gavage, twice daily for 8 weeks. Reduced number of colon tumors; ameliorated weight loss and colon shortening; enhanced apoptosis.

4. Formulation Considerations

A recent patent details an ophthalmic composition for treating dry eye disease. While exact concentrations are not specified, the patent lists several standard formulation components that ensure stability, sterility, and comfort [6].

  • Excipients: The formulation may include inorganic salts, alcohols, polyols, quaternary ammonium compounds, carbohydrates, cellulose derivatives, unsaturated carbon-bond polymers, polyoxyethylene-polyoxypropylene copolymers, polysaccharides, and oils/fats/waxes [6].
  • Physical Form: The composition is prepared as a solution [6].

5. Synthesis & Purification Notes

A significant hurdle in compiling a synthesis protocol is that detailed methods are contained within patents.

  • One patent (RU2302416C2) specifically addresses the monohydrate form of 7-carboxymethyloxy-3',4',5-trimethoxyflavone (this compound), highlighting its advantage of being non-hygroscopic—a critical property for ensuring dosage accuracy and long-term stability in drug formulation [7].
  • The patent claims a production method that enables mass production without the need for purification steps like recrystallization or column chromatography, performed under mild conditions by eliminating a methylation step under autoclave conditions [7]. However, the specific reaction steps, reagents, and conditions are not detailed in the public summary.

Recommendations for Researchers

To proceed with laboratory work on this compound, consider the following:

  • Consult Full Patent Documents: The most reliable source for synthetic routes are the original patents. The documents for US20250082603A1 [6] and RU2302416C2 [7] are key starting points. Specialized patent databases often provide more detailed full-text access.
  • Source from Chemical Suppliers: For initial biological testing, consider sourcing pure this compound from commercial chemical suppliers like MedChemExpress [2].
  • Focus on Formulation: For pre-clinical and clinical development, the formulation details in the ophthalmic patent [6] provide a strong foundation for developing a stable and effective drug product, particularly for dry eye disease.

References

  • US20250082603A1 - Ophthalmic composition containing this compound for the treatment of dry eye disease and method for preparing the same. Google Patents.
  • This compound: Uses, Interactions, Mechanism of Action. DrugBank Online. (2017).
  • GL PharmTech's this compound passes phase 3 trials, boosting stock price significantly. CHOSUNBIZ. (2025, April 23).
  • RU2302416C2 - 7-carboxymethyloxy-3',4',5-trimethoxyflavone monohydrate and methods of preparation and application thereof. Google Patents.
  • This compound (DA-6034 free acid) | Eupatilin Derivative. MedChemExpress.
  • This compound | C20H18O8. ChemSpider.
  • What is this compound used for? Synapse, PatSnap. (2024, June 28).

References

analytical methods for Recoflavone quantification

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone: Core Chemical & Biological Profile

The following table consolidates the key identified information about this compound.

Property Description
Chemical Name This compound (also known as DA-6034 free acid) [1]
CAS Number 203191-10-0 [1]
Molecular Formula C₂₀H₁₈O₈ [1]
Molecular Weight 386.35 g/mol [1]
Chemical Structure A synthetic derivative of the flavonoid Eupatilin. The SMILES notation is COC1=C2C(OC(C3=CC(OC)=C(OC)C=C3)=CC2=O)=CC(OCC(O)=O)=C1 [1]
Therapeutic Application Treatment of Dry Eye Disease; protection of gastric and intestinal mucosa [2] [1]
Proposed Mechanism of Action Inhibition of the NF-κB pathway; induction of intracellular calcium increase ([Ca²⁺]i) in epithelial cells; promotion of mucin secretion [1]
Reported Bioanalytical Challenge Low oral bioavailability (0.04% for free amentoflavone, a related biflavone) and high percentage of conjugated metabolites in plasma [3]

A Strategic Framework for Method Development

While a specific protocol for this compound is unavailable, the established practices for analyzing similar flavonoids provide a robust framework. The workflow below outlines the key stages in developing a quantification method.

Start Method Development for this compound Quantification SamplePrep Sample Preparation • Protein Precipitation • Liquid-Liquid Extraction (LLE) • Solid-Phase Extraction (SPE) Start->SamplePrep Chromatography Chromatographic Separation • UPLC/HPLC with C18 column • Mobile Phase: Methanol/ACN + Water + 0.1% Formic Acid SamplePrep->Chromatography MassSpec Mass Spectrometric Detection • ESI Negative Ion Mode • Multiple Reaction Monitoring (MRM) • Precursor → Product Ion Pairs Chromatography->MassSpec Validation Method Validation • Selectivity/Specificity • Linearity & Range • Precision & Accuracy • Stability Studies MassSpec->Validation

Detailed Methodological Considerations
  • Sample Preparation: For plasma samples, techniques like liquid-liquid extraction (LLE) are common. The study on amentoflavone used LLE with tert-butyl methyl ether after enzymatic hydrolysis with β-glucuronidase/sulfatase to cleave conjugated metabolites back to the parent aglycone for total quantification [3]. This step is crucial given the high metabolite conjugation noted for flavonoids [3].

  • Chromatographic Separation: As demonstrated for flavonoids like 2'-hydroxyflavanone and methylated flavone regioisomers, high-resolution separation is best achieved using reversed-phase chromatography [4] [5]. A typical setup involves:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm or smaller particle sizes for UPLC) [4] [5].
    • Mobile Phase: A gradient of water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B). The formic acid enhances ionization in mass spectrometry [4] [5].
  • Mass Spectrometric Detection: The preferred approach is LC-MS/MS.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for flavones [4] [5].
    • Detection: Multiple Reaction Monitoring (MRM) is essential for high sensitivity and selectivity. This involves selecting the deprotonated molecule [M-H]⁻ as the precursor ion and then monitoring one or two specific product ions formed via collision-induced dissociation [5].

Critical Notes for Researchers

  • Metabolite Interference: Be aware that this compound is likely extensively metabolized into phase II conjugates (glucuronides and sulfates) [3]. Your method must account for this, potentially requiring enzymatic hydrolysis to measure total drug exposure.
  • Regioisomer Discrimination: If your synthesis or extraction process could yield structurally similar methylated flavones, note that MS/MS is required to differentiate them, as they share the same molecular weight but have unique fragmentation patterns [4].
  • Pathway Analysis: Beyond quantification, understanding the mechanism involves studying its effect on signaling pathways like NF-κB, MAPK, and PI3K/Akt, which are known to be modulated by various flavonoids [6].

References

Recoflavone in rheumatoid arthritis treatment research

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone Overview and Mechanism of Action

This compound is a synthetic derivative of Eupatilin, a flavonoid compound [1] [2]. Its potential for treating chronic inflammatory diseases stems from a complex mechanism that simultaneously targets multiple pathways.

The diagram below illustrates how this compound intervenes in the NF-κB inflammatory signaling pathway, which is central to its action.

G cluster_stimulus Inflammatory Stimulus (e.g., H. pylori) cluster_ikk IKK Complex Activation cluster_nfkb NF-κB Pathway cluster_reco This compound Action Stimulus Pro-inflammatory Stimuli IKK IκB Kinase (IKK) Complex Stimulus->IKK IkB IκB (Inhibitor of NF-κB) IKK->IkB Phosphorylates Hsp90 Hsp90 Hsp90->IKK Stabilizes NFkB NF-κB (p50/p65) IkB->NFkB Sequesters P65 NF-κB p65 Translocation to Nucleus NFkB->P65 Releases Genes Expression of Inflammatory Genes (IL-8, COX-2, TNF-α) P65->Genes This compound This compound This compound->IKK Inhibits This compound->Hsp90 Promotes Dissociation from IKK-γ

The primary anti-inflammatory and immunomodulatory activities of this compound are summarized in the table below.

Activity Molecular Targets & Pathways Observed Effects
Anti-inflammatory [3] [2] Inhibits COX-1/COX-2 enzymes; inhibits NF-κB pathway via dissociation of Hsp90/IKK-γ complex [3] [2]. Reduces prostaglandin synthesis; decreases pro-inflammatory cytokine (e.g., IL-8) production [2].
Antioxidant [3] Neutralizes free radicals [3]. Reduces cellular damage from oxidative stress.
Immunomodulatory [3] Modulates NF-κB activity [3]. Balances immune response, preventing overactivity (autoimmunity) or underactivity.
Mucin Secretion & Tissue Protection [1] [4] Induces intracellular Ca2+ increase; activates P2Y receptors and mTOR pathway [1] [4]. Promotes mucin (MUC5AC, etc.) secretion from epithelial/goblet cells; enhances cell migration and wound healing [1] [4].

Proposed Experimental Protocol for Rheumatoid Arthritis Research

To evaluate this compound's potential in RA, you can adapt established in vitro and in vivo models of inflammation. The workflow below outlines a proposed experimental strategy.

G Start Experimental Workflow for RA Research InVitro In Vitro Model (Fibroblast-like Synoviocytes - FLS) Start->InVitro InVivo In Vivo Model (e.g., CIA in Mice) Start->InVivo Stimulus Stimulation with TNF-α or IL-1β InVitro->Stimulus Treatment This compound Treatment (Dose range: 1-250 µM) Duration: 24-48 hours Stimulus->Treatment Assay Downstream Analysis Treatment->Assay NFkBAssay NF-κB Activation (EMSA, Luciferase Reporter) Assay->NFkBAssay CytokineAssay Cytokine Production (ELISA for IL-6, IL-8) Assay->CytokineAssay COX2Assay COX-2 Expression (Western Blot) Assay->COX2Assay Admin This compound Administration (30 mg/kg, Oral Gavage) Twice Daily, 2-4 weeks InVivo->Admin Eval Disease Evaluation Admin->Eval ClinicalEval Clinical Scoring (Arthritis Index) Eval->ClinicalEval HistoEval Histopathology (Joint Inflammation & Erosion) Eval->HistoEval

Detailed Methodology

1. In Vitro Assessment in Synoviocytes

  • Cell Culture: Use human fibroblast-like synoviocytes (HFLS) from RA patients (commercially available) [5]. Culture in standard DMEM medium supplemented with 10% FBS.
  • Inflammation Induction: Pre-treat cells with this compound (1-250 µM) for 2 hours, then stimulate with recombinant human TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 24 hours [1] [2].
  • Key Assays:
    • NF-κB Activation: Analyze nuclear translocation of NF-κB p65 subunit via immunofluorescence or Western blot. Alternatively, use an NF-κB luciferase reporter gene assay [2].
    • Cytokine Quantification: Measure levels of IL-6, IL-8, and other relevant cytokines in the cell culture supernatant using ELISA kits [2].
    • Protein Expression: Evaluate the expression of COX-2, phospho-IKKα, and other pathway proteins via Western blot [4].

2. In Vivo Assessment in a Collagen-Induced Arthritis (CIA) Model

  • Animal Model: Use DBA/1 mice (male, 8-10 weeks old). Induce arthritis by immunizing with bovine type II collagen emulsified in Complete Freund's Adjuvant [4].
  • Dosing Regimen: Based on studies in other inflammatory models, administer this compound (30 mg/kg in a suitable vehicle like 0.5% methylcellulose) via oral gavage, twice daily [1] [4]. Begin treatment after the first signs of arthritis appear (therapeutic model).
  • Disease Evaluation:
    • Clinical Scoring: Monitor and score paw swelling and arthritis severity 2-3 times per week.
    • Histopathological Analysis: After sacrifice, process hind paw and knee joint tissues for H&E staining to evaluate inflammation, cartilage damage, and bone erosion.

Key Data from Related In Vivo Models

While direct RA model data is limited, findings from other inflammatory disease models strongly support this compound's therapeutic potential.

Disease Model Dosing Regimen Key Outcomes Source
Colitis-Associated Cancer (Mouse) 30 mg/kg; Oral gavage; twice daily for 8 weeks Reduced number of colon tumors; inhibited expression of COX-2 and phospho-IKKα; enhanced apoptosis [1]. [1]
Small Intestinal Injury (Rat) 30 mg/kg; Oral administration; every 12 hours for 3 days Significantly lowered intestinal permeability; increased ERK expression [1]. [1]
Dry Eye Syndrome (Rabbit) 3% ophthalmic suspension; eye drops; single dose Significantly reduced desiccation-induced corneal damage; increased mucin secretion [1] [4]. [1] [4]

Application Notes for Researchers

  • Mechanistic Focus for RA: Given the role of NF-κB, COX-2, and various cytokines in RA pathogenesis, this compound's known actions position it as a strong candidate for RA research [3] [6] [5].
  • Dosage Guidance: The consistent use of 30 mg/kg in oral rodent studies provides a solid starting point for in vivo RA investigations [1]. For in vitro work, a range of 1-250 µM is recommended, with effects on mucin secretion typically observed above 100 µM [1] [4].
  • Clinical Translation Gap: Be aware that the transition from compelling pre-clinical data to clinical application in RA is a significant step. No clinical trials for this compound in RA are reported in the available data [4].

References

Comprehensive Application Notes & Protocols: Recoflavone in Inflammatory Bowel Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Recoflavone and Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), comprising primarily Crohn's disease and ulcerative colitis, represents a group of chronic inflammatory disorders of the gastrointestinal tract characterized by alternating periods of remission and flare-ups. The complex etiology of IBD involves dysregulated immune responses, epithelial barrier dysfunction, and environmental triggers in genetically susceptible individuals. Current therapeutic approaches for IBD, including aminosalicylates, corticosteroids, and biologics, often yield suboptimal outcomes due to limited efficacy, significant side effects, and loss of response over time. There remains a substantial unmet medical need for novel therapeutic agents that can effectively maintain remission with improved safety profiles.

This compound (DA-6034) is a synthetic derivative of the naturally occurring flavonoid eupatilin, strategically designed to enhance the anti-inflammatory and mucosal protective properties of its parent compound [1] [2]. As a novel flavonoid derivative, this compound has demonstrated promising therapeutic potential across multiple preclinical models of intestinal inflammation through its multi-targeted mechanism of action. The compound has advanced through various stages of investigation, from in vitro mechanistic studies to in vivo validation in experimental colitis models, and has progressed to clinical trials in human subjects [3] [4]. These application notes and protocols provide researchers with comprehensive methodological frameworks for evaluating this compound in IBD models, supported by empirical data from published studies.

Molecular and Pharmacological Profile

This compound (7-carboxymethyloxy-3',4',5-trimethoxy flavone) is characterized by a distinct chemical structure that incorporates specific modifications to enhance its pharmacological activity and stability. The compound has a molecular formula of C₂₀H₁₈O₈ and a molecular weight of 386.35 g/mol [2] [4]. Its structural features include a flavone backbone with methoxy substitutions at the 3', 4', and 5 positions, and a critical carboxymethyloxy group at the 7 position that contributes to its enhanced biological activity compared to naturally occurring flavonoids [5].

The pharmacokinetic profile of this compound demonstrates particularly favorable characteristics for local action in the gastrointestinal tract. Clinical studies in healthy human volunteers have revealed that the compound undergoes minimal systemic absorption following oral administration. In phase I clinical trials, single and multiple doses of up to 200 mg resulted in mean maximum plasma concentrations (Cₘₐₓ) below 3 ng/mL, with urinary recovery accounting for only 0.3% of the administered dose [3]. This limited systemic exposure translates to a favorable safety profile with reduced potential for off-target effects, while simultaneously enabling high local concentrations at the site of intestinal inflammation. The observed high inter-subject variability in pharmacokinetic parameters (CV% for AUC ranging from 16.0% to 125.0%) may reflect individual differences in gut physiology and metabolism that could influence drug delivery [3].

Mechanisms of Action

Primary Anti-inflammatory Pathways

This compound exerts its therapeutic effects through multiple interconnected mechanisms that target various aspects of the inflammatory cascade in IBD:

  • NF-κB Pathway Inhibition: this compound directly interferes with the activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation. Mechanistic studies reveal that the compound promotes the dissociation of the IKK-γ-Hsp90 complex in gastric epithelial cells infected with H. pylori, leading to suppressed IKK activity and subsequent inhibition of NF-κB nuclear translocation [4]. This ultimately results in reduced expression of pro-inflammatory cytokines and chemokines, including IL-8 and monocyte chemoattractant protein-1 (MCP-1), which play pivotal roles in neutrophil recruitment and inflammation perpetuation in IBD [4].

  • COX Enzyme Modulation: The compound demonstrates inhibitory activity against both cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes, thereby reducing the production of prostaglandins that mediate inflammation and pain [1]. This dual inhibition likely contributes to its anti-inflammatory effects while potentially offering a superior safety profile compared to selective COX-2 inhibitors, which have been associated with cardiovascular complications.

  • MAPK Signaling Interference: Additional research indicates that this compound can suppress the mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK signaling cascades [6]. These pathways are activated in response to cellular stressors and contribute to the production of pro-inflammatory mediators in the intestinal epithelium.

Mucosal Protection and Barrier Function

Beyond its anti-inflammatory properties, this compound directly enhances gastrointestinal barrier function through several complementary mechanisms:

  • Mucin Secretion Stimulation: In both human corneal and conjunctival epithelial cells, this compound (at concentrations of 100-250 μM) significantly increased the production of mucin-like glycoproteins and specific mucin species including MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 [4]. This enhanced mucin production creates a more robust protective layer along the epithelial surface, limiting pathogen penetration and physical stress.

  • Calcium-Dependent Pathways: The compound induces intracellular calcium concentration ([Ca²⁺]i) increases in epithelial cells, activating calcium-dependent signaling that promotes mucosal healing and protection [2]. This mechanism appears to operate through P2Y receptor stimulation, triggering downstream events that enhance epithelial restitution [4].

  • mTOR Pathway Activation: this compound has been shown to promote gastric epithelial cell migration and wound healing through activation of the mTOR pathway, a crucial regulator of cell growth, proliferation, and survival [4]. This property accelerates the repair of damaged mucosa in inflammatory conditions.

Table 1: this compound's Mechanisms of Action and Experimental Evidence

Mechanism Experimental System Observed Effects Citation
NF-κB Inhibition H. pylori-infected MKN-45 gastric epithelial cells Dissociation of IKK-γ-Hsp90 complex; reduced IL-8 and MCP-1 expression [4]
COX Inhibition In vitro enzyme assays Reduced prostaglandin synthesis [1]
Mucin Secretion Human corneal/conjunctival epithelial cells Increased MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16 production [4]
Calcium Signaling Epithelial cells Increased [Ca²⁺]i through P2Y receptor stimulation [2]
MAPK Inhibition DSS-induced colitis models Suppressed p38, JNK, and ERK phosphorylation [6]
mTOR Activation Gastric epithelial cells Enhanced cell migration and wound healing [4]
Signaling Pathway Diagram

G cluster_anti_inflammatory Anti-inflammatory Mechanisms cluster_mucosal_protection Mucosal Protection Mechanisms This compound This compound IKK IKK Complex This compound->IKK Inhibits Hsp90 Hsp90 This compound->Hsp90 Disrupts Binding COX COX-1/COX-2 This compound->COX Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Calcium Ca²⁺ Increase This compound->Calcium Activates mTOR mTOR Pathway This compound->mTOR Activates NFkB_Inactive NF-κB (Inactive) IκB complex NFkB_Active NF-κB (Active) Nucleus NFkB_Inactive->NFkB_Active Releases Cytokines Pro-inflammatory Cytokines (IL-8, MCP-1) NFkB_Active->Cytokines Induces Transcription IKK->NFkB_Inactive Phosphorylates IκB Hsp90->IKK Stabilizes Prostaglandins Prostaglandins COX->Prostaglandins Produces Mucins Mucin Secretion (MUC1, MUC2, MUC5AC) Barrier Enhanced Barrier Function Mucins->Barrier Strengthens Calcium->Mucins Stimulates mTOR->Barrier Enhances

Diagram 1: this compound's multi-targeted mechanisms of action in inflammatory bowel disease. The compound simultaneously inhibits multiple pro-inflammatory pathways (NF-κB, COX, MAPK) while enhancing mucosal protection through calcium signaling and mTOR activation.

Efficacy Profiles in Preclinical IBD Models

Chemical-Induced Colitis Models

This compound has demonstrated consistent therapeutic efficacy across multiple well-established chemical-induced colitis models, which replicate various aspects of human IBD pathology:

  • Acetic Acid-Induced Colitis: In this acute inflammation model, intracolonic instillation of 4% acetic acid solution induces rapid epithelial damage and neutrophil infiltration. Oral administration of this compound (0.3-3 mg/kg, twice daily for 6 days) resulted in dose-dependent protection against macroscopic and histological damage. Notably, at the 3 mg/kg dose, this compound demonstrated superior efficacy to both prednisolone (1 mg/kg) and sulfasalazine (100 mg/kg) in reducing macroscopic lesion scores [7].

  • TNBS-Induced Colitis: The trinitrobenzene sulfonic acid (TNBS) model produces T-cell mediated transmural inflammation resembling Crohn's disease. When administered orally for 6 or 20 days in TNBS-treated rats, this compound (3 mg/kg) significantly attenuated the severity of colitis, as evidenced by improved macroscopic and histologic damage scores, reduced inflammatory infiltrate, and enhanced epithelial regeneration [7] [4].

  • DSS-Induced Colitis: The dextran sodium sulfate (DSS) model induces epithelial barrier dysfunction and inflammation similar to ulcerative colitis. In both preventive and therapeutic regimens, this compound (30 mg/kg) markedly ameliorated DSS-induced disease activity, reducing weight loss, disease activity index (DAI), and colon shortening while preserving crypt architecture and reducing inflammatory cell infiltration [4]. The therapeutic administration (initiated after DSS exposure) was particularly notable, demonstrating this compound's ability to reverse established inflammation.

Genetic and Inflammation-Associated Cancer Models

Beyond chemical-induced models, this compound has shown efficacy in more complex systems that better represent the chronic nature of human IBD:

  • HLA-B27 Transgenic Rats: This genetic model develops spontaneous colitis without exogenous triggers, closely mimicking the immune dysregulation observed in human IBD. This compound (3 mg/kg, twice daily for 6 weeks) effectively ameliorated loose stool consistency and reduced microscopic inflammatory damage, which are key evaluation parameters in this model [7].

  • Colitis-Associated Cancer: In an azoxymethane (AOM)/DSS-induced inflammation-driven carcinogenesis model, this compound (30 mg/kg, twice daily from day 7 to 63) significantly reduced tumor multiplicity and suppressed tumor progression. Mechanistic investigations revealed that this chemopreventive effect was associated with enhanced apoptosis of transformed epithelial cells and inhibition of proliferative markers (Ki-67), inflammatory mediators (COX-2), and NF-κB signaling components (phospho-IKKα) [4].

Table 2: Efficacy of this compound in Preclinical IBD Models

Disease Model Induction Method Dosing Regimen Key Outcomes Citation
Acute Colitis 4% Acetic acid 0.3-3 mg/kg oral, twice daily × 6 days Dose-dependent protection; superior to prednisolone at 3 mg/kg [7]
Chronic Colitis TNBS in 50% ethanol 3 mg/kg oral × 6 or 20 days Reduced macroscopic and histologic damage scores [7]
DSS Colitis (Preventive) 4% DSS in drinking water × 5 days 30 mg/kg oral concurrent with DSS Attenuated weight loss, DAI, colon shortening [4]
DSS Colitis (Therapeutic) 4% DSS in drinking water × 5 days 30 mg/kg oral after DSS exposure Improved established inflammation, preserved crypt architecture [4]
Spontaneous Colitis HLA-B27 transgenic rats 3 mg/kg oral, twice daily × 6 weeks Ameliorated loose stool, reduced microscopic damage [7]
Colitis-Associated Cancer AOM + DSS cycles 30 mg/kg oral, twice daily × 8 weeks Reduced tumor number, enhanced apoptosis, inhibited COX-2 [4]

Experimental Protocols

In Vivo Colitis Models
5.1.1 DSS-Induced Colitis Protocol

Objective: To evaluate the preventive and therapeutic efficacy of this compound in dextran sodium sulfate (DSS)-induced acute colitis.

Materials:

  • Animals: C57BL/6 mice (8-10 weeks old, 18-22 g)
  • Test compound: this compound (DA-6034)
  • DSS: Dextran sodium sulfate (MW 36,000-50,000 Da), 4% (w/v) in drinking water
  • Vehicle: 0.5% methylcellulose or appropriate vehicle for oral gavage

Experimental Groups (n=8-10 per group):

  • Normal control (water only)
  • DSS + Vehicle
  • DSS + this compound (10 mg/kg)
  • DSS + this compound (30 mg/kg)
  • DSS + this compound (100 mg/kg)

Procedure:

  • Acclimatization: House mice under standard conditions with free access to food and water for 7 days.
  • DSS Administration: Replace regular drinking water with 4% DSS solution for 5 days.
  • Drug Treatment:
    • Preventive protocol: Administer this compound orally once daily starting simultaneously with DSS exposure.
    • Therapeutic protocol: Initiate this compound treatment after DSS withdrawal (day 6).
  • Disease Monitoring: Record daily:
    • Body weight
    • Stool consistency (0: normal, 2: loose, 4: diarrhea)
    • Fecal blood (0: negative, 2: occult blood, 4: gross bleeding)
    • Disease Activity Index (DAI) = combined score of weight loss, stool consistency, and bleeding
  • Necropsy: On day 10, euthanize animals and collect colon tissue.
  • Outcome Measures:
    • Colon length (marker of inflammation)
    • Histological scoring (H&E staining): epithelial damage, crypt destruction, inflammatory infiltrate
    • Myeloperoxidase (MPO) activity (neutrophil infiltration marker)
    • Cytokine profiling (TNF-α, IL-1β, IL-6) by ELISA or RT-PCR

Key Considerations:

  • Adjust DSS concentration based on batch potency and desired disease severity.
  • Randomize animals to treatment groups based on baseline weight.
  • Prepare DSS solution fresh daily and monitor consumption.
5.1.2 TNBS-Induced Colitis Protocol

Objective: To assess this compound efficacy in a T-cell mediated colitis model.

Materials:

  • TNBS solution: 2.5-3.0 mg TNBS in 50% ethanol (v/v)
  • Anesthesia: Isoflurane or ketamine/xylazine

Procedure:

  • Sensitization: Apply 1% TNBS in acetone/olive oil (1:1) to shaved skin 7 days before intrarectal instillation.
  • Colitis Induction:
    • Fast mice for 18-24 hours with free access to water.
    • Anesthetize and administer 100 μL TNBS solution (2.5 mg/mouse) intrarectally via catheter inserted 3-4 cm proximal to the anus.
    • Maintain mice in Trendelenburg position for 60 seconds after instillation.
  • Drug Treatment: Administer this compound (3-30 mg/kg) or vehicle orally once daily starting day 1 post-TNBS.
  • Assessment: Monitor weight daily; sacrifice at day 7 for macroscopic and histological evaluation.

Outcome Measures:

  • Macroscopic score: Colon ulceration, adhesion, wall thickness
  • Histological score: Transmural inflammation, goblet cell depletion, architectural distortion
  • Inflammatory mediators: IFN-γ, IL-12, IL-17 by ELISA
In Vitro Mechanistic Studies

Objective: To elucidate molecular mechanisms of this compound action in intestinal epithelial cells.

Cell Culture Protocol:

  • Cell Lines: Human intestinal epithelial cells (Caco-2, HT-29) or primary colonocytes.
  • Inflammation Induction: Stimulate with TNF-α (10-100 ng/mL), IL-1β (10 ng/mL), or LPS (1 μg/mL).
  • Treatment: Pre-treat with this compound (10-250 μM) 2 hours before inflammatory stimulus.
  • Analysis:
    • NF-κB activation: Nuclear translocation by immunofluorescence or p65 DNA binding by EMSA.
    • Cytokine expression: IL-8, MCP-1 measurement by ELISA or RT-PCR.
    • Pathway analysis: Western blot for IκBα degradation, IKK phosphorylation.
    • Barrier function: Transepithelial electrical resistance (TEER), FITC-dextran flux.
    • Mucin expression: PCR or immunofluorescence for MUC2, MUC5AC.
Experimental Workflow Diagram

G cluster_models Model Selection Phase cluster_experimental Experimental Phase cluster_analysis Analysis Phase Start Start ModelSelection Colitis Model Selection Start->ModelSelection DSS DSS-Induced Colitis (Epithelial Damage Model) ModelSelection->DSS TNBS TNBS-Induced Colitis (T-cell Mediated Model) ModelSelection->TNBS AceticAcid Acetic Acid-Induced (Acute Injury Model) ModelSelection->AceticAcid StudyDesign Study Design & Group Allocation DSS->StudyDesign TNBS->StudyDesign AceticAcid->StudyDesign Dosing This compound Administration (3-30 mg/kg, oral, once-twice daily) StudyDesign->Dosing Monitoring Disease Monitoring (Body weight, DAI, Stool characteristics) Dosing->Monitoring SampleCollection Sample Collection (Colon tissue, Blood, Stool) Monitoring->SampleCollection Analysis Analysis & Evaluation SampleCollection->Analysis Histology Histological Assessment (H&E staining, Scoring) Analysis->Histology Molecular Molecular Analysis (Cytokines, Pathway activation) Analysis->Molecular Functional Functional Studies (Barrier function, MPO activity) Analysis->Functional DataInterpretation Data Interpretation (Mechanistic insights, Efficacy assessment) Histology->DataInterpretation Molecular->DataInterpretation Functional->DataInterpretation

Diagram 2: Comprehensive workflow for evaluating this compound in experimental IBD models. The protocol encompasses model selection, experimental implementation, and multi-faceted analysis phases to thoroughly characterize therapeutic efficacy and mechanisms of action.

Clinical Development and Translational Considerations

Clinical Trial Status

This compound has progressed through several stages of clinical evaluation, demonstrating a favorable safety profile and potential therapeutic utility:

  • Phase I Clinical Trials: A randomized, double-blind, placebo-controlled, ascending-dose study in 67 healthy volunteers established the safety and tolerability of this compound. Single doses up to 200 mg and multiple doses up to 200 mg/day for 7 days were well tolerated with no serious adverse events reported. The study confirmed minimal systemic absorption, with mean maximum plasma concentrations below 3 ng/mL and urinary recovery of only 0.3% of the administered dose [3]. This pharmacokinetic profile supports localized action in the gastrointestinal tract with limited off-target effects.

  • Specialized Formulations: Beyond conventional oral formulations, this compound has been developed as ophthalmic solutions for ocular surface diseases. Phase I (NCT01162954) and Phase II (NCT01670357) clinical trials have evaluated DA-6034 eye drops for dry eye syndrome, demonstrating efficacy in promoting mucin secretion and corneal protection [4] [8]. These specialized formulations highlight the compound's versatility across different mucosal surfaces.

  • Ongoing Development: While some clinical trials have been completed, others such as the Phase III study for acute gastritis (NCT01813812) remain listed with "Unknown status" [4], suggesting potential discontinuation or lack of reporting. This underscores the challenging translational pathway for even promising therapeutic candidates.

Formulation and Administration Strategies

The optimal delivery of this compound for IBD treatment requires careful consideration of formulation approaches:

  • Oral Formulations: Conventional tablets or capsules designed for local gastrointestinal delivery represent the primary administration route. The minimal systemic absorption is advantageous for limiting side effects but may require higher doses for efficacy in transmural disease.

  • Targeted Delivery Systems: Advanced formulation strategies including enteric coatings, colonic targeting systems, and mucoadhesive carriers could enhance drug delivery to specific intestinal segments affected by IBD. Patent literature describes combinations with calcium lactate and various polymers to modify release profiles [9].

  • Combination Therapies: Given its multi-targeted mechanism, this compound may offer synergistic benefits when combined with existing IBD therapeutics such as aminosalicylates or immunomodulators. Rational combination strategies could potentially lower doses of individual agents while maintaining efficacy and reducing side effects.

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate for inflammatory bowel disease with a distinctive multi-modal mechanism of action that simultaneously targets inflammatory signaling pathways and enhances mucosal protection. The comprehensive preclinical data generated across diverse experimental models provides compelling evidence of its potential utility in both induction and maintenance of IBD remission.

The favorable safety profile demonstrated in clinical trials, coupled with its limited systemic absorption, positions this compound as a potentially valuable option for long-term management of chronic intestinal inflammation with reduced risk of systemic adverse effects. However, further controlled clinical studies in IBD patient populations are necessary to definitively establish its efficacy and optimal positioning in the therapeutic armamentarium.

Future research directions should focus on:

  • Biomarker development to identify patient subgroups most likely to respond to this compound therapy
  • Combination strategies with existing IBD therapeutics to enhance efficacy while minimizing toxicity
  • Formulation optimization for targeted colonic delivery and enhanced mucosal retention
  • Long-term safety assessment in chronic administration scenarios

The protocols and application notes presented herein provide a methodological foundation for continued investigation of this promising flavonoid derivative in inflammatory bowel disease.

References

Recoflavone Scientific Profile and Potential in Psoriasis

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone (also known as DA-6034 free acid) is a synthetic derivative of the flavonoid Eupatilin. Its potential therapeutic value is attributed to a multi-targeted mechanism of action that is relevant to inflammatory conditions [1] [2].

The table below summarizes its core scientific profile:

Property Description
Drug Type Small molecule drug [3]
Chemical Class Synthetic flavonoid derivative [1] [2]
Primary Mechanisms Inhibits NF-κB pathway; Inhibits COX enzymes; Induces intracellular calcium ([Ca²⁺]i) increase; Exhibits antioxidant and immunomodulatory activities [1] [2]
Key Relevant Activities Anti-inflammatory, protection of gastric and intestinal mucosa [2]
Primary R&D Indications Dry Eye Syndromes (Phase 3), Acute/Chronic Gastritis (Phase 3) [3]. Psoriasis is discussed preclinically as a potential application [1].

The rationale for investigating this compound in psoriasis stems from its ability to target key inflammatory pathways, such as NF-κB, which is a central regulator of the pro-inflammatory cytokines involved in psoriasis pathogenesis [1] [4]. However, this remains a theoretical basis for research rather than a demonstrated clinical application.

Experimental Protocols for Preclinical Research

For researchers interested in exploring the effects of this compound in preclinical models of inflammatory skin disease, the following protocols from scientific literature can serve as a reference.

In Vitro Model: Mucin Production in Human Conjunctival Epithelial Cells

This protocol assesses this compound's effect on epithelial cells, which may be relevant to understanding its potential impact on skin keratinocytes [2].

  • 1. Cell Culture: Maintain human conjunctival epithelial cells in appropriate culture medium and conditions.
  • 2. Treatment: Expose cells to this compound at a concentration of 200 µM.
  • 3. Incubation: Incubate for 24 hours.
  • 4. Outcome Measurement: Measure the production of mucins (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16) using suitable methods like ELISA or quantitative PCR.
In Vivo Model: Intestinal Injury in Rats

This model demonstrates the compound's systemic anti-inflammatory and mucosal protective effects [2].

  • 1. Animal Model: Use Sprague-Dawley rats (6 weeks old, ~250 g).
  • 2. Disease Induction: Administer Indomethacin to induce small intestinal injury.
  • 3. Dosing Regimen: Administer this compound via oral gavage at 30 mg/kg.
  • 4. Dosing Schedule: Once every 12 hours for 3 days.
  • 5. Outcome Analysis: Assess intestinal permeability, inflammation scores, and hemorrhagic lesions. Measure ERK expression levels to understand the mechanism.

This compound R&D Status and Psoriasis Treatment Landscape

According to the latest pharmaceutical intelligence, this compound has reached Phase 3 clinical trials, but for indications other than psoriasis [3]. Its development for dry eye syndromes is reported as recently as 2025 [5].

For context, the field of psoriasis treatment is advancing rapidly with new targeted therapies. The following diagram illustrates the key inflammatory pathways targeted by modern psoriasis treatments, which is useful for comparing against this compound's mechanism.

G cluster_drugs Modern Psoriasis Drug Targets ImmuneSignal Immune Signal (e.g., IL-23) CytokineProduction Cytokine Production (IL-17, TNF-α, IL-22) ImmuneSignal->CytokineProduction  DC & T Cell Activation KeratinocyteActivation Keratinocyte Activation & Hyperproliferation CytokineProduction->KeratinocyteActivation  Cytokine Release PsoriasisPlaque Psoriasis Plaque Formation KeratinocyteActivation->PsoriasisPlaque PsoriasisPlaque->ImmuneSignal  Feedback Loop IL23Inhibitor IL-23 Inhibitors (e.g., Guselkumab) IL23Inhibitor->ImmuneSignal  Blocks IL17Inhibitor IL-17 Inhibitors (e.g., Ixekizumab) IL17Inhibitor->CytokineProduction  Blocks TNFInhibitor TNF-α Inhibitors (e.g., Adalimumab) TNFInhibitor->CytokineProduction  Blocks TYK2Inhibitor TYK2 Inhibitors (e.g., Deucravacitinib) TYK2Inhibitor->CytokineProduction  Modulates PDE4Inhibitor PDE4 Inhibitors (e.g., Apremilast) PDE4Inhibitor->CytokineProduction  Reduces

Figure 1. Key inflammatory pathways and drug targets in psoriasis treatment [4] [6]

Notably, recent breakthroughs in psoriasis treatment include oral therapies like Icotrokinra, an IL-23 receptor blocker, and TYK2 inhibitors like Deucravacitinib, which represent the current frontier of research that this compound would need to be evaluated against [7] [6].

Conclusion and Research Considerations

Currently, this compound's role in psoriasis treatment is not established and remains a subject for preclinical research. Its development path is focused on ophthalmic and gastrointestinal diseases.

For scientists considering research on this compound for psoriasis, the following steps are suggested:

  • Validate Mechanisms: Confirm its effect on psoriasis-relevant pathways (e.g., IL-23/Th17 axis) in addition to the known NF-κB and COX inhibition.
  • Establish Efficacy: Conduct well-designed studies in standard preclinical models of psoriasis to generate robust efficacy data.
  • Benchmark Against Standards: Compare its activity and potency against existing and emerging psoriasis treatments.

References

Recoflavone R&D Status and Potential Applications

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone is a synthetic flavonoid derivative investigated primarily for its anti-inflammatory and immunomodulatory properties [1]. The table below summarizes its key development information:

Attribute Details
Drug Type Small molecule [2]
Primary Mechanism Inhibits cyclooxygenase (COX-1 & COX-2); modulates NF-κB activity [1]
Key Indications (in Research) Dry Eye Syndromes, Acute/Chronic Gastritis, Inflammatory Bowel Disease, Rheumatoid Arthritis, Psoriasis [2] [1]
Highest R&D Phase Phase 3 (for Dry Eye Syndromes and Gastritis) [2]
Originator Not fully specified in available data

Molecular Docking and Mechanism of Action

Research suggests this compound's effects come from a multi-targeted mechanism. A molecular docking study against the SARS-CoV-2 spike protein (PDB ID: 6LU7) estimated its binding energy at -3.40 kcal/mol [3]. While this was the lowest among the flavonoids tested in that study, it indicates a potential for interaction with viral proteins.

The following diagram illustrates the proposed primary anti-inflammatory signaling pathway and the points where this compound is thought to intervene, based on its described mechanism [1]:

G InflammatoryStimulus Inflammatory Stimulus COXEnzymes COX-1 / COX-2 Enzymes InflammatoryStimulus->COXEnzymes NFkBPathway NF-κB Pathway Activation InflammatoryStimulus->NFkBPathway Prostaglandins Prostaglandin Production COXEnzymes->Prostaglandins InflammationPain Inflammation & Pain Prostaglandins->InflammationPain ImmuneResponse Pro-inflammatory Gene Expression NFkBPathway->ImmuneResponse ImmuneResponse->InflammationPain This compound This compound This compound->COXEnzymes Inhibition This compound->NFkBPathway Modulation

Proposed Experimental Workflow for Preclinical Research

Given the lack of specific animal administration protocols for this compound, the following workflow outlines a logical approach for generating this data, from in silico analysis to in vivo validation. This model integrates established drug development steps with the available information on this compound.

G InSilico In Silico Modeling Step1 Confirm binding affinity and potential targets via molecular docking InSilico->Step1 InVitro In Vitro Assays Step2 Assay potency, selectivity, and cytotoxicity in human cell lines InVitro->Step2 Formulation Formulation & PK/PD Step3 Develop vehicle for administration (oral gavage, topical, etc.) Formulation->Step3 InVivo In Vivo Animal Studies Step4 Establish dose-response, efficacy, and preliminary safety InVivo->Step4 DataAnalysis Data Analysis & Refinement Step5 Refine protocol for IND submission DataAnalysis->Step5 Step1->Step2 Step2->Step3 Step3->Step4 Step4->Step5

Discussion and Strategic Considerations

References

Recoflavone Profile and Known Stability Data

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone, also known as DA-6034 free acid, is a synthetic derivative of the flavonoid Eupatilin. Its chemical name is 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid, and its molecular formula is C₂₀H₁₈O₈ with a molecular weight of 386.35 g/mol [1] [2].

The following table summarizes its key chemical identifiers:

Property Description
CAS Number 203191-10-0 [1] [2]
Synonyms DA-6034; 7-(carboxymethyloxy)-3',4',5-trimethoxyflavone [2]
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid [2]
Molecular Formula C₂₀H₁₈O₈ [1] [2]
Molecular Weight 386.35 g/mol (386.4 g/mol) [1] [2]
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC [2]

No explicit stability data for this compound was found in the search results. However, a study on ipriflavone, another isoflavone derivative, provides insight into the potential stability challenges flavonoids may face. Ipriflavone was found to be unstable across a wide range of pH conditions (1-13, except pH 8) and in biological matrices like blood and plasma when incubated at 37°C [3]. This suggests that the stability of this compound must be empirically verified and cannot be assumed.

Proposed Stability Testing Protocol for this compound

This protocol is constructed by applying the International Council for Harmonisation (ICH) Q1A(R2) guideline for stability testing of new drug substances and products to the context of this compound [4].

Objective

To provide evidence on how the quality of this compound varies with time under the influence of various environmental factors like temperature, humidity, and light, and to establish a recommended storage condition and retest period [4].

Stress Testing (Forced Degradation)

Stress testing helps identify likely degradation products and pathways, and validates the stability-indicating power of the analytical methods [4].

  • Purpose: To elucidate the intrinsic stability characteristics of this compound.
  • Conditions: Typically includes the effect of temperatures (e.g., 50°C, 60°C), high humidity (e.g., 75% RH or greater), oxidation, and photolysis. The study should be carried out on a single batch [4].
  • Analysis: The samples should be analyzed using a stability-indicating method (e.g., HPLC-UV or LC-MS/MS) to track the assay of this compound and the formation of degradation products.
Formal Stability Studies

Formal studies require data from at least three primary batches of the drug substance. The batches should be manufactured to a minimum of pilot scale using a method that simulates the final production process [4].

The table below outlines the standard storage conditions and minimum time periods as per ICH guidelines for long-term, intermediate, and accelerated testing [4].

Study Type Storage Condition Minimum Data Period Covered at Submission Application to this compound
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months Primary data to establish retest period
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months If significant change occurs at accelerated condition
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To evaluate the impact of short-term excursions
Analytical Testing and Specifications

Stability studies should include testing for attributes susceptible to change and likely to influence quality, safety, or efficacy.

  • Attributes to Test: Appearance (physical state, color), assay (content of this compound), degradation products (related substances), and depending on the physical form, other attributes like water content [4].
  • Testing Frequency:
    • Long-term: Every 3 months in the first year, every 6 months in the second year, and annually thereafter.
    • Intermediate: 0, 6, 9, and 12 months.
    • Accelerated: 0, 3, and 6 months [4].

The experimental workflow for the stability study can be summarized as follows:

f Stability Study Workflow start Batch Selection & Packaging (Three primary batches, in proposed container closure) A Initial Testing (t=0) Appearance, Assay, Degradation Products start->A B Storage in Stability Chambers A->B C Pull Time-Point Samples B->C D Analysis with Stability-Indicating Methods C->D C->D Repeat per schedule D->C Repeat per schedule E Data Evaluation & Trend Analysis D->E end Establish Retest Period & Storage Conditions E->end

Key Analytical Methodology

A critical part of stability testing is the use of validated, stability-indicating methods.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying this compound and its degradation products. The method should be able to separate this compound from all potential impurities.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for initial identification and quantification, often based on the natural absorbance of the flavonoid chromophore [5]. However, it may not be specific enough to distinguish the parent compound from its degradants without separation.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For identifying the structure of unknown degradation products, as demonstrated in studies of other flavonoids like flavone and its methoxy derivatives [6]. This is highly recommended for forced degradation studies.

The logical relationship for analytical method development and application is outlined below:

f Analytical Method Strategy method Core Method: HPLC-UV/PDA purpose1 Primary Quantification: - Assay of this compound - Related Substances method->purpose1 purpose2 Forced Degradation: Method Sufficiency Verification method->purpose2 purpose3 Degradant Identification: LC-MS/MS Structural Elucidation purpose2->purpose3

Critical Considerations for Testing

  • Stability-Indicating Method: The most crucial aspect is that your analytical method must be stability-indicating. This means it should be able to accurately and precisely measure this compound without interference from degradation products, process impurities, or other potential components. This is typically demonstrated through forced degradation studies [4].
  • Solution Stability: Given the instability of ipriflavone in solution [3], special attention should be paid to the stability of this compound in the solvent used for HPLC analysis. The duration for which a standard or sample solution remains stable at room temperature and refrigerated conditions should be established.
  • Metabolism and Protein Binding: While not directly part of a stability protocol, researchers should be aware that flavonoids can be substrates or inhibitors of cytochrome P450 enzymes [6] [7]. This is crucial for planning in-vivo studies and understanding potential drug-drug interactions.

References

Recoflavone emollient properties in cosmetics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Potential Applications

Recoflavone's primary mechanism involves modulating the NF-κB signaling pathway, a key regulator of inflammatory responses [1] [2]. This action underpins its potential in treating inflammatory skin conditions.

The table below summarizes its core mechanisms and resulting potential applications.

Mechanism of Action Biological Effect Potential Cosmetic/Dermatologic Application
NF-κB pathway inhibition [1] [2] Reduction of pro-inflammatory cytokines; downregulation of inflammatory enzymes like COX-2 [2]. Anti-inflammatory formulations for sensitive skin, atopic dermatitis, and acne.
Stimulation of mucin secretion (MUC5AC) [2] Enhancement of the protective glycoprotein layer on mucosal and skin surfaces. Restoration of skin barrier function; ingredient for "emollients plus" [3].
Promotion of cell migration via mTOR pathway [2] Acceleration of wound closure and tissue repair in gastric epithelial cells. Skin rejuvenation and wound-healing formulations.

This mechanism can be visualized through the following signaling pathway:

G ProInflammatoryStimulus Pro-inflammatory Stimulus (e.g., H. pylori, DSS) IKKComplex IKK Complex ProInflammatoryStimulus->IKKComplex NFkB_Inactive NF-κB (Inactive in cytoplasm) IKKComplex->NFkB_Inactive Phosphorylates IκB NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Releases NF-κB GeneTranscription Gene Transcription NFkB_Active->GeneTranscription ProInflammatoryMediators Pro-inflammatory Mediators (IL-8, COX-2) GeneTranscription->ProInflammatoryMediators This compound This compound This compound->IKKComplex Inhibits activity This compound->IKKComplex Promotes dissociation from Hsp90 chaperone

Proposed Research & Development Pathways

The known mechanisms of this compound suggest several high-potential avenues for cosmetic and dermatologic R&D.

  • Anti-inflammatory "Emollients Plus" for Atopic Dermatitis (AD):

    • Rationale: The skin in AD is characterized by a compromised barrier and Th2-driven inflammation [3]. This compound's NF-κB inhibition and barrier-enhancing effects align perfectly with the goals of modern "emollients plus," which are designed to go beyond simple moisturizing to actively repair the skin barrier and modulate inflammation [3].
    • Proposed Vehicle: Oil-in-water (O/W) creams or lotions containing niacinamide and physiological lipids (e.g., ceramides, sterols) to provide a synergistic barrier-restoring effect [3].
  • Skin Barrier Repair and Wound Healing Formulations:

    • Rationale: The demonstrated promotion of gastric epithelial cell migration and wound healing via the mTOR pathway suggests potential for topical application in skin repair [2].
    • Proposed Vehicle: Hydrogels or semi-occlusive patches for targeted application on compromised skin, potentially combined with panthenol to support epidermal differentiation [3].

Experimental Workflow for Efficacy Validation

To validate this compound for a new cosmetic application, such as barrier repair, a multi-stage experimental approach is recommended. The workflow for this testing strategy is outlined below.

G InVitro In Vitro Models Step1 Human Keratinocyte Cultures InVitro->Step1 Step2 Barrier Disruption Model (e.g., SDS treatment) Step1->Step2 Step3 Assess: - MUC1/MUC16 Expression - Inflammatory Markers (IL-8) - Cell Migration (Scratch Assay) Step2->Step3 ExVivo Ex Vivo Model Step4 Human Skin Equivalents ExVivo->Step4 Step5 Apply Formulation with/ without this compound Step4->Step5 Step6 Measure: - TEWL - Epidermal Lipid Synthesis - Histology Step5->Step6 InVivo In Vivo Clinical Study Step7 Human Volunteer Cohort (Sensitive Skin Phenotype) InVivo->Step7 Step8 Controlled Application on Forearm/Skin Step7->Step8 Step9 Primary Endpoints: - TEWL Reduction - Erythema Index - Hydration (Corneometry) Step8->Step9

Key Considerations for Development

  • Safety and Toxicology: While preclinical studies and clinical trials for ophthalmic and gastrointestinal use indicate a favorable safety profile [2], comprehensive dermal toxicity studies, including repeat insult patch testing (RIPT), are essential for topical cosmetic application.
  • Formulation Stability: As a flavonoid derivative, this compound may be susceptible to oxidative degradation. Formulations should include appropriate antioxidants and be packaged to limit light and air exposure to ensure long-term stability and efficacy [4].

I hope this structured overview provides a solid foundation for your research and development planning. Should you require further elaboration on any of these sections, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Recoflavone: Formulation Strategies, Experimental Methods, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Recoflavone

This compound (also known as DA-6034 free acid) is a synthetic derivative of the naturally occurring flavonoid Eupatilin, classified chemically as a 3′,4′,5-trimethoxyflavone derivative. This small molecule (chemical formula: C₂₀H₁₈O₈; molecular weight: 386.35 g/mol) represents an orally active investigational compound with multifaceted pharmacological properties. As a 5-O-methylated flavonoid, this compound exhibits modified physicochemical characteristics compared to its parent compound, influencing its solubility, stability, and biological activity profiles. Currently classified as an investigational drug, this compound has undergone clinical evaluation for several conditions, reaching Phase III trials for gastritis and Phase II for dry eye syndrome, while development for inflammatory bowel diseases (Crohn's disease and ulcerative colitis) has been discontinued [1] [2].

The compound demonstrates a multi-target mechanism of action, primarily functioning as an NF-κB pathway inhibitor and calcium channel agonist that induces intracellular calcium ([Ca²⁺]i) increases in epithelial cells [3] [2]. These fundamental mechanisms underpin its diverse pharmacological activities, including anti-inflammatory, anti-tumor, mucosal protective, and secretory-promoting effects across various tissue types. Research applications have expanded to include investigations for dry eye disease, gastric and intestinal injury protection, and colitis-associated cancer models, making it a compound of significant interest for pharmaceutical development [3].

Chemical Properties and Formulation Considerations

Fundamental Chemical Characteristics

This compound possesses specific chemical properties that directly influence its formulation behavior and biological interactions:

  • Chemical Structure: this compound features a flavone backbone with three methoxy groups at the 3', 4', and 5 positions, and a carboxymethyl side chain that contributes to its molecular properties and potential for chemical modification [1] [3]. The compound belongs to the class of 5-O-methylated flavonoids with additional 3'-O-methylation and 4'-O-methylation, defining its specific chemical classification [1].

  • Solubility Profile: this compound is characterized as poorly water-soluble, with experimental water solubility of approximately 0.0158 mg/mL (15.8 μg/mL) [1]. This poor aqueous solubility represents a primary formulation challenge that necessitates specialized vehicle systems for effective delivery. However, the compound demonstrates good solubility in organic solvents, including DMSO (40 mg/mL, 103.53 mM) [3], providing options for in vitro research applications.

  • Physicochemical Parameters: Calculated physicochemical properties include a logP value of 2.67 (indicating moderate lipophilicity), polar surface area of 100.52 Ų, and presence of 8 hydrogen bond acceptors and 1 hydrogen bond donor [1]. These characteristics influence membrane permeability, protein binding, and overall drug-like properties according to Lipinski's rule of five compliance [1].

Stability and Storage Conditions
  • Solid State Stability: this compound in solid form remains stable for at least 3 years at -20°C and 2 years at 4°C when protected from light and moisture [3].

  • Solution Stability: Stock solutions in DMSO maintain stability for 6 months at -80°C and 1 month at -20°C when stored in airtight containers with minimal headspace [3]. Multiple freeze-thaw cycles should be avoided to prevent compound degradation.

  • Compatibility Considerations: The methoxybenzene and chromone structural elements in this compound may present potential sensitivity to strong oxidizing agents and extreme pH conditions, necessitating appropriate buffering systems in formulation development [1].

Formulation Strategies and Vehicle Compatibility

Ophthalmic Formulations

Ophthalmic formulations represent the most advanced application area for this compound, with specific vehicle composition patents and ongoing clinical development for dry eye disease:

Table 1: Vehicle Components for this compound Ophthalmic Formulations

Component Category Specific Ingredients Concentration Range Functional Role Compatibility Notes
Permeation Enhancers Polyoxyethylene castor oil derivatives, Poloxamers 0.01-5% Improve corneal penetration Critical for ocular bioavailability [4]
Aqueous Vehicles Buffered saline (pH 6.0-7.8) 0.9% NaCl equivalent Isotonicity maintenance Phosphate, borate, or citrate buffers recommended [5]
Viscosity Modifiers Hydroxypropyl methylcellulose, Carbomers, Polyvinyl alcohol 0.1-3% Residence time prolongation Optimizes precorneal retention [5] [4]
Preservatives Benzalkonium chloride, EDTA 0.005-0.02% Microbial prevention Compatible but requires stability assessment [5] [4]
Co-solvents Glycerin, Propylene glycol, Polyethylene glycol 400 1-10% Solubility enhancement Improves solubility of poorly water-soluble drug [5]

The development of this compound ophthalmic solutions has specifically addressed the challenge of corneal penetration through the incorporation of permeation enhancers such as polyoxyethylene castor oil derivatives or poloxamers, which facilitate sufficient ocular absorption to exert therapeutic effects [4]. These formulation advances have enabled progression to clinical trials, with a 3% this compound ophthalmic solution demonstrating significant reduction in corneal damage in rabbit dry eye models [3].

Oral Formulations

For gastrointestinal-targeted applications, oral formulation strategies must address both solubility limitations and the need for protection against gastric degradation:

Table 2: Vehicle Systems for this compound Oral Formulations

Formulation Type Vehicle Components Composition Administration Protocol Experimental Evidence
Oil-in-Water Emulsion Castor oil, Lecithin, Propylene glycol, Ethanol Oil phase (5-15%), Surfactants (1-5%), Aqueous phase (q.s.) 30 mg/kg, twice daily [3] Intestinal permeability reduction in rat models [3]
Suspension Systems Methylcellulose, Carboxymethyl cellulose, Polysorbates Viscosity agent (0.5-2%), Surfactant (0.1-1%) Oral gavage administration Used in colitis-associated cancer models [3]
Nanoparticle Loading Mesoporous silica nanospheres, Bioactive glass 75 SiO₂/20 CaO/5 P₂O₅ (mol%) Not specified for this compound Demonstrated with ipriflavone analog [6]

The oil-in-water emulsion system has demonstrated particular efficacy for intestinal protection applications, with studies showing that this compound administered at 30 mg/kg in such vehicles significantly reduced intestinal permeability in indomethacin-induced small intestinal injury models in rats [3]. These formulations typically incorporate medium-chain triglycerides or castor oil as lipid phases, stabilized by lecithin or polyoxyethylene surfactants, with propylene glycol (5-15%) serving as a co-solvent to enhance drug loading capacity [7].

Topical and Parenteral Considerations

While less extensively documented than ophthalmic or oral routes, topical formulation strategies have been explored for dermatological applications:

  • Topical Delivery Systems: Patent literature describes compositions containing antioxidants and skin penetration enhancers for flavonoid compounds, which could be adapted for this compound [8]. These typically incorporate alkyl aryl ethers and phenoxyacetic acid derivatives similar to this compound's structural elements, suggesting compatibility [8].

  • Parenteral Formulations: For injection administration, oil-in-water type emulsion compositions have been developed for poorly water-soluble drugs including flavonoid analogs [7]. These systems typically contain 5-20% oil phase (soybean oil, medium-chain triglycerides), 1-5% emulsifiers (lecithin, poloxamer), and tonicity adjusters (glycerol, propylene glycol) to create stable formulations for intravenous or intramuscular administration [7].

Experimental Protocols and Methodologies

In Vitro Mucin Secretion Assay

Purpose: This protocol evaluates the effect of this compound on mucin-like glycoprotein secretion in human corneal epithelial cells, relevant to its application in dry eye disease where enhanced mucin production contributes to tear film stability [3].

Materials:

  • Primary human corneal epithelial cells (HCECs) or appropriate cell line
  • This compound stock solution (10 mM in DMSO)
  • Serum-free epithelial cell culture medium
  • ELISA kits for MUC1, MUC5AC, and other mucins
  • Cell culture plates (24-well or 48-well format)
  • Dimethyl sulfoxide (DMSO, vehicle control)

Procedure:

  • Cell Culture: Maintain HCECs in appropriate growth medium at 37°C in a 5% CO₂ atmosphere until 70-80% confluence.
  • Treatment Preparation: Prepare fresh treatment solutions by diluting this compound stock in serum-free medium to final concentrations of 100 µM, 150 µM, 200 µM, and 250 µM, ensuring DMSO concentration does not exceed 0.5% in all treatments, including vehicle control.
  • Treatment Application: Aspirate growth medium from cells and add treatment solutions (250 µL/well for 48-well plates). Incubate for 24-48 hours at 37°C, 5% CO₂.
  • Sample Collection: Collect culture supernatants by centrifugation at 500 × g for 5 minutes to remove cellular debris. Store at -80°C until analysis.
  • Mucin Quantification: Determine mucin concentrations in supernatants using specific ELISA kits according to manufacturer instructions. Normalize values to total cellular protein content.
  • Data Analysis: Express results as fold-change compared to vehicle control. Statistical significance is determined using one-way ANOVA with post-hoc testing (p < 0.05 considered significant).

Technical Notes: Optimal this compound concentrations for mucin secretion effects range from 100-250 µM, with maximal response typically observed at 200 µM [3]. Include positive controls such as epidermal growth factor (EGF) for assay validation.

NF-κB Pathway Inhibition Assay

Purpose: This protocol assesses the anti-inflammatory activity of this compound through evaluation of NF-κB pathway inhibition, a key mechanism underlying its therapeutic effects in inflammatory conditions [1] [3].

Materials:

  • Appropriate cell line (e.g., RAW 264.7 macrophages or human epithelial cells)
  • This compound stock solution (10 mM in DMSO)
  • NF-κB activation inducer (e.g., LPS, TNF-α)
  • NF-κB reporter plasmid or EMSA kit for DNA binding assessment
  • Western blot equipment and antibodies for IκBα, phospho-IκBα, and p65
  • RT-PCR reagents for IL-6, TNF-α, and other inflammatory mediators

Procedure:

  • Cell Preparation: Seed cells in appropriate multi-well plates and culture until 60-70% confluence.
  • Pretreatment: Add this compound at concentrations ranging from 50-200 µM or vehicle control for 2 hours before inflammation induction.
  • NF-κB Activation: Indce NF-κB pathway activation by adding LPS (100 ng/mL) or TNF-α (10 ng/mL) for 30 minutes to 6 hours, depending on readout.
  • Sample Collection:
    • For protein analysis: Harvest cells in RIPA buffer with protease and phosphatase inhibitors for Western blot analysis of IκBα degradation and p65 phosphorylation.
    • For mRNA analysis: Extract total RNA for RT-PCR analysis of inflammatory gene expression.
    • For reporter assays: Measure luciferase activity if using reporter cells.
  • Data Interpretation: this compound treatment should demonstrate dose-dependent inhibition of NF-κB activation, evidenced by reduced IκBα degradation, decreased p65 nuclear translocation, and downregulation of inflammatory mediators.

Technical Notes: The assay confirms this compound's mechanism as an NF-κB pathway modulator affecting multiple components including c-Rel, RelB, and p65 subunits [1].

In Vivo Dry Eye Model Evaluation

Purpose: This protocol describes the evaluation of this compound ophthalmic formulations in a rabbit dry eye model, assessing corneal damage prevention and therapeutic efficacy [3].

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)
  • 3% this compound ophthalmic solution in appropriate vehicle
  • Vehicle control (identical formulation without active)
  • Positive control (commercial dry eye treatment)
  • Methylene blue staining solution
  • Schirmer tear test strips
  • Corneal specula for maintaining ocular exposure

Procedure:

  • Dry Eye Induction: Anesthetize animals and keep eyes open with specula for 2 hours to induce desiccation stress.
  • Treatment Administration: Instill 35 µL of 3% this compound formulation or controls onto the corneal surface immediately after desiccation period.
  • Corneal Damage Assessment: Apply methylene blue staining solution 30 minutes post-treatment. Capture digital images of stained corneas under standardized conditions.
  • Damage Quantification: Analyze images to determine percentage of corneal area stained, with increased staining indicating greater epithelial damage.
  • Additional Parameters: Perform Schirmer tests to measure tear production and evaluate clinical signs of ocular irritation at predetermined intervals.

Data Interpretation: this compound treatment (3%) demonstrates significantly reduced corneal permeability to methylene blue compared to vehicle-treated controls, indicating prevention of desiccation-induced corneal damage [3].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets and Biological Effects

This compound exhibits a multifaceted mechanism of action involving modulation of several key signaling pathways:

Table 3: Molecular Targets and Biological Effects of this compound

Molecular Target Effect Biological Consequence Experimental Evidence
NF-κB pathway components (c-Rel, RelB, p65, p100, p105) Modulation Anti-inflammatory activity through reduced pro-inflammatory gene expression [1] [3]
Intracellular calcium Increase ([Ca²⁺]i) Enhanced mucin secretion in ocular surface and salivary gland epithelial cells [3]
ERK signaling Increased expression Mucosal protection and cytoprotective effects in intestinal epithelium [3]
COX-2 expression Inhibition Anti-inflammatory and potential anti-tumor effects in colitis-associated cancer [3]
IKKα phosphorylation Inhibition Reduced NF-κB activation and inflammatory signaling [3]

The calcium-mediated secretory enhancement represents a particularly important mechanism for dry eye applications, where this compound promotes mucin production through increased intracellular calcium levels in conjunctival and corneal epithelial cells [3]. This effect is complemented by its anti-inflammatory activity through NF-κB pathway inhibition, creating a dual mechanism addressing both the underlying inflammation and secretory deficiency in dry eye disease.

Signaling Pathway Diagram

G cluster_molecular Molecular Targets cluster_cellular Cellular Effects cluster_therapeutic Therapeutic Applications This compound This compound Molecular_Targets Molecular_Targets This compound->Molecular_Targets Cellular_Effects Cellular_Effects AntiInflamm Anti-inflammatory Effects MucinSecretion Enhanced Mucin Secretion MucosalProtection Mucosal Protection Antitumor Anti-tumor Effects NFkB NF-κB Pathway Calcium Intracellular Calcium ERK ERK Signaling COX2 COX-2 Expression Therapeutic_Applications Therapeutic_Applications DryEye Dry Eye Disease Gastritis Gastritis IntestinalInjury Intestinal Injury ColitisCancer Colitis-Associated Cancer NFkB->Cellular_Effects Inhibition Calcium->Cellular_Effects Increase ERK->Cellular_Effects Activation COX2->Cellular_Effects Inhibition AntiInflamm->Therapeutic_Applications MucinSecretion->Therapeutic_Applications MucosalProtection->Therapeutic_Applications Antitumor->Therapeutic_Applications

Figure 1: this compound's Multifaceted Mechanism of Action and Therapeutic Applications

This diagram illustrates the comprehensive mechanism through which this compound exerts its therapeutic effects, beginning with modulation of key molecular targets and culminating in specific cellular responses that translate to clinical applications. The NF-κB pathway inhibition represents a central mechanism, reducing expression of pro-inflammatory cytokines and mediators. Simultaneously, intracellular calcium increases trigger enhanced mucin secretion from epithelial cells, particularly relevant for ocular surface diseases. The ERK signaling activation contributes to mucosal protection and repair mechanisms, while COX-2 inhibition provides additional anti-inflammatory and potential anti-tumor benefits [1] [3].

Formulation Development Workflow

G cluster_strategy Formulation Approaches cluster_ophthalmic cluster_oral cluster_evaluation Evaluation Parameters Problem Poor Aqueous Solubility (0.0158 mg/mL) Strategy Formulation Strategy Selection Problem->Strategy Ophthalmic Ophthalmic Solutions Oral Oral Formulations Topical Topical Systems Evaluation Preclinical Evaluation E1 Solubility Enhancement E2 Stability Assessment E3 Bioavailability E4 Therapeutic Efficacy Ophthalmic->Evaluation O1 Permeation Enhancers O2 Viscosity Modifiers O3 Aqueous Vehicles Oral->Evaluation OR1 Oil-in-Water Emulsions OR2 Suspension Systems OR3 Nanoparticle Loading Topical->Evaluation

Figure 2: Rational Formulation Development Workflow for this compound

This workflow outlines a systematic approach to addressing this compound's primary formulation challenge—poor aqueous solubility—through various formulation strategies tailored to specific administration routes. The ophthalmic solutions incorporate permeation enhancers to overcome corneal barrier limitations, while oral formulations utilize emulsion technology to enhance gastrointestinal absorption. Topical systems leverage compatibility with skin penetration enhancers for potential dermatological applications. Each approach undergoes comprehensive evaluation focusing on critical parameters including solubility enhancement, stability, bioavailability, and ultimately therapeutic efficacy in relevant disease models [5] [3] [7].

Research Applications and Disease Models

Key Disease Models with Experimental Outcomes

This compound has demonstrated efficacy across multiple disease models, informing its potential therapeutic applications:

Table 4: Experimental Disease Models for this compound Research

Disease Model Species Dosage Form Dosing Regimen Key Outcomes References
Dry Eye Disease Rabbit 3% Ophthalmic solution Single dose (35 µL) after desiccation Significantly reduced corneal damage; decreased methylene blue permeability [3]
Small Intestinal Injury Rat Oral formulation 30 mg/kg, every 12 hours for 3 days Reduced intestinal permeability; increased ERK expression [3]
Colitis-Associated Cancer Mouse Oral gavage 30 mg/kg, twice daily for 8 weeks Reduced colon tumors; ameliorated weight loss; inhibited COX-2 and phospho-IKKα [3]
Gastritis Human Not specified Phase III clinical trials Investigated for acute and chronic gastritis treatment [1] [2]

The dry eye disease model represents one of the most thoroughly characterized applications, where this compound's dual mechanism of action—enhancing mucin secretion through calcium-mediated mechanisms and reducing ocular surface inflammation through NF-κB inhibition—provides a comprehensive approach to addressing the multifactorial pathogenesis of dry eye disease [3]. In the gastrointestinal domain, this compound has demonstrated significant mucosal protective effects in both upper and lower GI tract models, with particular promise in intestinal injury protection and colitis-associated cancer models [3].

Future Research Directions

Based on current evidence and mechanistic understanding, several promising research directions merit investigation:

  • Combination Therapies: Exploration of this compound in combination with other agents targeting complementary pathways in inflammatory conditions, particularly for dry eye disease where multiple mechanistic approaches are often employed.

  • Advanced Delivery Systems: Development of nanoparticle-based formulations similar to those described for ipriflavone [6], which could enhance bioavailability and targeting specificity while reducing required doses.

  • Expanded Indication Exploration: Investigation of this compound in additional conditions where NF-κB pathway inhibition and mucosal protection may provide therapeutic benefit, such as dermatological disorders, respiratory inflammatory conditions, and mucositis associated with cancer therapies.

  • Formulation Optimization: Continued refinement of delivery vehicles to enhance ocular residence time for ophthalmic applications and oral bioavailability for gastrointestinal indications through advanced emulsion technologies and permeation enhancement strategies.

Conclusion

This compound represents a promising multi-target therapeutic agent with well-characterized mechanisms of action and demonstrated efficacy across multiple disease models. Its successful formulation requires careful attention to its poor aqueous solubility, addressed through specialized vehicle systems incorporating permeation enhancers for ophthalmic applications and emulsion technologies for oral delivery. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this compound's biological effects, with particular emphasis on its mucin-enhancing and anti-inflammatory properties. As development progresses, particularly for ophthalmic indications approaching advanced clinical evaluation, these application notes and protocols offer a solid foundation for further investigation and therapeutic exploitation of this versatile flavonoid derivative.

References

Recoflavone (DA-6034) Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile Recoflavone is a semi-synthetic flavonoid derivative derived from eupatilin [1]. It is classified as a small molecule with investigational status and has been used in clinical trials studying conditions such as Dry Eye Syndrome and Acute/Chronic Gastritis [2]. The table below summarizes its core chemical and target information.

  • Chemical Structure: 7-carboxymethyloxy-3',4',5-trimethoxy flavone [1]
  • Molecular Formula: C20H18O8 [2]
  • Average Mass: 386.356 Da [2]
  • DrugBank Accession Number: DB12058 [2]

Table 1: Key Molecular and Pharmacological Data for this compound

Property Description
Generic Name This compound [2]
Modality Small Molecule [2]
Primary Mechanism Modulation of NF-κB pathway [2] [1]
Key Molecular Targets IKK-γ, Hsp90, Transcription factor p65, Proto-oncogene c-Rel [2] [1]
Associated Conditions Dry Eye Syndrome, Gastritis (Acute & Chronic) [2]

2. Mechanism of Action and Signaling Pathway this compound exhibits its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway [1]. This pathway is a critical regulator of immune responses, inflammation, and cell survival, and its dysregulation is implicated in various diseases.

The diagram below illustrates the proposed mechanism by which this compound acts in a model of H. pylori-infected gastric epithelial cells. It promotes the dissociation of the Hsp90-IKK complex, leading to the suppression of the entire NF-κB activation cascade [1].

G cluster_stimulus Inflammatory Stimulus (e.g., H. pylori) HP H. pylori Infection IKKComplex IKK Complex (IKK-α/β/γ) bound to Hsp90 HP->IKKComplex Induces IkB IκB (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates DissociatedComplex Dissociated IKK-γ / Hsp90 Complex IKKComplex->DissociatedComplex Leads to NFkB_Inactive NF-κB (p65/p50) Inactive in Cytoplasm IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB (p65/p50) Active in Nucleus IkB->NFkB_Active Degradation Releases GeneExpression Pro-Inflammatory Gene Expression (e.g., IL-8, MCP-1) NFkB_Active->GeneExpression Transcribes DA6034 This compound (DA-6034) DA6034->IKKComplex Promotes Dissociation DissociatedComplex->IkB No Phosphorylation Pathway Inhibited

Diagram 1: Mechanism of this compound in Inhibiting NF-κB Activation. This compound promotes the dissociation of the Hsp90-IKK complex, a critical step for IKK activation, thereby preventing the downstream NF-κB signaling cascade and subsequent pro-inflammatory gene expression [1].

Proposed Experimental Protocols

The following protocols are suggested for in vitro investigation of this compound's mechanisms, based on the methodologies cited in the literature.

Protocol 1: Assessing NF-κB Pathway Inhibition in Gastric Epithelial Cells

  • 1.1 Cell Culture and Treatment

    • Cell Line: MKN-45 human gastric epithelial cell line [1].
    • Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in 5% CO₂.
    • Pre-treatment: Serum-starve cells for 24 hours prior to experimentation. Pre-treat cells with this compound (e.g., 10-100 µM) or vehicle control for 2 hours [1].
    • Stimulation: Infect cells with H. pylori at a defined Multiplicity of Infection (MOI) for 6-24 hours to induce inflammation [1].
  • 1.2 Analysis of NF-κB Activation

    • Electrophoretic Mobility Shift Assay (EMSA):
      • Objective: To measure NF-κB DNA-binding activity in nuclear extracts.
      • Method: Prepare nuclear extracts from treated cells. Incubate extracts with ³²P-end-labeled oligonucleotide containing an NF-κB consensus sequence. Resolve protein-DNA complexes on a native polyacrylamide gel and visualize via autoradiography [1].
    • Enzyme-Linked Immunosorbent Assay (ELISA):
      • Objective: To quantify the secretion of NF-κB-dependent cytokines.
      • Method: Collect cell culture supernatants. Use commercial ELISA kits to measure levels of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) [1].
  • 1.3 Analysis of IKK-Hsp90 Complex Association

    • Co-Immunoprecipitation (Co-IP) and Western Blot:
      • Objective: To evaluate the physical interaction between Hsp90 and IKK subunits.
      • Method: Lyse treated cells in a mild lysis buffer. Immunoprecipitate IKK-γ or Hsp90 from the lysates using specific antibodies. Analyze the immunoprecipitates by Western blotting, probing for the other partner protein (e.g., blot for Hsp90 in IKK-γ IPs, and vice versa) [1].

Protocol 2: General In Vitro Screening for Anti-inflammatory Activity

  • 2.1 Cell Viability Assay

    • Objective: To ensure observed effects are not due to cytotoxicity.
    • Method: Treat cells with a range of this compound concentrations (e.g., 1-200 µM) for 24 hours. Assess cell viability using MTT or WST-1 assays.
  • 2.2 Protein Extraction and Western Blot Analysis

    • Objective: To examine key proteins in the NF-κB pathway.
    • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Targets: Resolve proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against:
      • Phospho-IκBα (Ser32/36)
      • Total IκBα
      • Phospho-NF-κB p65 (Ser536)
      • Total NF-κB p65
      • β-Actin (loading control)

The anticipated results from these protocols would show that this compound pre-treatment reduces H. pylori-induced NF-κB DNA-binding activity, decreases secretion of IL-8 and MCP-1, and promotes the dissociation of the Hsp90-IKK complex, without affecting cell viability at therapeutic concentrations [1].

Conclusion

This compound (DA-6034) represents a promising investigational agent with a well-defined mechanism targeting the NF-κB pathway. The provided application notes and detailed protocols offer a foundation for researchers to validate and explore its anti-inflammatory efficacy in preclinical models. Future work should focus on translating these mechanistic insights into optimized clinical trial designs, potentially incorporating modern approaches like adaptive trials, to efficiently evaluate its therapeutic potential in humans.

References

Recoflavone combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone at a Glance

The table below summarizes the core information about this compound as a drug candidate:

Attribute Description
Drug Type Small molecule drug, synthetic flavonoid derivative [1] [2]
Synonyms DA-6034, AJU-S56, GLH8NDE [1]
Key Mechanisms Inhibits NF-κB signaling pathway; promotes mucin secretion; exhibits antioxidant properties [3] [4] [5]
Relevant Clinical Phases Phase 3 for Acute Gastritis; Phase 3 for Dry Eye Syndromes (Status as of 2025) [1] [4]
Other Indications (Discontinued) Crohn's disease, Ulcerative colitis (Phase II) [4]

Quantitative Data & Experimental Findings

The following tables consolidate key quantitative findings from preclinical studies, which are essential for designing combination studies.

Table 1: Efficacy in Preclinical Models of Dry Eye Findings from a rabbit model of desiccation-induced dry eye syndrome treated with a 3% DA-6034 ophthalmic suspension [5].

Model/Assay Key Outcome Measures Results with DA-6034
Rabbit Desiccation Model Corneal damage assessment Significantly reduced corneal damage
Human Conjunctival Epithelial Cells Mucin species production (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16) Significantly increased production at 200 μM
Isolated Rat Conjunctival Goblet Cells MUC5AC production Significantly increased

Table 2: Molecular Docking Analysis against SARS-CoV-2 Binding energies of various flavonoids, including this compound, against the SARS-CoV-2 main protease (PDB ID: 6LU7) in a computational study [6]. Lower binding energy suggests stronger potential interaction.

Flavonoid Compound Estimated Free Energy of Binding (kcal/mol)
Isoquercetin -6.74
Flavone -6.12
Luteolin -5.64
Quercetin -5.52
Chrysin -5.48
This compound -3.40

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which can be adapted for future combination therapy research.

Protocol 1: Assessing Efficacy in a Dry Eye Rabbit Model This protocol is based on a study demonstrating that a 3% DA-6034 ophthalmic suspension protected the corneal surface [5].

  • Animal Model: Use New Zealand White rabbits.
  • Dry Eye Induction: Place animals in a controlled-environment chamber with constant airflow (15 L/min) and low humidity (30-35%) for 10 days to induce desiccation.
  • Treatment Groups:
    • Test Group: 3% DA-6034 ophthalmic suspension.
    • Vehicle Control Group: The suspension base without the active drug.
    • Negative Control: Untreated, non-desiccated animals.
  • Dosing: Apply 50 μL of the test article or vehicle to each eye twice daily.
  • Outcome Assessment:
    • Corneal Staining: On day 10, instill fluorescein dye into the eyes and examine under a slit-lamp biomicroscope. Score corneal damage using a standardized scale (e.g., National Eye Institute scale).
    • Mucin Analysis: Sacrifice animals and collect conjunctival and corneal tissues. Analyze mucin-like glycoprotein levels and specific mucin species (e.g., MUC5AC) using ELISA or immunohistochemistry.

Protocol 2: Evaluating Anti-inflammatory Effects via NF-κB Pathway This protocol is based on a study investigating DA-6034's mechanism in gastric epithelial cells infected with H. pylori [3].

  • Cell Culture: Use the human gastric epithelial cell line MKN-45. Maintain cells in standard culture medium.
  • Pre-treatment: Pre-treat cells with DA-6034 (e.g., at 50 μM) for a set period (e.g., 1 hour).
  • Stimulation: Infect cells with Helicobacter pylori at a specific multiplicity of infection (MOI) for 24 hours to induce inflammation.
  • Analysis:
    • NF-κB Activation: Measure NF-κB DNA-binding activity in nuclear extracts using an Electrophoretic Mobility Shift Assay (EMSA).
    • Cytokine Production: Quantify the expression of pro-inflammatory cytokines like Interleukin-8 (IL-8) in the cell culture supernatant using ELISA.
    • Protein Complex Analysis: Perform immunoprecipitation with an anti-Hsp90 antibody, followed by western blotting with antibodies against IKK-γ and IKK-α to assess the dissociation of the IKK-γ-Hsp90 complex.

Proposed Workflow for this compound Combination Therapy Research

Based on its known mechanisms, this compound presents rational combination partners. The diagram below outlines a proposed workflow for developing such combination therapies.

Start Proposed Combination Therapy Research Step1 Identify Rational Partner (e.g., Antibiotic, Immunosuppressant) Start->Step1 Step2 Define Research Goal (e.g., Synergy, Toxicity Reduction) Step1->Step2 Step3 Design Preclinical Experiments (In vitro and In vivo models) Step2->Step3 Step4 Conduct Mechanistic Studies (e.g., Pathway Analysis) Step3->Step4 Step5 Analyze Data for Synergy (e.g., Combination Index) Step4->Step5

Rationale for Combination Partners:

  • With Antibiotics: Given its inhibitory effect on NF-κB and inflammation in H. pylori infection [3], combining this compound with standard antibiotics (e.g., clarithromycin, amoxicillin) could be explored to enhance efficacy and potentially protect the gastric mucosa.
  • With Other Anti-inflammatories: For severe ocular surface diseases, combination with a corticosteroid (e.g., loteprednol) could be investigated. This compound's mucin-secreting and surface-protecting effects [5] may work synergistically with stronger immunosuppressants, potentially allowing for lower steroid doses and reduced side effects.

Critical Considerations for Protocol Development

When designing application notes and protocols for this compound, consider the following:

  • Lack of Clinical Data: The absence of published clinical combination therapy data means all protocols are currently hypothetical and for research use only.
  • Formulation Compatibility: Any combination must first undergo rigorous compatibility and stability testing, especially for ophthalmic formulations where pH, osmolarity, and preservative systems are critical.
  • Dosage Optimization: The optimal dose and scheduling for each drug in a combination need to be systematically determined through dose-ranging studies to identify synergistic rather than antagonistic effects.

References

Recoflavone Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information for working with Recoflavone, based on data from a chemical supplier's database [1].

Property Specification
CAS Number 203191-10-0 [1]
Molecular Formula C20H18O8 [1]
Molecular Weight 386.35 g/mol [1]
Purity 98.0% [1]
Appearance Off-white to light yellow solid [1]
Recommended Solvent DMSO [1]
Solubility in DMSO 40 mg/mL (103.53 mM) [1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month [1]

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges when working with this compound.

Solubility and Stock Solution Preparation

Q1: What is the best way to prepare a stock solution of this compound? A: The recommended solvent is DMSO [1]. The solution may require sonication and warming to 60°C to fully dissolve the solid at a concentration of 40 mg/mL [1]. Always use newly opened DMSO to prevent water absorption from affecting solubility [1].

Q2: My this compound is not dissolving completely. What should I do? A:

  • Confirm Solvent: Ensure you are using fresh, anhydrous DMSO.
  • Apply Gentle Heat: Warm the solution to 60°C while mixing. Avoid higher temperatures to prevent degradation.
  • Use Sonication: A water bath sonicator can help disrupt aggregates and speed up dissolution.
  • Check for Precipitation: If precipitation occurs after storage, rewarm and sonicate the solution gently before use.

Q3: How should I store this compound stock solutions? A: For long-term stability, aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month [1]. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

In Vitro and In Vivo Application

Q4: How is this compound used in cell culture studies? A: Based on published research, this compound has been used at concentrations ranging from 100 to 250 µM in human corneal and conjunctival epithelial cells to study mucin secretion and other pathways [1]. Remember to dilute the stock solution into your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.1-1.0%).

Q5: What in vivo doses have been used in research models? A: The following doses have been reported in preclinical models [1]:

  • Rabbit (Dry Eye Model): 3% solution applied as eye drops [1].
  • Rat (Intestinal Injury Model): 30 mg/kg, administered orally [1].
  • Mouse (Colitis-Associated Cancer Model): 30 mg/kg, administered via oral gavage [1].

Experimental Workflow Guide

The diagram below outlines the key steps for preparing and using this compound in your experiments, helping to standardize the process and avoid common pitfalls.

start Weigh this compound Solid step1 Add Fresh Anhydrous DMSO start->step1 step2 Sonicate and Warm to 60°C step1->step2 step3 Confirm Clear Solution step2->step3 step3->step1 No step4 Aliquot for Storage step3->step4 Yes step5 Store at -80°C (6 months) step4->step5 in_vitro Dilute for In Vitro Use step4->in_vitro in_vivo Formulate for In Vivo Use step4->in_vivo

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the available literature [1].

Protocol 1: Inducing Mucin Secretion in Human Conjunctival Epithelial Cells

This protocol is used to study this compound's potential for dry eye disease treatment.

  • Cell Culture: Maintain human conjunctival epithelial cells in appropriate medium and conditions.
  • Treatment: Apply this compound at a concentration of 200 µM to the cells.
  • Incubation: Incubate the cells with the compound for 24 hours.
  • Analysis: Measure the production of mucins (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16) using suitable methods like ELISA or Western Blot.
Protocol 2: Oral Administration in a Rat Intestinal Injury Model

This protocol is used to investigate the protective effects of this compound.

  • Model Induction: Use Sprague-Dawley rats (6 weeks old, ~250 g). Induce small intestinal injury by administering Indomethacin.
  • Dosing: Administer this compound at 30 mg/kg via oral gavage.
  • Dosing Schedule: Dose once every 12 hours for 3 days.
  • Endpoint Assessment: Analyze intestinal permeability, inflammation scores, and hemorrhagic lesions. Assess ERK expression levels via Western Blot.

Critical Considerations for Your Research

  • Mechanism of Action: this compound is reported to inhibit the NF-κB pathway and induce an increase in intracellular calcium ([Ca²⁺]i) in epithelial cells, which underpins its anti-inflammatory and secretagogue activities [1].
  • Corroborate Findings: The experimental data and protocols summarized here are from a chemical supplier's database and should be considered as a reference. It is crucial to consult the primary scientific literature for full methodological details and to validate these findings in your own experimental system.

References

Recoflavone stability challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

This section addresses common technical questions you might encounter when working with flavonoid compounds.

  • FAQ 1: What are the primary factors that affect flavonoid stability in solution? Flavonoid stability is influenced by several environmental and chemical factors. The main ones include:

    • Light: Many flavonoids are photosensitive and can degrade upon exposure to UV or even visible light.
    • pH: The stability is highly dependent on the pH of the solution. Degradation often accelerates in alkaline conditions.
    • Temperature: Higher temperatures increase the rate of chemical degradation and enzymatic activity.
    • Oxidation: Flavonoids are susceptible to oxidative degradation when exposed to oxygen in the air.
  • FAQ 2: What analytical techniques are best for monitoring flavonoid stability? A combination of techniques is often required for a comprehensive analysis:

    • Chromatography: UPLC-HRMS (Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry) is a powerful tool for separating, identifying, and quantifying flavonoids and their degradation products [1].
    • Spectroscopy: UV-Vis spectroscopy can track changes in characteristic absorption peaks, while NMR can help identify structural changes.
    • Metabolomics: This approach provides a non-targeted analysis of all small molecules in a sample, ideal for discovering unknown degradation products [2].
  • FAQ 3: How can I improve the stability of a flavonoid compound in a formulation? Strategies include:

    • pH Adjustment: Buffering the solution to an optimal, stable pH range (often slightly acidic).
    • Antioxidants: Adding antioxidants like ascorbic acid to the formulation to prevent oxidation.
    • Surfactants & Solubilizers: Using combinations of surfactants (e.g., polysorbate and polyoxyl 40 stearate) can significantly enhance both solubility and stability, as demonstrated in other sensitive drug formulations [3].
    • Protected Packaging: Using amber or opaque vials to protect from light.
  • FAQ 4: How do I study the metabolic stability of flavonoids in biological systems? Advanced sequential metabolism methods can map the entire biotransformation pathway. The workflow below outlines the process from ingestion to target tissue analysis [1]:

G A Oral Administration of Flavonoid B Gastrointestinal Tract A->B C Intestinal Wall/Flora Metabolism B->C D Portal Vein to Liver C->D E Hepatic Metabolism D->E F Systemic Circulation E->F G Distribution to Target Tissues (e.g., Brain) F->G H Analysis of Prototypes & Metabolites G->H UPLC-HRMS

Troubleshooting Guides

This section provides detailed protocols for diagnosing and resolving specific stability issues.

Problem 1: Unexpected Degradation in Stock Solution

Question: Your flavonoid stock solution shows a loss of potency or new impurity peaks in HPLC/UPLC analysis after storage.

Investigation & Solution Protocol:

  • Step 1: Confirm Degradation Compare the chromatogram of the fresh solution with the stored one. Look for a decrease in the main peak area and the appearance of new peaks, which are likely degradants [1].

  • Step 2: Identify Stress Factors Systematically review your preparation and storage conditions against the following table:

Stress Factor Recommended Condition Investigation Method
Light Store in amber glass vials at -20°C or -80°C. Compare samples stored in clear vs. amber vials.
Temperature For long-term storage, keep at -80°C; avoid repeated freeze-thaw cycles. Test stability at 4°C, -20°C, and -80°C over time.
Solvent Use anhydrous DMSO, under an inert atmosphere (e.g., nitrogen). Check for water absorption; use fresh, sealed DMSO aliquots.
  • Step 3: Reformulate Based on your findings, reformulate the solution. This may involve changing the solvent, adding stabilizers, or adjusting the pH. Always re-test the stability of the new formulation.
Problem 2: Low Recovery or Poor Stability in Bioassays

Question: The observed biological activity of your flavonoid is lower than expected, suggesting instability in the cell culture or assay medium.

Investigation & Solution Protocol:

  • Step 1: Profile Stability in Assay Medium Incubate your flavonoid in the assay medium at 37°C. Take samples at multiple time points (e.g., 0h, 6h, 24h) and analyze them using UPLC-HRMS to quantify the remaining parent compound and identify metabolites [1].

  • Step 2: Integrate Metabolomics and Transcriptomics If the flavonoid is rapidly metabolized, a multi-omics approach can reveal the pathways involved. The workflow below, inspired by plant stress response studies, can be adapted for cell-based assays [2]:

    • Treatment: Expose your cell line to the flavonoid.
    • Multi-omics Analysis:
      • Transcriptomics: Identify differentially expressed genes.
      • Metabolomics: Profile changes in the cellular metabolome.
    • Integration: Correlate gene expression changes with metabolic shifts to pinpoint activated pathways (e.g., purine metabolism, flavone biosynthesis pathways) [2].

G A Treat Cell Model with Flavonoid B Extract RNA for Transcriptomics A->B C Extract Metabolites for Metabolomics A->C D Identify Differentially Expressed Genes (DEGs) B->D E Identify Key Metabolites C->E F Integrated Bioinformatics Analysis D->F E->F G Identify Key Metabolic Pathways & Resistance Mechanisms F->G KEGG/GO Enrichment

  • Step 3: Utilize Network Pharmacology For complex biological systems, use network pharmacology to predict the multi-target mechanisms of your flavonoid. This can help you understand if the observed effects are due to the parent compound or its metabolites and identify which metabolites to isolate for further testing [1].
Problem 3: Inconsistent Activity in In Vivo Models

Question: The pharmacokinetic profile or efficacy of your flavonoid in an animal model is poor or highly variable.

Investigation & Solution Protocol:

  • Step 1: Conduct a Sequential Metabolism Study This advanced protocol, as used for polymethoxylated flavones, helps identify which compounds actually reach the systemic circulation and target organs [1].

    • Administer the flavonoid orally to the animal model.
    • Collect Samples from different sites at various time points:
      • Mesenteric Vein Blood: For compounds absorbed through the intestinal wall.
      • Femoral Vein Blood: For compounds that have passed through the liver (hepatic metabolism).
      • Arterial Blood: For systemically available compounds.
      • Target Tissues (e.g., Brain): To identify components that cross biological barriers.
    • Analyze all samples with UPLC-HRMS to track the prototype flavonoid and its metabolites through the system.
  • Step 2: Identify Bioactive Metabolites The compounds that survive sequential metabolism and reach the target tissue are the most promising candidates. Isolate these and test their activity in your bioassays, as they may be the true active agents rather than the parent flavonoid [1].

Quantitative Data Summary

The table below summarizes key quantitative findings from the literature relevant to flavonoid analysis and stability.

Compound / Class Key Stability / Activity Data Analytical Method & Context Source
Isoquercetin Docking binding energy: -6.74 kcal/mol (with SARS-CoV-2 spike protein). Molecular docking simulation (PDBID:6LU7). [4]
Polymethoxylated Flavones (PMFs) 7 out of 18 prototype compounds detected in cerebrospinal fluid (CSF). 14 out of 18 detected in brain tissue. Sequential metabolism study in vivo; UPLC-HRMS. Indicates blood-brain barrier penetration. [1]
Flavonoids in Peanuts Key metabolites under stress: Carboxylic acids (initial), Flavonoids (later stages). Key pathways: Purine metabolism & Flavone and flavonol biosynthesis. Integrated transcriptomics and metabolomics analysis under DBP stress. [2]

References

Recoflavone Basic Information & Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Recoflavone's fundamental properties is the first step in effective troubleshooting.

Property Description
Chemical Formula C₂₀H₁₈O₈ [1]
Molecular Weight 386.35 g/mol [1] [2]
CAS Number 203191-10-0 [1] [2]
Solubility (DMSO) 40 mg/mL (103.53 mM) - may require warming to 60°C [2]
Primary Mechanism Inhibition of the NF-κB pathway [1] [2]
Key Targets Modulates proteins in the NF-κB family (e.g., c-Rel, RelB, p65) [1]
Primary Biological Activities Anti-inflammatory, anti-tumor, promotes mucosal secretion [2]

The following diagram illustrates the core mechanism of this compound and points where assay interference can occur.

G InflammatoryStimulus Inflammatory Stimulus IKKComplex IKK Complex Activation InflammatoryStimulus->IKKComplex NFkB_Inactive NF-κB (Inactive in Cytoplasm) IKKComplex->NFkB_Inactive Activates NFkB_Active NF-κB (Active in Nucleus) NFkB_Inactive->NFkB_Active Translocates GeneTranscription Pro-Inflammatory Gene Transcription NFkB_Active->GeneTranscription This compound This compound This compound->IKKComplex Inhibits CaIncrease Induces [Ca²⁺]i Increase This compound->CaIncrease AssayInterference2 ⟪ Assay Interference Point Monitor NF-κB subunit specificity This compound->AssayInterference2 AssayInterference1 ⟪ Assay Interference Point Measure Ca²⁺ flux with care CaIncrease->AssayInterference1

Common Experimental Issues & Solutions

Here are potential issues you might encounter when working with this compound, along with recommended solutions.

Issue Possible Cause Solution / Troubleshooting Step

| Low Solubility | DMSO stock not properly prepared; solvent incompatible with assay buffer. | - Dissolve in DMSO at 40 mg/mL with warming to 60°C and brief sonication [2].

  • Ensure final DMSO concentration in assay is ≤0.5% to avoid solvent toxicity. | | Poor In Vitro Efficacy | Instability in media; serum protein binding; inaccurate stock concentration. | - Check compound stability in assay buffer (e.g., pre-incubate).
  • Use serum-free conditions if possible.
  • Confirm stock concentration via UV-Vis. | | Inconsistent In Vivo Results| Variable bioavailability; inappropriate route of administration. | - For ocular studies, use formulated eye drops (e.g., 3% solution) [2].
  • For systemic effects, use oral gavage (e.g., 30 mg/kg) [2]. | | High Background in NF-κB Assays| Non-specific signaling; incomplete pathway inhibition. | - Validate assay with a known NF-κB activator/inhibitor.
  • Use multiple readouts (e.g., Western blot, luciferase reporter) to confirm. |

Sample Experimental Protocol & Workflow

This generalized protocol for studying this compound's effect on mucin secretion in ocular cells can serve as a template. Key troubleshooting notes are integrated into the steps.

G A 1. Prepare this compound Stock B 2. Culture Human Corneal or Conjunctival Epithelial Cells A->B C 3. Treat Cells with this compound (100 - 250 µM for 24-48h) B->C D 4. Collect Cell Lysate and Culture Supernatant C->D E 5. Analyze Mucin Secretion (ELISA, Western Blot) D->E Note1 Troubleshooting: Ensure complete dissolution with warming/sonication. Note1->A Note2 Troubleshooting: Include positive & negative controls; confirm cell health. Note2->B Note3 Troubleshooting: Optimize concentration and time for your specific cell line. Note3->C

Key Steps Explained:

  • Stock Solution Preparation: The most critical step for reproducibility. Gently warm the vial at 60°C for 10-15 minutes after adding DMSO, then mix by brief vortexing and sonication. Always prepare a fresh stock for critical experiments or store at -80°C for short-term use (up to one month) [2].
  • Cell Treatment: The provided concentration range (100-250 µM) is based on studies using human corneal epithelial cells [2]. A dose-response curve (e.g., 50 µM, 100 µM, 200 µM) should be established for new cell lines.
  • Analysis: this compound has been shown to increase the production of specific mucins like MUC1, MUC5AC, and MUC16 [2]. Target your analysis accordingly.

Key Considerations for Your Research

  • Beyond NF-κB: While a primary mechanism is NF-κB inhibition, be aware that this compound also induces intracellular calcium increase [2]. This off-target effect could confound results in certain signaling studies.
  • Formulation Matters: The vehicle is part of the control. For in vivo studies, the efficacy of a 3% this compound eye drop was demonstrated in a rabbit dry eye model [2]. Using an incorrect or poorly formulated vehicle can lead to false negative results.
  • Assay Selection: For binding or enzymatic studies (e.g., on CDK proteins [3]), use direct binding assays (SPR, ITC) and functional enzymatic assays to get a complete picture of the compound's activity.

References

Understanding Recoflavone and Its Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone is a synthetic derivative of the flavonoid Eupatilin. It is known to be orally active and exerts its effects through mechanisms like inhibiting the NF-κB pathway and increasing intracellular calcium levels [1]. These activities underlie its anti-inflammatory, anti-tumor, and mucosa-protective properties [1].

While its specific metabolic fate is uncharacterized, the broader behavior of flavonoids provides key insights:

  • Metabolic Transformation: Flavonoids are commonly metabolized by enzymes like cytochrome P450 (CYP450) and UDP-glucuronosyltransferases (UGTs), leading to hydroxylation, methylation, and glucuronidation, which can reduce their bioavailability [2].
  • Efflux Transport: Bioavailability can be further limited by efflux transporters such as P-glycoprotein (P-gp) [2].

Strategies to Reduce Metabolic Degradation

Here are potential strategies, derived from general flavonoid research, that you can experimentally test to stabilize this compound.

Chemical Structure Modification

Altering the core structure of a flavonoid can protect it from metabolic enzymes. The table below summarizes potential modification sites and their rationales.

Modification Site Purpose Related Evidence
Hydroxyl Groups Reduce phase II metabolism (e.g., glucuronidation/sulfation) The structure-activity relationship of flavones indicates that hydroxyl groups at the 3' and 4' positions on the B ring are crucial for activity. Blocking these with groups like methyl or ethyl can shield them from metabolism [3].
Methoxy Groups Increase lipophilicity & shield from conjugation The presence of methoxy groups is a common feature in many active flavones [3]. A specific patent also mentions that a 7, 3', 4'-trimethoxyflavone compound demonstrated metabolic stability against the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [4].
Use of Metabolic Enzyme Inhibitors

Co-administering compounds that inhibit specific metabolic enzymes can prolong the half-life of this compound. The following table lists candidates for experimental testing.

Inhibitor Type Example Compounds Target Enzyme Experimental Note
Broad-spectrum CYP450 Inhibitor 1-aminobenzotriazole CYP450 Useful for in vitro systems (e.g., liver microsomes) to confirm CYP-mediated degradation [2].
UGT Inhibitor Luteolin, several non-flavonoid chemicals UDP-glucuronosyltransferases (UGTs) Research shows flavonoids like luteolin can inhibit UGTs, potentially slowing glucuronidation [2].
Specific Inhibitor Possibly Me-345-F-10 15-PGDH The aforementioned patent on a trimethoxyflavone suggests it acts as a 15-PGDH inhibitor. While not for this compound, it indicates a potential pathway for investigation [4].
Formulation Strategies

Advanced formulation can physically protect the compound from degradation and control its release.

  • Lipid-based Systems: Liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and shield the compound from enzymatic attack in the gut and liver.
  • Enteric Coatings: Using pH-sensitive polymers (e.g., cellulose acetate phthalate) can protect this compound from acidic degradation in the stomach, allowing release in the more neutral intestine [5].
  • Polymer-based Nanoparticles: Biodegradable polymers like PLGA can encapsulate the compound, providing a sustained release profile and reducing its exposure to metabolic enzymes.

Proposed Experimental Workflow

To systematically investigate and mitigate this compound's metabolic degradation, you can follow this workflow. The diagram below outlines the key stages.

G Start Start: Identify Metabolic Hotspots A1 In Vitro Metabolic Assay (Liver Microsomes/S9 Fraction) Start->A1 A2 Metabolite Identification (LC-MS/MS) A1->A2 A3 Data Analysis & Strategy Selection A2->A3 B1 Strategy 1: Structural Modification A3->B1 B2 Strategy 2: Formulation Protection A3->B2 B3 Strategy 3: Enzyme Inhibition A3->B3 C1 In Vitro Validation B1->C1 B2->C1 B3->C1 C2 In Vivo Pharmacokinetic Study C1->C2 End End: Optimized Candidate C2->End

Frequently Asked Questions (FAQs)

Q1: What are the most likely enzymes involved in this compound's metabolism? While not confirmed for this compound, flavonoids are commonly metabolized by Phase I enzymes (e.g., CYP450 isozymes like CYP3A4, CYP2C9) and Phase II enzymes (e.g., UGTs and sulfotransferases - SULTs). Your initial experiments should focus on identifying the dominant pathway.

Q2: How can I quickly screen for this compound metabolites in my in vitro systems? Using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method. Compare samples incubated with and without metabolic systems (like liver microsomes) to identify new peaks that correspond to potential metabolites.

Q3: We've modified the this compound structure. How do we test if it's more stable? The most direct way is to run a parallel in vitro metabolic stability assay comparing the parent this compound and your new analog. Monitor the depletion of the parent compound over time. A slower depletion rate for the analog indicates improved metabolic stability.

Q4: Are there specific cell models for studying the protective effects of these strategies? For initial screening of efficacy (e.g., anti-inflammatory effect), you can use relevant cell lines like human corneal epithelial cells or intestinal epithelial cells, as this compound has known effects there [1]. However, to study metabolism and protection directly, liver-based in vitro models (e.g., HepG2 cells, primary hepatocytes) are more appropriate.

Key Takeaways for Your Research

  • Start with Metabolite ID: The most critical first step is to use LC-MS/MS to identify how this compound is being degraded in your specific experimental models.
  • Leverage Flavonoid Chemistry: Consider targeted chemical modifications, particularly methylation of hydroxyl groups, to block common metabolic conjugation sites.
  • Explore Combination Approaches: A formulation strategy (e.g., lipid nanoparticles) combined with a specific enzyme inhibitor might offer the best protection in a complex biological system like in vivo administration.

References

Frequently Asked Questions (FAQs) on Flavonoid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Technical Insight Key Parameters & Citations
What are the main modern extraction techniques? Modern techniques reduce solvent/energy use vs. conventional methods. Key methods: Ultrasound-Assisted (UAE), Microwave-Assisted (MAE), Pressurized Liquid (PLE), and Supercritical Fluid (SFE). [1] Goal: Increase efficiency, meet environmental standards. [1]
How do I choose the right solvent? Solvent polarity is critical. Ethanol-water mixtures are common, but optimal concentration varies. For SFE of Taxus chinensis flavonoids, 78-82% ethanol as a cosolvent was optimal. [2] Factor: Target compound polarity, solvent-to-solid ratio, temperature. [1] [2]
Why is my extraction yield low? Often due to non-optimized parameters. A Central Composite Design (CCD) found yield highly dependent on time, temperature, pressure, and ethanol. [2] Solution: Use statistical optimization (e.g., RSM, CCD) to find best settings. [1] [2]
How can I improve compound solubility? Poor solubility of aglycones limits bioavailability. Mechanochemical complexation with cyclodextrins (e.g., β-cyclodextrin) can significantly enhance water solubility. [3] Example: Solubility of formononetin and biochanin A increased over 3x and 2x, respectively. [3]
Which resin is best for purification? Macroporous resins are efficient. For flavone glucuronides, D141 resin (weakly polar) showed best adsorption/desorption, increasing content from ~2% in crude extract to ~24% in final product. [4] Selection: Depends on resin polarity, surface area, and target molecule. [4]

Troubleshooting Common Experimental Issues

Problem 1: Low Extraction Yield of Target Flavonoids
  • Potential Causes & Solutions:
    • Inefficient Parameters: The interaction of time, temperature, pressure, and solvent concentration is complex and significant. [2] A "one-factor-at-a-time" approach often misses optimal conditions.
    • Apply Statistical Optimization: Use Response Surface Methodology (RSM) with a design like Central Composite Design (CCD). This reduces experiment numbers and models interactions between factors to find a global optimum. [1] [2]
    • Reference Protocol: For SFE of flavonoids from Taxus chinensis, the optimal window was identified as:
      • Temperature: 46-48°C
      • Pressure: 20-25 MPa
      • Time: 2.0-2.4 hours
      • Ethanol Concentration: 78-82% [2]
Problem 2: Poor Purity After Initial Extraction
  • Potential Causes & Solutions:
    • Crude Extract Complexity: Crude extracts contain many co-extracted compounds.
    • Use Purification Post-Extraction: Employ macroporous resin chromatography as a highly effective purification step. [4]
    • Reference Protocol: For scutellarein-7-O-β-D-glucuronide purification using D141 resin:
      • Adsorption: Load sample solution onto the resin column.
      • Washing: Rinse with deionized water to remove impurities.
      • Desorption: Elute target flavonoids with a solution of ethanol-water (80:20, v/v). [4]
      • This process increased the target constituent content from 2.14% to 24.63% in the final product. [4]
Problem 3: Low Solubility and Bioavailability of Final Product
  • Potential Causes & Solutions:
    • Flavonoid Aglycones: Compounds like formononetin have inherently low water solubility.
    • Formulate with Solubility-Enhancing Carriers: Create solid dispersions using mechanochemical ball milling with carriers like β-cyclodextrin. [3]
    • Reference Protocol:
      • Mix the flavonoid-rich extract with β-cyclodextrin.
      • Use a ball mill to co-grind the mixture.
      • This process can increase the water solubility of key compounds by 2 to 3 times, improving their potential for absorption and biological activity. [3]

Experimental Optimization Workflow

The following diagram illustrates the systematic approach to developing and optimizing a flavonoid extraction protocol, integrating the concepts from the search results.

cluster_0 Method Selection Examples cluster_1 Key Parameters to Test cluster_2 Purification & Formulation Start Define Extraction Goal P1 Select Extraction Method Start->P1 P2 Identify Key Parameters P1->P2 M1 SFE with co-solvent M2 Maceration with Ethanol/Water M3 Ultrasound/Microwave Assisted P3 Design Experiments (e.g., RSM) P2->P3 K1 Time, Temperature K2 Pressure, Solvent Type/Concentration K3 Solid-to-Liquid Ratio P4 Execute Runs & Analyze P3->P4 P5 Validate Optimal Conditions P4->P5 P6 Scale-Up & Purify P5->P6 End Final Optimized Extract P6->End PU1 Macroporous Resin (e.g., D141) PU2 Mechanochemical Complexation

References

Troubleshooting Guide: Purification of Flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and solutions you may encounter during the purification of compounds like Recoflavone.

Challenge Root Cause & Symptoms Recommended Solution
Low Recovery [1] Disulfide Bond Reduction: Molecular fragmentation during harvest/clarification; decrease in target molecule purity after low-temperature storage [1]. Add 0.5 mM CuSO4 to harvested samples; continuous air sparging; adjust pH/temperature; reduce storage time before capture [1].
Insufficient Purity / Impurities Complex Mixtures: Closely related product- and process-related impurities (e.g., structural analogs, aggregates) are difficult to separate [1]. Employ orthogonal chromatography (HILIC, RP-HPLC); multi-attribute monitoring (MAM) with LC-MS for detailed impurity tracking [2] [1].
Method Development Inefficiency Tedious Optimization: Traditional screening of columns, pH, and solvents for optimal conditions is time-consuming [2]. Implement automated, high-throughput column and solvent screening workflows to rapidly explore complex variable spaces [2].

Analytical Methods for Standardization

After purification, you can use this validated spectrophotometric method to determine the Total Flavonoid Content (TFC), a common standardization metric.

Developed and validated method for determining Total Flavonoid Content (TFC) by differential spectrophotometry [3].

  • Principle: The method is based on the complexation of flavonoids with aluminum chloride, resulting in a bathochromic shift (change to a longer wavelength) of the flavonoid absorption maximum [3].
  • Standard Sample: Luteolin-7-glycoside (CAS No. 5373-11-5) [3].
  • Procedure:
    • Prepare a solution of your purified this compound sample.
    • Prepare a solution of the standard sample (luteolin-7-glycoside).
    • To both sample and standard solutions, add aluminum chloride (III) to form complexes.
    • Measure the absorbance of the complexes using a UV-Vis spectrophotometer.
    • The TFC is calculated in terms of luteolin-7-glycoside.

Experimental Workflow for Purification

The following diagram maps the logical sequence from purification to compound identification and validation, integrating advanced prediction tools.

Start Start: Crude or Synthesized Compound Step1 1. Develop Purification Method Start->Step1 Step2 2. Purify via HPLC/UPLC Step1->Step2 SubStep1 Option A: Experimental Screening (Automated multi-column workflow) Step1->SubStep1 SubStep2 Option B: In-silico Prediction (Graph Neural Network model) Step1->SubStep2 Step3 3. Measure Retention Time Step2->Step3 Step4 4. Identify Compound Step3->Step4 Step5 5. Validate & Standardize Step4->Step5 Note1 Uses mass and predicted retention time for matching Step4->Note1 End End: Purified & Characterized Compound Step5->End

Advanced Techniques & Future Directions

To further enhance your purification strategy, consider these emerging technologies:

  • Leverage Retention Time Prediction: Machine learning models, such as Graph Invariant Networks, can predict HPLC retention times from molecular structure. This can circumvent preliminary screening experiments and accelerate method development for compound libraries [4]. As shown in the workflow, this in-silico prediction is a powerful alternative to initial experimental screening.
  • Adopt Microflow LC-MS/MS: For analyzing purified samples, especially in limited quantities, microflow LC-MS/MS offers a 47-fold increase in sensitivity compared to conventional systems. This technique is ideal for subsequent pharmacokinetic or metabolic studies [2].
  • Implement Multi-Attribute Monitoring (MAM): For a comprehensive quality control check, replace traditional HPLC-UV with LC-MS based MAM. This technique simultaneously tracks multiple product quality attributes, providing a deeper understanding of product variants and impurities [2].

References

scaling up Recoflavone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone Overview

This compound (also known as DA-6034 free acid) is a synthetic derivative of the flavonoid Eupatilin. Below is a summary of its key characteristics.

Property Details
CAS Number 203191-10-0 [1]
Molecular Formula C₂₀H₁₈O₈ [1] [2] [3]
Molecular Weight 386.35-386.36 g/mol [1] [2] [3]
Density 1.3±0.1 g/cm³ [1]
Boiling Point 617.7±55.0 °C at 760 mmHg [1]
Flash Point 221.2±25.0 °C [1]
Main Biological Role Inhibits the NF-κB pathway and induces intracellular calcium increase [3]
Primary Research Applications Dry eye disease, gastric and intestinal injury protection, anti-inflammatory and anti-tumor studies [1] [3]
Synonyms DA-6034, DA-6034 free acid, 7-Carboxymethoxyloxy-3',4',5-trimethoxyflavone [1] [2]

Biological Mechanisms & Experimental Data

This compound's mechanism of action and supporting experimental data from research studies are outlined in the following table.

Aspect Details
Mechanism of Action Identified as a modulator of several subunits of the NF-κB protein complex (c-Rel, RelB, p65, p100, p105) [2].
In Vitro Findings Increases secretion of mucin-like glycoproteins in human corneal epithelial cells. At 200 µM, it increases production of MUC1, MUC4, MUC5AC, MUC16, and other mucins in human conjunctival epithelial cells [3].

| In Vivo Models & Results | • Dry Eye Model (Rabbit): 3% eye drops reduced corneal damage [3]. • Intestinal Injury Model (Rat): 30 mg/kg (oral) reduced intestinal permeability [3]. • Colitis-Associated Cancer Model (Mouse): 30 mg/kg (oral gavage) reduced colon tumors, weight loss, and expression of markers like COX-2 [3]. |

The diagram below illustrates the core signaling pathway and biological role of this compound based on current research.

G This compound This compound NF_kB_Pathway NF-κB Pathway Activation This compound->NF_kB_Pathway Inhibits Cytosolic_Calcium Cytosolic Ca²⁺ Increase This compound->Cytosolic_Calcium Induces Biological_Effects Biological Effects NF_kB_Pathway->Biological_Effects Cytosolic_Calcium->Biological_Effects

Missing Information on Synthesis Scale-up

A significant gap exists in the publicly available information regarding the scale-up of this compound synthesis.

  • Available Data: The search results cite a patent (WO2005/23244 A1) that contains synthetic routes for this compound, with reported yields of 97% and 99% [1]. However, these are likely small-scale, benchtop procedures.
  • Missing Data: No specific details were found on process optimization, purification methods at scale, troubleshooting common scale-up issues (e.g., yield drop, impurity profiles, solvent recovery), or equipment considerations. This type of detailed process chemistry is often proprietary and held within internal company documentation rather than published openly.

How to Proceed

Since the information needed for your technical support center is not publicly available, here are some practical steps you can take:

  • Consult the Primary Patent: The most direct source of synthetic information is the patent WO2005/23244 A1 by Dong-A Pharmaceutical Co., Ltd. [1]. A detailed reading may provide more clues about the starting materials and reaction conditions.
  • Engage in Process Chemistry: Scaling up a synthesis requires dedicated process development. Consider collaborating with or consulting experts in organic chemistry and chemical engineering to design experiments that address heat transfer, mixing, and other scale-related factors.
  • Adapt from General Principles: In the absence of specific data, general best practices for scaling up flavonoid or complex organic molecule synthesis would apply. This includes thorough reaction kinetics studies, identifying and controlling critical process parameters, and developing robust analytical methods for quality control.

References

Recoflavone Solubility Profile & Standard Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

A clear understanding of Recoflavone's solubility is the first step in troubleshooting experimental issues.

Table 1: this compound Solubility and Standard Solution Data

Property Value / Condition Notes / Application
Molecular Weight [1] 386.35 g/mol -
CAS Number [1] 203191-10-0 -
Solubility in DMSO [1] 103.53 mM (40 mg/mL) Requires ultrasonication, warming, and heat to 60°C; hygroscopic DMSO impacts solubility, use newly opened vials.
Stock Solution Storage [1] -80°C for 6 months; -20°C for 1 month Aliquot to avoid repeated freeze-thaw cycles.

Formulation Strategies to Enhance Solubility

If standard DMSO stock solutions are insufficient for your experimental needs, consider these advanced formulation approaches.

Table 2: Strategies for Improving this compound Solubility

Strategy Principle Potential Application for this compound
Co-solvency [2] Uses a mixture of a water-miscible organic solvent (e.g., ethanol) with an aqueous buffer to create a more favorable solubilizing environment. Based on methods for other flavonoids; requires empirical optimization of the water/ethanol ratio.
Complexation [3] Employs cyclodextrins or other complexing agents to encapsulate the drug molecule, increasing its apparent solubility in aqueous media. A viable option for ophthalmic preparations, as seen in a patent for a similar flavonoid derivative [3].
Nanovehicle Encapsulation [2] Incorporates the compound into nanoparticles, liposomes, or micelles to deliver it in a solubilized and protected form. A modern approach suggested for flavonoid delivery, though it requires specialized equipment and expertise [2].
Structural Modification [4] Chemically modifies the parent compound by adding ionizable or polar groups (e.g., charged amino acids) to enhance intrinsic solubility. A rational design strategy, as demonstrated for improving peptide solubility; likely requires medicinal chemistry expertise [4].

A Systematic Troubleshooting Workflow

The following diagram maps out a logical pathway to diagnose and resolve solubility-related problems in your experiments.

Start Prepare this compound Stock Solution Step1 Use fresh, dry DMSO. Warm & sonicate at 60°C. Start->Step1 Step2 Is solution clear and particulate-free? Step1->Step2 Step3 Proceed with experiment. Store aliquots at -80°C. Step2->Step3 Yes Step4 Troubleshoot: Consider precipitation or instability in aqueous buffer. Step2->Step4 No Step5 Try a co-solvent system (e.g., Ethanol/Water). Step4->Step5 Step6 Explore complexing agents (e.g., Cyclodextrins). Step5->Step6 Step7 Investigate advanced formulations (e.g., nanoparticles). Step6->Step7 Step8 Re-evaluate biological assay conditions (buffer, temperature). Step7->Step8

Frequently Asked Questions (FAQs)

Q1: The supplier's datasheet says this compound is soluble in DMSO at 40 mg/mL, but I see particles after preparation. What went wrong? The solubility of 103.53 mM (approximately 40 mg/mL) is achieved under specific conditions [1]. The instructions explicitly note that this requires ultrasonication, warming, and heating to 60°C. Furthermore, hygroscopic DMSO has a significant impact on solubility, so it is critical to use a newly opened, anhydrous bottle. If your DMSO has absorbed moisture from the air, it will lose its ability to dissolve compounds effectively.

Q2: My stock solution in DMSO is clear, but this compound precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this? This "dilution-induced precipitation" is a common hurdle. The drug is suddenly in a much less friendly solvent environment. To mitigate this:

  • Use the lowest possible DMSO percentage in your final experimental system (e.g., 0.1% v/v or less).
  • Add the stock solution slowly while vortexing or stirring the aqueous medium to ensure it is dispersed as finely as possible.
  • Consider using a co-solvent system like ethanol-water, which can provide a less harsh transition than pure DMSO to pure water [2].
  • Explore additives like cyclodextrins, which can form inclusion complexes with the drug and keep it in solution [3].

Q3: Are there any analytical techniques to confirm that this compound is truly in solution in my experimental buffer? Yes, several standard methods can be used:

  • Visual Inspection: A simple check for cloudiness or Tyndall effect (light scattering) can indicate colloidal suspension.
  • Filtration: Pass the solution through a small pore size filter (e.g., 0.22 or 0.45 µm). If the concentration in the filtrate is the same as before filtration, the compound was in true solution.
  • Dynamic Light Scattering (DLS): This technique can detect and size sub-micron particles, confirming the absence of aggregates.
  • HPLC-UV/VIS Analysis: A clear, non-shouldered peak in the chromatogram suggests a homogeneous solution, while precipitation can cause peak tailing or broadening.

References

FAQs on Amentoflavone as a Penetration Enhancer

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the documented efficacy of amentoflavone as a penetration enhancer? Amentoflavone significantly enhances the skin penetration of model compounds. Research using Franz diffusion cells showed it increased the penetration enhancement ratio (ER) of caffeine by nearly three times [1].

Q2: What is the primary mechanism of action for amentoflavone? The major mechanism is dual-action, affecting both the keratin and lipid structures of the stratum corneum (SC) [1]:

  • Interaction with Keratin: It changes the keratin structure in the SC.
  • Interaction with Lipids: It undergoes hydration interactions with intradermal components, thereby dissolving the lipid matrix. Together, these actions loosen and reduce the barrier function of the SC, facilitating the delivery of external molecules [1].

Q3: What is a key safety advantage of amentoflavone over traditional enhancers? Amentoflavone is noted for its high biocompatibility. It is a natural flavonoid extracted from the plant Selaginella tamariscina. This contrasts with many existing chemical penetration enhancers that are often accompanied by obvious toxicity and skin irritation [1].

Troubleshooting Guide: Amentoflavone Experiments

Issue & Possible Cause Proposed Solution

| Low Enhancement Effect • Insufficient interaction with SC components. | Confirm amentoflavone is in solution. Pre-saturate the solution and ensure it is properly formulated to interact with both skin lipids and keratin [1]. | | High Variability in Permeation Data • Inconsistent skin model source or integrity. | Standardize skin membrane preparation. Use skin from a consistent source, carefully prepared, and pre-equilibrate in the Franz diffusion cell to ensure barrier integrity [1]. |

Experimental Protocol: Franz Diffusion Cell Assay

This is a detailed methodology for investigating the penetration enhancement effect of amentoflavone on a model compound, based on the cited research [1].

Objective: To evaluate the penetration enhancement ratio (ER) of amentoflavone for a model compound (e.g., caffeine) through excised skin.

Materials:

  • Franz diffusion cells
  • Excised skin (e.g., porcine, rat, or human cadaver skin)
  • Receptor phase (e.g., phosphate-buffered saline, PBS)
  • Test formulation: Model compound (caffeine) dissolved with and without amentoflavone
  • HPLC system or other suitable analytical instrument for quantification

Procedure:

  • Skin Preparation: Prepare dermatomed skin sections. Pre-hydrate the skin in the receptor phase for a set time (e.g., 30 minutes) before mounting.
  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell. The stratum corneum should face the donor compartment.
  • Receptor Phase: Fill the receptor chamber with degassed PBS. Maintain a constant temperature (e.g., 37°C) and stir the receptor phase continuously.
  • Application: Apply a finite dose of the test formulation (with amentoflavone) or the control formulation (without amentoflavone) to the donor compartment.
  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
  • Analysis: Analyze the samples using HPLC to determine the cumulative amount of model compound permeated over time.
  • Data Calculation: Calculate the enhancement ratio (ER) by dividing the steady-state flux of the model compound from the test formulation (with enhancer) by the steady-state flux from the control formulation.

Mechanism of Action Workflow

The following diagram illustrates the dual mechanisms by which amentoflavone enhances skin penetration, as determined by FTIR and DSC studies [1].

G Amentoflavone Amentoflavone LipidInteraction Lipid Domain Interaction Amentoflavone->LipidInteraction Hydration Interactions KeratinInteraction Keratin Structure Interaction Amentoflavone->KeratinInteraction LipidEffect Dissolution of Lipid Matrix LipidInteraction->LipidEffect KeratinEffect Loosening of Keratin Structure KeratinInteraction->KeratinEffect BarrierReduction Reduced Barrier Function of Stratum Corneum (SC) LipidEffect->BarrierReduction KeratinEffect->BarrierReduction EnhancedPenetration Enhanced Penetration of Active Compound BarrierReduction->EnhancedPenetration

Ideas for Investigating Recoflavone

Since this compound was not found in the available literature, you can use the established protocols for amentoflavone as a starting point for your own research.

  • Adapt the Protocol: Substitute amentoflavone with this compound in the Franz diffusion cell assay described above.
  • Mechanistic Studies: Employ similar analytical techniques (FTIR, DSC) to investigate if this compound operates through a similar dual-mechanism on skin lipids and keratin.
  • Comparative Study: Conduct a side-by-side experiment to directly compare the enhancement ratio and biocompatibility of this compound and Amentoflavone.

References

Analytical Techniques for Flavonoid Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

For researchers facing challenges with Recoflavone metabolite identification, the methodologies below, adapted from studies on similar flavonoids, provide a robust starting point. The following table summarizes a systematic approach used for a different isoflavone, which can be applied to this compound [1].

Step Technique / Focus Key Parameters / Outcomes
1. Sample Preparation Solid-phase extraction (SPE), methanol precipitation, acetonitrile precipitation [1] Pre-treatment of biological samples (plasma, urine, feces, liver, liver microsomes) to isolate compounds of interest.
2. Instrumental Analysis UHPLC-Q-Exactive Plus Orbitrap MS [1] High-resolution separation and accurate mass measurement.
3. Data Acquisition Parallel Reaction Monitoring (PRM) [1] High-sensitivity, selective monitoring of precursor ions and their fragments.
4. Metabolite Identification Diagnostic Product Ions (DPIs), Neutral Loss Fragments (NLFs) [1] Tentative identification of metabolites based on characteristic fragmentation patterns and losses.

Troubleshooting Common Challenges

Based on general principles of analytical chemistry and the described protocol, here are solutions to common problems you might encounter.

  • Low Abundance Metabolites: If you are struggling to detect low-concentration metabolites, ensure you are using the Parallel Reaction Monitoring (PRM) mode on your Orbitrap instrument. This method is specifically highlighted for its ability to improve the identification efficiency of metabolites, even at low concentrations in complex biological matrices [1].

  • Complex Fragmentation Patterns: When metabolite fragmentation is complex and hard to interpret, systematically construct Diagnostic Product Ions (DPIs) and Neutral Loss Fragments (NLFs). For the studied isoflavone, key DPIs included ions generated from losses of side chains (e.g., C4H8, C5H8) and CO groups, as well as fragments formed via Retro-Diels-Alder (RDA) fission. This provides a clear roadmap for identifying the core structure and modification sites [1].

  • Comprehensive Metabolic Pathway Mapping: To ensure no metabolic pathway is missed, actively look for common flavonoid biotransformations. The research on a similar compound identified 72 metabolites resulting from reactions like glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions. Using software to scan for these specific mass shifts can help build a complete picture [1].

Experimental Workflow for Metabolite ID

The diagram below outlines the core experimental workflow, from sample preparation to data analysis, as described in the research [1].

workflow Biological Sample Collection Biological Sample Collection Sample Preparation (SPE, Precipitation) Sample Preparation (SPE, Precipitation) Biological Sample Collection->Sample Preparation (SPE, Precipitation) UHPLC-Q-Exactive Plus Orbitrap MS Analysis UHPLC-Q-Exactive Plus Orbitrap MS Analysis Sample Preparation (SPE, Precipitation)->UHPLC-Q-Exactive Plus Orbitrap MS Analysis Data Acquisition (PRM Mode) Data Acquisition (PRM Mode) UHPLC-Q-Exactive Plus Orbitrap MS Analysis->Data Acquisition (PRM Mode) Metabolite Identification (DPIs, NLFs) Metabolite Identification (DPIs, NLFs) Data Acquisition (PRM Mode)->Metabolite Identification (DPIs, NLFs) Map Metabolic Pathways Map Metabolic Pathways Metabolite Identification (DPIs, NLFs)->Map Metabolic Pathways Predict Mechanisms (Network Pharmacology) Predict Mechanisms (Network Pharmacology) Metabolite Identification (DPIs, NLFs)->Predict Mechanisms (Network Pharmacology)

Important Note on this compound-Specific Data

The information provided above is based on a study of Neobavaisoflavone [1] and a general review of flavonoid development [2]. While the technical principles are universally applicable, public search results currently lack specific experimental data or validated protocols for This compound (DA-6034) itself.

  • Consulting chemical vendor documentation for the compound, which sometimes contains analytical data.
  • Searching specialized databases like PubMed, SciFinder, or Reaxys for any primary literature on this compound metabolism.
  • Reaching out to the compound's originator or patent holder, as detailed analytical methods are often part of internal development reports.

References

Flavonoids in Drug Development & Recoflavone Context

Author: Smolecule Technical Support Team. Date: February 2026

Understanding where Recoflavone fits within the broader landscape of flavonoid-based drugs can provide useful context for your research. The table below summarizes key information on several marketed flavonoid drugs [1].

Compound Name Primary Therapeutic Area Key Development Insight
Diosmin Cardiovascular System Used for venous lymphatic insufficiency [1].
Baicalin Musculo-skeletal System; Anti-infectives Marketed for osteoarthritis and chronic hepatitis B, showing multi-purpose applications [1].
Troxerutin Cardiovascular System Indicated for chronic venous insufficiency [1].
Silibinin Alimentary Tract and Metabolism Used for liver disorders and poisoning [1].
This compound Information Not Specific A flavonoid compound that has been studied [1].

A 2023 review highlights that natural flavonoids remain a prime source for new drug candidates, with over 50% of marketed flavonoid drugs being naturally derived [1]. Notably, flavonoid glycosides, which often have challenges with oral bioavailability, still make up a significant portion (36.8%) of successfully marketed drugs, suggesting that bioavailability hurdles can be overcome [1].

Pharmacokinetic Optimization & Modeling Strategies

While this compound-specific data is scarce, well-established pharmacokinetic (PK) modeling and optimization strategies can be applied to your research. PK modeling aims to predict a drug's concentration in blood, tissues, and organs over time using mathematical models [2].

Common Pharmacokinetic Modeling Approaches
Modeling Approach Core Concept Application Example
Compartmental Modeling Models body as compartments (central, peripheral); rapid, homogeneous drug distribution within each [2]. "Two-compartment model" describes drug exchange between intravascular and interstitial space [2].
Non-compartmental Analysis Less structured model; relies on statistical moments to analyze PK data without assumptions [2]. Calculating mean residence time of drug in body [2].
Population PK Modeling Studies variability in plasma drug concentrations between individuals receiving standard dose [2]. Identifying impact of age, renal function on drug clearance to optimize dosing regimens [2].
Key Experimental Methods for Optimization
  • Dose Fractionation Studies: This method identifies the PK/PD index (e.g., AUC/MIC, T > MIC, Cmax/MIC) most closely linked to efficacy. Different dosing regimens are tested while keeping total daily exposure constant [3].
  • Monte Carlo Simulations: This technique accounts for variability by simulating drug exposure across thousands of virtual subjects. It identifies dosing regimens with high probability of achieving a predefined PK/PD target [3].

The workflow below summarizes the logical process of using these models and methods to optimize a dosing regimen.

G Start Start: Drug Candidate PKModel Develop PK Model (e.g., Compartmental) Start->PKModel PDIndex Identify Key PD Index via Dose Fractionation PKModel->PDIndex SetTarget Set PK/PD Target Goal PDIndex->SetTarget MCSim Run Monte Carlo Simulations SetTarget->MCSim OptimizeDose Optimized Dosing Regimen MCSim->OptimizeDose

Troubleshooting Common Experimental Issues

Here are solutions to some common technical challenges in flavonoid PK studies.

Challenge Potential Root Cause Troubleshooting Steps

| Low/Erratic Oral Bioavailability | Poor solubility; degradation in GI; extensive first-pass metabolism [4]. | - Use stability-indicating HPLC methods [5].

  • Test different formulation vehicles (PEG 400, propylene glycol) [5]. | | Inconsistent PK Parameters | Compound instability in biological samples; inaccurate analytical method [5]. | - Validate extraction efficiency with different solvents (acetonitrile shown effective) [5].
  • Establish sample stability under storage conditions [5]. | | High Variability Between Subjects | Physiological differences (age, genetics, organ function) [2] [6]. | - Use population PK analysis to quantify and identify sources of variability [2]. |

Frequently Asked Questions

  • Q1: Why is understanding this compound's pharmacokinetics critical in early drug development?

    • A: PK studies help predict the drug's behavior in the body, informing dosage selection and preventing clinical trial failure due to predictable issues like poor absorption or rapid elimination [7]. This is crucial for establishing a safe and effective dosing regimen.
  • Q2: What are the main PK parameters I should focus on?

    • A: Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (total exposure), half-life (elimination rate), clearance, and volume of distribution. These are foundational for all PK models [2] [5].
  • Q3: this compound is a flavonoid glycoside. Should its low oral bioavailability be a major concern?

    • A: Not necessarily. As the drug landscape shows, many successful flavonoid drugs are glycosides [1]. Focus on reliable experimental data. Formulation strategies or prodrug approaches can often significantly improve bioavailability.

References

Core Concepts for Dose-Response Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental principles for designing robust dose-response studies, moving beyond traditional methods.

Concept Description & Relevance Key Takeaway
D-Optimal Design [1] A statistical method to select dose levels that maximize precision in parameter estimation (e.g., EC50, slope). Uses models like log-logistic. Identifies key doses (e.g., control + 3 levels) for efficient resource use and highly precise curves. [1]
Beyond the 3+3 Design [2] The traditional "3+3" dose-escalation design, focused on finding the Maximum Tolerated Dose (MTD), is often poorly optimized for modern targeted therapies. For novel agents, designs that evaluate both efficacy and safety over longer durations are crucial for identifying a truly optimal dose. [2]
Model-Informed Drug Development (MIDD) [2] Uses mathematical models (e.g., pharmacokinetic-pharmacodynamic, exposure-response) to integrate data and predict the effects of untested doses or schedules. Helps in making the final dosage decision by extrapolating from collected data and accounting for confounding factors. [2]

A Generalized Experimental Workflow

The following diagram outlines a high-level, adaptable workflow for conducting a dose-response study, from initial design to data analysis.

G cluster_1 Phase 1: Experimental Design cluster_2 Phase 2: In Vitro/In Vivo Testing cluster_3 Phase 3: Data Analysis & Decision Start Start: Define Study Aim D1 Define Parameter of Interest (e.g., EC50, IC50) Start->D1 D2 Select Dose-Response Model (e.g., Log-logistic) D1->D2 D3 Apply D-Optimal Design to Select Dose Levels D2->D3 T1 Compound Preparation (Recoflavone) D3->T1 T2 Treat Model System (Cell/Animal) T1->T2 T3 Collect Response Data (e.g., Viability, Mucin Secretion) T2->T3 A1 Fit Data to Model T3->A1 A2 Estimate Parameters and Confidence Intervals A1->A2 A3 Select Doses for Further Validation A2->A3 End End: Proceed to Validation A3->End

Detailed Protocol for a Dose-Response Experiment

This protocol can be applied to an in vitro study, for example, investigating this compound's effect on mucin secretion [3].

1. Compound Preparation * Source: Obtain this compound (CAS 203191-10-0) from a reliable commercial supplier [3]. * Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO. Aliquot and store at -20°C. * Working Dilutions: Thaw an aliquot and perform serial dilutions in the relevant cell culture medium (e.g., DMEM) to create a range of concentrations (e.g., from 50 µM to 250 µM). Ensure the final concentration of DMSO is consistent and non-cytotoxic across all treatment groups (e.g., ≤0.5%) [3].

2. Cell Treatment & Data Collection * Cell Culture: Plate an appropriate human cell line (e.g., conjunctival epithelial cells) in a 96-well plate and allow them to adhere overnight [3]. * Treatment: Treat cells with the prepared range of this compound concentrations. Include a negative control (vehicle only, e.g., 0.5% DMSO) and a positive control if available. * Incubation: Incubate for a predetermined time (e.g., 24 hours) [3]. * Assay: Measure the response of interest. For mucin secretion, this could involve ELISA or other methods to quantify specific mucins (MUC1, MUC5AC, etc.) in the supernatant or cell lysate [3].

3. Data Analysis and Curve Fitting * Normalization: Normalize the response data from each treatment group to the vehicle control (0%) and, if applicable, a maximal effect control (100%). * Model Fitting: Input the normalized data (Dose, Response) into statistical software (e.g., R, Prism). Fit the data to a four-parameter log-logistic model [1]: Response = c + (d - c) / (1 + exp(b(log(Dose) - log(e)))) * Parameter Interpretation: * b: Slope of the curve. * c: Lower asymptote (minimum response). * d: Upper asymptote (maximum response). * e: EC50, the dose that gives a response halfway between c and d.

Troubleshooting Common Issues

Problem Possible Cause Potential Solution
Shallow or unclear curve (poor fit) Dose range is too narrow or misses the effective concentrations. Widen the tested dose range based on initial results or prior literature. Use a wider range in a follow-up experiment. [1]
High variability between replicates Technical errors in compound dilution or cell plating; compound instability. Ensure consistent technique, use fresh compound preparations, and confirm DMSO concentrations are equal across all groups.
Model fails to converge during fitting Insufficient data points in the critical effect region (around the EC50). Use a D-optimal design to ensure critical doses are included, or run a new experiment adding more dose levels around the suspected EC50. [1]
Efficacy and toxicity profiles don't align The dose for maximal efficacy may also cause significant toxicity (narrow therapeutic window). Use a Clinical Utility Index (CUI) framework to quantitatively balance efficacy and safety data, helping to select a dose that offers the best overall benefit-risk ratio. [2]

Frequently Asked Questions (FAQs)

  • Q1: Why should I use a D-optimal design instead of testing many equally spaced doses?

    • A: A D-optimal design is statistically more efficient. It identifies the minimal number of dose levels (e.g., control plus three) that will provide the most precise estimate of your curve's parameters (like the EC50), saving resources and time while maximizing information gain [1].
  • Q2: For a first-in-human (FIH) trial, how do we transition from pre-clinical dose-response data to selecting a starting dose?

    • A: The traditional method of allometric scaling from animal models is being supplemented by mathematical modeling that considers factors like target receptor occupancy. These models can recommend higher, more therapeutically relevant starting doses by accounting for interspecies differences in biology, potentially providing more patient benefit in early trials [2].
  • Q3: The FDA's Project Optimus emphasizes comparing multiple doses. How can I do this efficiently before a large trial?

    • A: You can incorporate backfill cohorts or expansion cohorts in your early-stage trials. These allow you to enroll more patients at specific dose levels of interest, generating more robust safety and efficacy data (including biomarker data like ctDNA) without the cost of a full-scale trial. This data strengthens the rationale for your final dose selection [2].

References

Recoflavone vs corticosteroids anti-inflammatory efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Corticosteroids vs. Flavonoids

The following table summarizes the core characteristics, mechanisms, and profiles of these anti-inflammatory agents.

Feature Corticosteroids Flavonoids (incl. Recoflavone's proposed mechanism)
Drug Class Steroid hormones [1] Polyhydroxylated polyphenols; natural products and their synthetic derivatives [2] [3]
Primary Mechanism of Action Genomic: Ligand-bound Glucocorticoid Receptor (GR) translocates to nucleus, recruits histone deacetylases (HDACs) to repress pro-inflammatory genes (e.g., cytokines). Reverses histone acetylation [4]. Non-genomic effects also exist [1]. Multi-targeted: Inhibition of COX-1/2 enzymes, NF-κB pathway modulation, reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and antioxidant activity [2] [3].
Key Molecular Targets Glucocorticoid Receptor (GR), GRE/nGRE DNA sequences, coactivator proteins (e.g., CBP), HDAC2 [1] [4] Cyclooxygenases (COX-1/2), NF-κB, pro-inflammatory cytokines, reactive oxygen species (ROS) [2] [3]
Efficacy in Inflammatory Models Potent, broad-spectrum efficacy; "most effective anti-inflammatory therapy" for diseases like asthma [4]. Real-world data shows 48.5% of CRSwNP patients reported symptom benefit [5]. Varies by compound; specific flavanones and flavones show significant anti-inflammatory activity in animal models (e.g., carrageenan-induced paw edema), sometimes outperforming indomethacin [6] [7].
Advantages / Strengths Rapid and powerful suppression of multiple inflammatory genes simultaneously [4]. Well-established clinical use. Favorable side effect profile, multi-targeted (non-steroidal) mechanism, potential for long-term use with fewer classic steroid side effects [6] [3].
Limitations / Side Effects Significant side effects with long-term/high-dose use: osteoporosis, diabetes, skin atrophy, hypertension, iatrogenic Cushing's syndrome, HPA axis suppression [5] [1]. Potency is generally lower than corticosteroids. Efficacy varies significantly between different flavonoid compounds. Clinical data for novel derivatives like this compound is limited [6].

Corticosteroid Anti-Inflammatory Mechanism

The diagram below illustrates the primary genomic mechanism through which corticosteroids exert their potent anti-inflammatory effects.

corticosteroid_pathway cluster_steroid Corticosteroid Action start Inflammatory Stimulus NFkB Activated Pro-inflammatory Transcription Factor (e.g., NF-κB) start->NFkB HAT Coactivator Complex (HAT Activity) NFkB->HAT acetyl Histone Acetylation (Open Chromatin) HAT->acetyl transcription Inflammatory Gene Transcription acetyl->transcription cytokines Production of Inflammatory Proteins (Cytokines, Enzymes) transcription->cytokines C Corticosteroid GR Cytoplasmic Glucocorticoid Receptor (GR) C->GR Binds GRlig Ligand-Bound GR GR->GRlig Activation & Nuclear Translocation GRnuc Nuclear GR GRnuc->NFkB Mutual Antagonism HDAC Recruits HDAC2 GRnuc->HDAC deacetyl Histone Deacetylation (Closed Chromatin) HDAC->deacetyl repress Gene Transrepression deacetyl->repress

Proposed Flavonoid Anti-Inflammatory Mechanism

The diagram below outlines the multi-targeted mechanism typical of flavonoids, which is considered the basis of this compound's action.

flavonoid_pathway cluster_nfkb NF-κB Pathway cluster_flavonoid Flavonoid Action (Multi-Target) stimulus Inflammatory Stimulus AA Arachidonic Acid Release stimulus->AA nfkb_act NF-κB Activation stimulus->nfkb_act COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandin (PG) Production COX->PGs nfkb_nuc NF-κB Nuclear Translocation nfkb_act->nfkb_nuc cytokine_trans Cytokine Gene Transcription nfkb_nuc->cytokine_trans cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) cytokine_trans->cytokines F Flavonoid (e.g., this compound) inhibit_cox Inhibits COX Activity F->inhibit_cox 1 inhibit_nfkb Inhibits NF-κB Pathway F->inhibit_nfkb 2 inhibit_cytokine Reduces Cytokine Production F->inhibit_cytokine 3 antioxidant Antioxidant Activity (Scavenges ROS) F->antioxidant 4 inhibit_cox->PGs Blocks inhibit_nfkb->nfkb_nuc Blocks inhibit_cytokine->cytokines Reduces

Key Insights for Researchers

  • Corticosteroids remain the gold standard for potent, broad-spectrum anti-inflammatory action but are a "blunt instrument" with significant downstream side effects that limit long-term use [5] [1] [4].
  • Flavonoids like this compound represent a "multi-targeted" approach. Their potential lies in modulating multiple points of the inflammatory cascade with a potentially safer profile, but this often comes with lower overall potency compared to steroids [2] [3].
  • The Clinical Data Gap for this compound: While the search results confirm its investigation for conditions like rheumatoid arthritis and IBD [3], a lack of published experimental data and head-to-head clinical trials against corticosteroids makes a definitive efficacy comparison impossible at this stage.

How to Proceed with Research

To conduct a thorough and objective comparison, you may need to:

  • Consult specialized pharmaceutical databases or patent filings for proprietary experimental data on this compound.
  • Design direct comparative studies in relevant in vitro and in vivo inflammatory models to generate your own head-to-head data on efficacy, potency, and mechanism.

References

Flavocoxid vs. NSAIDs: Safety Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key safety outcomes from a 2020 comparative study of flavocoxid and prescription NSAIDs.

Safety Outcome Flavocoxid Group (Incidence Rate per 1,000 Person-Years) NSAIDs Group (Incidence Rate per 1,000 Person-Years) Adjusted Hazard Ratio (aHR)
Hospitalized GI Bleeding 5.3 (95% CI: 1.7–12.3) 10.2 (95% CI: 5.9–16.3) 0.49 (95% CI: 0.18–1.68)
Hospitalized Liver Injury 3.2 (95% CI: 0.7–9.3) 2.4 (95% CI: 0.7–6.1) 1.16 (95% CI: 0.23–6.01)
Hypersensitivity Pneumonitis 1.1 (95% CI: 0.0–5.9) 0.0 (95% CI: 0.0–2.2) Not Reported
Myocardial Infarction (MI) Not Specified Not Specified No Significant Difference
Acute Kidney Injury (AKI) Not Specified Not Specified No Significant Difference

Source: Levy et al. (2020), Osteoarthritis and Cartilage [1].

Detailed Experimental Protocols

For transparency and reproducibility, here are the methodologies from the key studies cited.

Comparative Safety Study (Levy et al., 2020)

This study provides the most direct comparative data on flavocoxid versus NSAIDs [1].

  • Data Source: MarketScan commercial claims data (2006-2017).
  • Study Population: Identified patients in the U.S. who initiated treatment with either flavocoxid or a prescription NSAID.
  • Study Design: A retrospective cohort study using propensity score matching to balance patient characteristics between the flavocoxid and NSAID groups in a 1:2 ratio. This resulted in 3,337 flavocoxid users and 6,674 NSAID users for analysis.
  • Outcome Measurement: The incidence rates (IR) of pre-specified safety events were calculated. Poisson regression was used to compute incidence rates, and Cox regression was used to calculate adjusted hazard ratios (aHR), controlling for potential confounding factors.
  • Outcomes Assessed: The primary outcomes were hospitalization for hypersensitivity pneumonitis, liver injury, gastrointestinal (GI) bleeding, myocardial infarction (MI), and acute kidney injury (AKI).
Broader NSAID Safety Profile (Network Meta-Analysis, 2025)

While not specific to flavocoxid, this recent analysis provides context on the safety profiles of various NSAIDs, which can serve as a benchmark [2] [3].

  • Data Sources: A systematic search of PubMed, Web of Science, Embase, and the Cochrane Library up to June 1, 2024.
  • Study Selection: Included 31 Randomized Controlled Trials (RCTs) involving 68,539 patients with knee osteoarthritis, assessing 16 different interventions.
  • Statistical Analysis: A Bayesian network meta-analysis (NMA) was performed using a random-effects model. Efficacy and safety were compared using Mean Differences (MD) for continuous outcomes (e.g., pain scores) and Odds Ratios (OR) for dichotomous outcomes (e.g., adverse event rates), both with 95% Confidence Intervals (CI). Analysis was conducted using Stata and MetaInsight software.

Visualizing the Evidence and Mechanisms

The following diagrams illustrate the core concepts and relationships discussed in the research.

pharmaco_study DataSource MarketScan Claims Data (2006-2017) Cohort New Users of Flavocoxid or NSAIDs DataSource->Cohort Matching Propensity Score Matching (1:2) Cohort->Matching GroupFlav Flavocoxid Cohort (n=3,337) Matching->GroupFlav GroupNSAID NSAIDs Cohort (n=6,674) Matching->GroupNSAID Analysis Outcome Analysis: IR & aHR GroupFlav->Analysis GroupNSAID->Analysis Outcome Safety Events: GI Bleed, Liver Injury, etc. Analysis->Outcome

Diagram 1: Retrospective Cohort Study Workflow

safety_focus NSAIDs NSAIDs (Nonselective & COX-2 Selective) COX1 COX-1 Inhibition NSAIDs->COX1 COX2 COX-2 Inhibition NSAIDs->COX2 GI_Risk GI Toxicity (e.g., Ulcers, Bleeding) COX1->GI_Risk CV_Risk Cardiovascular Risk (e.g., MI, Stroke) COX2->CV_Risk Flavocoxid Flavocoxid (Dual COX/LOX Inhibitor?) AlternatePath Alternative Inflammatory Pathway Flavocoxid->AlternatePath PotentialBenefit Potential for Improved GI Safety AlternatePath->PotentialBenefit

Diagram 2: Proposed Mechanism for Differentiated Safety

Interpretation and Analysis for Researchers

  • GI Safety as a Potential Advantage: The most notable finding is the lower rate of GI bleeding with flavocoxid. Although the confidence interval crosses 1.0 (indicating statistical uncertainty), the point estimate (aHR = 0.49) suggests a halving of the risk compared to traditional NSAIDs. This potential benefit is significant given that GI complications are a well-documented class effect of NSAIDs [1] [4].
  • Liver and Lung Safety: The incidence rates for liver injury and hypersensitivity pneumonitis were low for both groups. While the rate of pneumonitis was slightly higher with flavocoxid, the very low number of events and wide confidence intervals make it difficult to draw firm conclusions. This finding, however, aligns with prior case reports that initially raised safety flags about the drug [1].
  • Cardiovascular and Renal Safety: The study found no significant difference in the risks of myocardial infarction or acute kidney injury between flavocoxid and NSAIDs [1]. This is an important finding, as some NSAIDs, particularly selective COX-2 inhibitors, are known to carry an increased cardiovascular risk [2] [5] [4].

Recommendations for Further Research

The current evidence base is limited, primarily resting on a single retrospective study. To build a more robust comparison guide, I suggest you:

  • Search for Clinical Trials: Look for earlier, smaller-scale pilot studies and randomized controlled trials (RCTs) on flavocoxid. The 2020 study references several, which may provide efficacy data and supplemental safety information [1].
  • Consult Regulatory Sources: Check the U.S. FDA and European EMA websites for official product information, safety alerts, or review documents related to flavocoxid (Limbrel). These can provide crucial context on the recognized risk-benefit profile [1].
  • Monitor for Newer Studies: As the most direct comparative evidence is from 2020, setting up alerts for new pharmacoepidemiological studies or systematic reviews is recommended to capture any emerging data.

References

Recoflavone versus other flavonoid compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Key Flavonoids

The table below summarizes the biological activities and experimental findings for several prominent flavonoids, highlighting how structural differences influence their function.

Flavonoid (Subclass) Key Comparative Activities & Findings Experimental Models (Examples) Key Structural Features

| Luteolin (Flavone) [1] [2] | • Most potent inhibitor of adipocyte (fat cell) differentiation among six tested flavonoids [1]. • Effect linked to reducing ROS generation during cell differentiation [1]. | 3T3-L1 preadipocyte cell line [1] | • Hydroxyl groups at 5, 7, 3', 4' positions. • C2-C3 double bond [2]. | | Quercetin (Flavonol) [3] [4] [2] | • Powerful, broad-spectrum antioxidant [3]. • Modulates cell survival pathways (e.g., ↓ JNK, ↓ p38) [4]. • Acts as a natural antihistamine [5]. | In vitro chemical and cell-based antioxidant assays [3]; Various cell lines [4] | • Same as luteolin, plus a 3-hydroxyl group (flavonol signature). | | Apigenin (Flavone) [6] | • Downregulates cholesterol biosynthesis genes (e.g., Hmgcr). • Increases cardioprotective lipids (e.g., Eicosapentaenoic acid) [6]. | Mouse embryonic fibroblast cells (transcriptomic & metabolomic analysis) [6] | • Hydroxyl groups at 5, 7, 4' positions (one less OH than luteolin on B-ring). | | Chrysin (Flavone) [6] | • Downregulates cholesterol and fatty acid synthesis. • Uniquely downregulates alanine metabolism and pyrimidine synthesis [6]. | Mouse embryonic fibroblast cells (transcriptomic & metabolomic analysis) [6] | • Hydroxyl groups only at 5 and 7 positions (no B-ring OH). | | Silybin (Flavonolignan) [7] | • Well-known for hepatoprotective effects. • Major but not sole active component of silymarin [7]. | In vivo models of liver intoxication; Various cell lines [7] | • Complex flavonolignan structure (dimer of taxifolin and coniferyl alcohol). | | Other Silymarin Components (e.g., Isosilybin B, Taxifolin) [7] | • Isosilybin B: Shows selective pro-apoptotic effect in prostate cancer cells. • Taxifolin: Exhibits significantly stronger radical scavenging activity than silybin in vitro [7]. | Prostate cancer cell lines; In vitro antioxidant assays (DPPH, ORAC) [7] | • Taxifolin: a dihydroflavonol (saturated C2-C3 bond). |

Detailed Experimental Insights

Here is a deeper dive into the methodologies and findings from key comparative studies.

  • Comparing Anti-adipogenic Activity [1]:

    • Protocol: Six dietary flavonoids (luteolin, quercetin, myricetin, apigenin, kaempferol, chrysin) were tested on 3T3-L1 preadipocytes. Cells were treated with non-cytotoxic concentrations (10-30 µM) throughout the differentiation process. Lipid accumulation was measured by Oil Red O staining, and intracellular ROS levels were quantified using a fluorescent probe (DCFH-DA).
    • Key Finding: All flavonoids dose-dependently inhibited fat accumulation, but luteolin was the most potent. Its superior efficacy was attributed to its specific chemical structure, particularly the ortho-dihydroxy group on the B-ring, which grants a strong ability to reduce ROS generation during the early stages of differentiation [1].
  • Mechanisms Beyond Antioxidant Activity [4]:

    • Experimental Evidence: Research has moved beyond viewing flavonoids solely as antioxidants. They significantly modulate crucial cell signaling pathways (e.g., PI3K/Akt, MAPK) that control survival, proliferation, and inflammation. The effects are highly dependent on the flavonoid and cell type.
    • Example: As shown in the table below, various flavonoids can either activate (↑) or deactivate (↓) different pathways to produce protective effects [4].
Flavonoid PI3K Akt/PKB ERK JNK p38
EGCG
Quercetin - -
Apigenin - - - - -
Luteolin - - -

Table: Examples of flavonoid modulation of key signaling pathways. Based on data from [4].

Structure-Activity Relationships & Bioavailability

Understanding these core principles is essential for a meaningful comparison of any flavonoids.

  • The Rule of Structure-Activity Relationship (SAR):

    • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups are critical. For instance, the ortho-dihydroxy structure (catechol group) on the B-ring in luteolin and quercetin significantly enhances antioxidant and radical-scavenging potential [1] [2].
    • The C2-C3 Double Bond: Conjugation between the A and B rings enhances antioxidant activity and influences interactions with enzymes and receptors [2].
    • Example: Quercetin, with its 3',4'-dihydroxy structure and C2-C3 double bond, is a powerful antioxidant. In contrast, morin, which has a different OH arrangement, is a much weaker antioxidant and can even act as a pro-oxidant in some contexts [3].
  • The Critical Hurdle of Bioavailability [8]:

    • The promising activity seen in lab studies is often not directly translatable to the human body due to poor bioavailability. Flavonoids are extensively metabolized during digestion.
    • Key Factors:
      • Absorption: Most are glycosides (bound to sugar) and must be deglycosylated before absorption [8].
      • Metabolism: They undergo rapid Phase II metabolism (glucuronidation, sulfation, methylation) in the intestine and liver, altering their biological activity [8] [9].
      • Gut Microbiota: Colonic bacteria transform flavonoids into various metabolites, which can be the true active compounds [8].

This diagram illustrates the typical journey and metabolic fate of a dietary flavonoid in the human body:

How to Proceed with Your Evaluation of Recoflavone

Since "this compound" was not identified in the current search, I suggest the following steps to find the information you need:

  • Verify the Compound Name: Please double-check the spelling and nomenclature. It might be known by a different systematic name (e.g., a specific flavone like luteolin or apigenin) or a proprietary code.
  • Search for Specific Studies: Once the name is confirmed, you can search for "this compound" in specialized scientific databases like:
    • PubMed/MEDLINE
    • Google Scholar
    • SciFinder
    • Web of Science
  • Apply this Framework: When you find data on "this compound," you can use the tables and concepts in this guide—SAR, bioavailability, signaling pathways, and comparative experimental data—to conduct a rigorous and objective comparison with other flavonoids.

References

validating Recoflavone NF-kB inhibition assays

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone and NF-κB Inhibition

This compound (DA-6034 free acid) is a synthetic derivative of the flavonoid Eupatilin. Its primary documented mechanism involves the inhibition of the NF-κB pathway and induction of intracellular calcium increase ([Ca2+]i) in epithelial cells [1].

The table below summarizes the key information available for this compound:

Property Description for this compound
Known Mechanism Inhibits the NF-κB pathway; induces [Ca2+]i increase in epithelial cells [1].
Reported Activities Anti-inflammatory, anti-tumor, protection of gastric/intestinal mucosa, promotes secretion in ocular surface and salivary glands [1].
Key Experimental Context Effects observed in models of dry eye, gastric injury, intestinal injury, and colitis-associated cancer [1].
Quantitative Data on NF-κB Specific IC50 values or inhibition percentages in standardized NF-κB reporter assays are not detailed in the available literature.

Standardized Assays for NF-κB Inhibition

For comprehensive validation, researchers typically use a combination of functional reporter assays, mechanistic studies, and cytotoxicity controls. The following experimental protocols are established benchmarks in the field [2].

NF-κB Luciferase Reporter Gene Assay

This is a core functional assay for directly measuring the activity of NF-κB transcription factors.

  • Cell Line: Use reporter cell lines such as HEK293 NF-κB GFP-luciferase [2] or C2C12 myoblasts stably integrated with an NF-κB luciferase reporter [3].
  • Protocol:
    • Cell Seeding: Plate cells in 96-well or 384-well plates at an optimal density (e.g., 1x10⁴ cells/well for 96-well plates) and allow them to adhere for 12-24 hours [2].
    • Compound Pre-treatment: Incubate cells with the test compound (e.g., this compound) across a range of concentrations for a set period (e.g., 24 hours) [3] [2].
    • Pathway Activation: Stimulate the NF-κB pathway by adding a known agonist like TNF-α (e.g., 5 ng/ml) for 24 hours. Include controls with agonist alone and vehicle alone [2].
    • Luciferase Measurement: After incubation, lyse cells and measure luminescence using a commercial luciferase assay system (e.g., Promega) and a luminometer plate reader. Luciferase activity is proportional to NF-κB activation [3] [2].
  • Data Analysis: Normalize raw luciferase values as a percentage of the TNF-α treated control group (representing 100% induction). Calculate dose-response curves and IC₅₀ values using non-linear regression analysis [3] [2].
Supplementary Mechanistic and Control Assays

To confirm specificity and understand the mechanism of action, these supporting assays are crucial:

  • Cell Viability Assay (MTT or CellTiter-Glo): Run in parallel with the reporter assay to ensure that reduced luciferase activity is not due to compound cytotoxicity [3] [2].
  • Assessment of NF-κB Nuclear Translocation: Treat and stimulate cells, then fix and immunostain for the p65 (RelA) subunit. Use DAPI as a nuclear counterstain. Inhibition is confirmed by a qualitative or quantitative reduction in p65 localization within the nucleus [3].
  • Western Blot for IκBα and Phospho-IκBα: To determine if the inhibitor acts upstream, analyze cell lysates by Western blot. Inhibitors that block IKK activity or IκBα phosphorylation will show reduced levels of phospho-IκBα and prevent the degradation of total IκBα [4].
  • Quantitative High-Throughput Screening (qHTS): For broader screening, a β-lactamase reporter gene assay under NF-κB control can be used. Compounds are typically tested across a 15-point concentration range to generate robust dose-response data [4].

Practical Research Considerations

When planning your experimental validation, keep the following points in mind:

  • Cell Type Specificity: NF-κB inhibition can vary significantly between different cell types. A compound effective in immune cells may not be effective in muscle or epithelial cells, and vice versa [3]. Choose a cell line relevant to your intended therapeutic area.
  • Benchmarking with Controls: Always include known NF-κB inhibitors as positive controls (e.g., BAY 11-7082, IKK inhibitors, or Celastrol) to validate your assay performance [2].
  • Assay Robustness: When establishing reporter assays, calculate intra-assay and inter-assay variability coefficients (CV and ICC) to ensure reproducibility. A low CV and high ICC indicate a reliable assay system [3].

Experimental Workflow Overview

The diagram below illustrates a generalized workflow for validating an NF-κB inhibitor, integrating the key assays described above.

workflow Cell Seeding & Adherence Cell Seeding & Adherence Compound Pre-treatment Compound Pre-treatment Cell Seeding & Adherence->Compound Pre-treatment 24h NF-κB Pathway Stimulation (e.g., TNF-α) NF-κB Pathway Stimulation (e.g., TNF-α) Compound Pre-treatment->NF-κB Pathway Stimulation (e.g., TNF-α) 24h Parallel Assays Parallel Assays Compound Pre-treatment->Parallel Assays Functional Readout Functional Readout NF-κB Pathway Stimulation (e.g., TNF-α)->Functional Readout 24h Luciferase Reporter Assay Luciferase Reporter Assay Functional Readout->Luciferase Reporter Assay β-Lactamase Reporter Assay (qHTS) β-Lactamase Reporter Assay (qHTS) Functional Readout->β-Lactamase Reporter Assay (qHTS) Data Analysis (IC₅₀) Data Analysis (IC₅₀) Luciferase Reporter Assay->Data Analysis (IC₅₀) β-Lactamase Reporter Assay (qHTS)->Data Analysis (IC₅₀) Viability Assay (MTT) Viability Assay (MTT) Parallel Assays->Viability Assay (MTT) Mechanistic Studies Mechanistic Studies Parallel Assays->Mechanistic Studies Confirm Non-cytotoxic Confirm Non-cytotoxic Viability Assay (MTT)->Confirm Non-cytotoxic Immunostaining (p65 Translocation) Immunostaining (p65 Translocation) Mechanistic Studies->Immunostaining (p65 Translocation) Western Blot (IκBα degradation) Western Blot (IκBα degradation) Mechanistic Studies->Western Blot (IκBα degradation)

References

Recoflavone's Mechanisms and Research Uses

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available on Recoflavone's biological activities and research contexts.

Property/Aspect Description
Associated Conditions Acute/Chronic Gastritis, Dry Eye Syndrome (from clinical trials) [1]
Mechanism of Action Inhibits the NF-κB pathway; acts as a modulator of subunits like p65 and c-Rel [1] [2]
Key Biological Activities Anti-inflammatory, anti-tumor, protection of gastric and intestinal mucosa, promotes secretion in ocular surface and salivary glands [2]
In Vitro Findings Increases mucin-like glycoprotein and specific mucins (MUC1, MUC5AC, etc.) in human corneal and conjunctival epithelial cells at 100-250 µM [2]
In Vivo Findings Reduces corneal damage in rabbit dry eye models (3% eye drops); shows protective effects in rat intestinal injury and mouse colitis-associated cancer models (30 mg/kg, oral) [2]

Experimental Protocol for IC50 Determination

While this compound's specific IC50 data is missing, research on similar flavonoids uses established methods. The following workflow and description outline a standard approach for determining IC50 values, which could be applicable to this compound.

start Prepare Cell-Based Assay A Culture CHO cells stably expressing target protein (e.g., OATP2B1) start->A B Add fluorescent probe substrate (e.g., DBF) A->B C Treat with a range of inhibitor (e.g., flavonoid) concentrations B->C D Incubate for fixed time (e.g., 2 minutes) C->D E Wash cells and lyse D->E F Measure fluorescence (Ex/Em: 485/528 nm) E->F G Calculate specific uptake (Background subtracted) F->G H Fit data to non-linear regression model G->H end Determine IC50 value H->end

The methodology for determining the half-maximal inhibitory concentration (IC50) typically involves a cell-based fluorescence uptake assay [3]. Below is a generalized protocol based on studies investigating flavonoid interactions with transporters, which serves as a relevant example:

  • Cell System: Use a stable cell line expressing the target protein of interest (e.g., CHO cells expressing human OATP2B1). Wild-type cells are used in parallel to determine background, non-specific uptake [3].
  • Probe Substrate: A fluorescent probe like 4′,5′-Dibromofluorescein (DBF) is used as a substrate for the target. Its uptake is linear over a defined period (e.g., up to 3 minutes) [3].
  • Inhibition Assay: Cells are incubated with a fixed concentration of the probe substrate (e.g., 5 µM DBF) alongside a range of increasing concentrations of the inhibitor compound (e.g., this compound or other flavonoids) [3].
  • Measurement & Analysis: After incubation, cells are washed and lysed. The fluorescence of the accumulated probe is measured. The OATP2B1-specific uptake is calculated by subtracting the background uptake in wild-type cells [3].
  • IC50 Calculation: The inhibitor's concentration that reduces the specific uptake of the probe by 50% is determined by applying non-linear curve fit analysis (e.g., using software like GraphPad Prism) to the dose-response data [3].

References

Recoflavone structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Activity & Mechanism of Action

Recent molecular modeling studies indicate that Recoflavone is a promising anticancer lead compound. The table below summarizes its reported inhibitory activity against key cyclin-dependent kinases (CDKs) [1].

Protein Target Reported Activity Experimental Method Key Finding
CDK2 Promising inhibitor [1] Molecular Docking & Molecular Dynamics (MD) Simulation One of the compounds with the lowest binding energy against CDK2 [1].
CDK9 Promising inhibitor [1] Molecular Docking & Molecular Dynamics (MD) Simulation One of the compounds with the lowest binding energy against CDK9 [1].

Biological Context: CDK2 and CDK9 are serine/threonine kinases that play critical roles in cell cycle progression and transcription regulation, respectively. Inhibiting these kinases can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets [1].

Detailed Experimental Protocols

The primary data for this compound comes from a computational study. The following workflow outlines the key steps for this type of analysis [1].

Start Start: In Silico Study Prep 1. Protein and Ligand Preparation Start->Prep Dock 2. Molecular Docking Prep->Dock Sim 3. Molecular Dynamics (MD) Simulation Dock->Sim Analysis 4. Binding Affinity Analysis Sim->Analysis Result Outcome: Identify Promising Leads Analysis->Result

Methodology Details:

  • Molecular Docking: This computational technique predicts the preferred orientation of a small molecule (like this compound) when bound to a target protein (like CDK2/CDK9). The goal is to predict the binding affinity, often scored by a docking score that estimates the strength of the interaction. In the cited study, this compound was identified as having one of the lowest binding energies against the targets [1].
  • Molecular Dynamics (MD) Simulation: This method simulates the physical movements of atoms and molecules over time. It is used to assess the stability of the protein-ligand complex derived from docking and to understand conformational changes. The stability of this compound bound to CDK2/CDK9 during MD simulation reinforced its potential as a lead compound [1].

Signaling Pathways in Flavone Anticancer Activity

While not specific to this compound, flavones as a class are known to induce cancer cell death (apoptosis) through multiple signaling pathways. The diagram below illustrates these common mechanisms, which provide context for this compound's potential actions [2].

Flavone Flavone Mitochondrial Mitochondrial Pathway Flavone->Mitochondrial DeathReceptor Death Receptor Pathway Flavone->DeathReceptor Apoptosis Apoptosis ProApoptotic ↑ Pro-apoptotic proteins (e.g., BAX, BAK) Mitochondrial->ProApoptotic AntiApoptotic ↓ Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Mitochondrial->AntiApoptotic Caspase3 Caspase-3 Activation DeathReceptor->Caspase3 Caspase3->Apoptosis CytC Cytochrome c Release ProApoptotic->CytC AntiApoptotic->CytC Inhibits CytC->Caspase3

Pathway Key Points:

  • Key Proteins: Flavones can modulate the activity of crucial protein families, including the Bcl-2 family (regulates mitochondrial membrane integrity) and Caspases (executioner proteins of apoptosis) [2].
  • Tumor Suppressor p53: Some flavones can activate the p53 pathway, a central regulator of the cellular response to stress and DNA damage, which can lead to cell cycle arrest and apoptosis [2].
  • Transcription Factors: Pathways involving NF-κB (often pro-survival) and Akt/PI3K (a key survival signal) are also common targets for flavonoids, and their inhibition can promote cell death [2].

Flavone Structure-Activity Relationship Overview

Although a dedicated SAR for this compound is not available, general structural features important for the anticancer activity of flavones have been identified. The chemical structure below shows the common flavone scaffold with key SAR positions labeled [2].

A1 ... A2 Ring A C Pyran Ring (C) B1 Ring B B2 ... Note * C2-C3 double bond * C4 ketone group * B-ring 3',4' di-OH Note->C

Key SAR Insights for Anticancer Activity [2]:

  • C2-C3 Double Bond: The presence of a double bond between C2 and C3 (part of the C-ring) is critical for potent antiproliferative activity.
  • B-ring Catechol Group: A di-hydroxy (catechol) group at the 3' and 4' positions on the B-ring significantly enhances activity.
  • C4 Carbonyl Group: The ketone group at the C4 position is important for activity, often involved in hydrogen bonding with the target protein.

References

Recoflavone's Mechanisms and Potential Effects

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone is a synthetic flavonoid derivative studied for conditions like dry eye and gastric injuries. The tables below summarize its key mechanisms and associated potential therapeutic and safety considerations based on preclinical research.

Table 1: Documented Mechanisms of Action and Biological Activities

Mechanism / Biological Activity Experimental Context (In Vitro/In Vivo) Potential Therapeutic Implication Potential Safety Consideration
NF-κB pathway inhibition [1] [2] In vitro studies Anti-inflammatory and anti-tumor effects [2]. Long-term immune modulation requires study.
Induction of intracellular Ca²⁺ increase [2] In vitro human epithelial cells Promotes mucin secretion; investigated for dry eye and gastrointestinal protection [2]. Impact on cellular calcium signaling over time is unknown.
Mucin production upregulation [2] In vitro human conjunctival epithelial cells Direct enhancement of protective mucous layers [2]. -
Anti-tumor effects [2] In vivo mouse model of colitis-associated cancer Potential chemopreventive properties [2]. -

Table 2: Summary of Available Preclinical and Clinical Data

Data Category Status & Key Findings Gaps in Long-Term Safety Evidence
Indication & Approval Status Investigational; not approved for clinical use [1]. Full safety profile per regulatory standards is not established.
Available Safety Data (Short-Term) Clinical trials for acute/chronic gastritis and dry eye suggest tolerability for short-term use [1]. No data on long-term or chronic administration in humans.
Toxicity & Pharmacokinetics Not available in searched literature. Absence of fundamental data on absorption, distribution, metabolism, excretion, and chronic toxicity.

The following diagram illustrates the primary molecular mechanism of this compound and the downstream effects that would be the focus of long-term safety studies.

G This compound This compound NF_kB_Pathway Inhibition of NF-κB Pathway This compound->NF_kB_Pathway Calcium_Signaling Increase in Intracellular Ca²⁺ This compound->Calcium_Signaling Anti_inflammatory Anti-inflammatory Effect NF_kB_Pathway->Anti_inflammatory Therapeutic_Use Therapeutic Use (e.g., Dry Eye) Anti_inflammatory->Therapeutic_Use Mucin_Secretion Promotion of Mucin Secretion Mucin_Secretion->Therapeutic_Use Calcium_Signaling->Mucin_Secretion Long_Term_Safety Long-Term Safety Questions Therapeutic_Use->Long_Term_Safety

A Framework for Long-Term Safety Validation

For an investigational drug like this compound, long-term safety is typically established through prospective, long-term extension studies after initial short-term trials confirm efficacy and basic safety [3]. Here is a potential methodological approach:

  • Study Design: A prospective, observational extension study is a cost-effective and robust design. Participants from the initial short-term parent clinical trials are "rolled over" into a long-term study to continue safety observation, potentially for many years [3].
  • Endpoint Selection: The study would monitor for:
    • Major Adverse Cardiovascular Events (MACE): A standard critical safety endpoint for any new drug, comprising nonfatal myocardial infarction, nonfatal stroke, and cardiovascular death [4].
    • Other Safety Signals: Based on the drug's mechanism, this could include monitoring for specific infections (from immune modulation) or other organ-specific toxicities.
  • Data Collection Method: A hybrid follow-up approach is often most efficient [3]. This combines:
    • Real-World Data (RWD) Linkage: Using electronic health records and insurance claims data to passively identify endpoint events like hospitalizations [4] [3].
    • Direct-to-Patient Technology: Collecting patient-reported outcomes via digital platforms.

The workflow for this safety validation strategy is outlined below.

G ParentTrial Completion of Short-Term Parent Trial Design Design: Prospective Observational Extension Study ParentTrial->Design Endpoints Primary Endpoint: MACE Other mechanism-related events Design->Endpoints DataCollection Hybrid Data Collection Endpoints->DataCollection RWD Real-World Data (RWD) Linkage DataCollection->RWD DtP Direct-to-Patient Technology DataCollection->DtP Analysis Analysis & Regulatory Submission RWD->Analysis DtP->Analysis

Conclusion and Research Outlook

  • For Researchers: The most relevant existing data comes from early-phase clinical trials listed in databases like ClinicalTrials.gov and preclinical models.
  • For Validation: Following the extension study model used for other drugs, which leverages real-world data, is a validated path forward for generating the long-term safety evidence required by regulators and the scientific community [4] [3].

References

Recoflavone biomarker validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Biomarker Validation

To support your research, here is a general framework for biomarker validation. The process typically progresses from discovery to full clinical validation, with specific requirements at each phase [1] [2]:

Phase Primary Goal Sample Strategy Key Activities & Metrics
Discovery [2] Identify potential biomarker signatures Small "training set" of samples Use high-throughput 'omics' technologies; initial identification [1].
Pre-Validation [2] Refine and preliminarily test biomarker candidates "Testing set" (~100 people) Cross-validation to eliminate false positives [2].
Validation [1] [2] Confirm clinical utility and reliability Large, independent cohorts from target population Assess sensitivity, specificity, accuracy, precision; establish clinical relevance in at least three groups (e.g., healthy, diseased, diseased with comorbidity) [1] [3] [2].

This workflow can be visualized in the following diagram:

BiomarkerValidation Biomarker Validation Workflow cluster_0 Exploratory Phases cluster_1 Confirmatory Phases Discovery Discovery PreValidation Pre-Validation Discovery->PreValidation  Identifies Candidate  Biomarkers AnalyticalValidation AnalyticalValidation PreValidation->AnalyticalValidation  Refines Panel &  Reduces False Positives ClinicalValidation ClinicalValidation AnalyticalValidation->ClinicalValidation  Assay is Technically  Reliable

Key Experimental Protocols in Validation

For the confirmatory phases, validation involves rigorous testing [1] [3]:

  • Analytical Validation: This step focuses on the assay's technical performance. Key parameters to evaluate include:

    • Sensitivity and Specificity: The assay's ability to correctly identify true positives and true negatives [1].
    • Accuracy and Precision: How close the measurements are to the true value and how reproducible they are [3].
    • Linearity and Lower Limit of Detection: The range in which the assay provides proportional results and the smallest amount of biomarker it can reliably detect [3].
    • Robustness and Stability: How the assay performs under varying conditions, such as different operators or sample storage times [3].
  • Clinical Validation: This step establishes the biomarker's medical usefulness. It involves:

    • Assessing Clinical Utility: Determining the biomarker's ability to distinguish between relevant clinical groups (e.g., diseased vs. healthy, responders vs. non-responders to a therapy) [1] [3].
    • Correlation with Outcomes: Analyzing the biomarker's link to clinical endpoints, such as overall survival, disease progression, or response to treatment [1].
    • Use of Independent Cohorts: Validation must be performed on sample sets that were not used in the discovery phase to ensure generalizability [1] [2].

How to Proceed with Your Research

Given that no direct studies on Recoflavone as a biomarker were found, you may need to adjust your research strategy:

  • Explore Therapeutic Mechanisms: The existing literature discusses this compound's biological activities, such as its anti-inflammatory effects and promotion of mucus secretion [4]. Investigating these mechanisms more deeply could generate hypotheses about its potential as a pharmacodynamic biomarker, which measures a drug's biological effect.
  • Broaden Your Search: Consider searching for biomarker studies related to the pathways this compound influences, such as inflammatory markers (e.g., interleukin-6) or mucus-related components, rather than the compound itself.
  • Consult Specialty Databases: Direct searches on specialized platforms like ClinicalTrials.gov may reveal ongoing research that has not yet been published in academic journals.

References

Recoflavone histopathological validation

Author: Smolecule Technical Support Team. Date: February 2026

Recoflavone Profile

The table below summarizes the core information available for this compound from the DrugBank database [1].

Attribute Description
Generic Name This compound [1]
Drug Status Investigational [1]
Chemical Formula C₂₀H₁₈O₈ [1]
Average Weight 386.356 g/mol [1]
Mechanism of Action Acts as a modulator of the NF-κB signaling pathway, targeting subunits including c-Rel, RelB, p65, p100, and p105 [1].
Indications (Under Investigation) Acute Gastritis, Chronic Gastritis, Dry Eye Syndrome [1]
External IDs DA-6034 [1]

Known Mechanisms and Pathways

This compound's primary documented mechanism of action is the modulation of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells) signaling pathway [1]. This pathway is a critical regulator of immune and inflammatory responses. The diagram below illustrates how this compound interacts with this pathway based on available target information [1].

recoflavone_nfkb_pathway This compound This compound NFkB_Complex NF-κB Complex (cytosol) This compound->NFkB_Complex Modulates IkB I-κB Inhibitor NFkB_Complex->IkB Bound to NFkB_Nucleus NF-κB Transcription Factors IkB->NFkB_Nucleus Degradation Releases Gene_Expression Inflammatory Response Gene Expression NFkB_Nucleus->Gene_Expression Activates

Research Context and Next Steps

The search results indicate a significant gap in publicly available data for this compound's histopathological validation. Here is context for your research and suggestions for finding more detailed information:

  • Focus on Mechanism over Histopathology: The retrieved data emphasizes this compound's molecular mechanism (NF-κB modulation) [1] but lacks specific histopathological studies. This is common in early-stage research where mechanistic understanding precedes detailed tissue-level analysis.
  • Consult Specialized Databases: To find more comprehensive data, search directly on official and specialized platforms:
    • ClinicalTrials.gov: Search for "DA-6034" or "this compound" to find clinical trial protocols and potentially published results.
    • PubMed / MEDLINE: Use the compound name and synonyms to locate primary research articles.
    • Google Patents: Search for patent numbers like WO2018204764A1 [2] which may contain detailed experimental data not published in journals.

References

Understanding the Candidates: Recoflavone vs. Biologics

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core characteristics of Recoflavone and the broader class of biologics based on the available data.

Feature This compound (Small Molecule) Biologics / Biosimilars
Drug Type Semi-synthetic flavonoid (small molecule) [1] [2]. Complex molecules (e.g., mAbs, recombinant proteins, cell/gene therapies) [3] [4].
Primary Mechanism Inhibits NF-κB pathway; induces intracellular calcium increase; promotes mucin secretion [2]. Highly variable, often targeting specific pathways (e.g., receptor blockade, enzyme replacement, gene editing) [4].
Development Cost Information not available in search results. $100-250 million for biosimilars; significantly higher for novel biologics [3].
Development Timeline Information not available in search results. 6-8 years for biosimilars [3].
Key Therapeutic Areas Dry eye, gastric/intestinal injury, colitis-associated cancer (based on preclinical/animal models) [2]. Oncology, immunology, cardiometabolic, rare diseases [4].
Policy Context Small-molecule drugs are subject to Medicare price negotiation 9 years post-approval [5]. Biologics are subject to Medicare price negotiation 13 years post-approval [5].

This compound's Mechanism of Action

Based on the search results, the following signaling pathway for this compound can be constructed. This diagram illustrates its multi-targeted approach, which contributes to its anti-inflammatory and mucosal protective effects.

G This compound This compound NFkB_Inactive NF-κB (Inactive) This compound->NFkB_Inactive  Inhibits Ca2_Increase Intracellular Ca²⁺ Increase This compound->Ca2_Increase  Induces NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Activation Signal ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB_Active->ProInflammatoryGenes CytokineRelease Release of Inflammatory Cytokines ProInflammatoryGenes->CytokineRelease AntiInflammation Anti-inflammatory Effect MucinSecretion Mucin Secretion & Production Ca2_Increase->MucinSecretion Mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16 MucinSecretion->Mucins MucosalProtection Mucosal Protection & Repair Mucins->MucosalProtection

The diagram above shows that this compound acts through two primary pathways to exert its therapeutic effects [2]:

  • NF-κB Pathway Inhibition: This leads to reduced expression of pro-inflammatory genes and cytokines, resulting in an anti-inflammatory effect.
  • Induction of Calcium Increase: This triggers the secretion and production of key mucins (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16), leading to mucosal protection and repair.

A Framework for Cost-Effectiveness Analysis

Since a direct cost comparison for this compound is unavailable, the table below outlines the critical factors you would need to analyze. The data for biologics is derived from the financial evaluation models in the search results [3].

Analysis Factor Key Considerations for Comparison

| Development & Production | • Cost: Compare total development (this compound likely lower than $100-250M for biosimilars) and manufacturing costs (biologics' Cost of Goods can be 25-35% of revenue). • Timeline: Biologics/biosimilars take 6-8 years to develop. | | Market & Commercial | • Pricing & Reimbursement: List price and reimbursement levels (noting the different Medicare negotiation clocks for small molecules vs. biologics) [5]. • Market Share: Projected peak market share (for biosimilars, a 15-30% target is used in models). | | Clinical & Patient Value | • Efficacy: Direct comparison of clinical trial endpoints and real-world effectiveness. • Safety & Tolerability: Rate and severity of adverse events. • Therapeutic Regimen: Dosing frequency (e.g., daily oral vs. bi-annual injection) and its impact on patient adherence. |

Detailed Experimental Protocols

For researchers looking to validate or compare the effects of this compound, here are detailed methodologies for key experiments cited in the search results.

  • In Vitro Protocol: Muci n Secretion in Human Conjunctival Epithelial Cells [2]

    • Cell Culture: Maintain human conjunctival epithelial cells in appropriate medium and conditions.
    • Treatment: Apply this compound at a concentration of 200 µM to the cells for a 24-hour incubation period.
    • Analysis: Measure the production of mucins (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16) using techniques like enzyme-linked immunosorbent assay (ELISA) or quantitative polymerase chain reaction (qPCR) to assess gene expression.
  • In Vivo Protocol: Dry Eye Disease Model in Rabbits [2]

    • Animal Model: Use Male New Zealand White rabbits (approx. 2.5 kg). Induce dry eye by keeping eyes open with a speculum for 2 hours.
    • Dosing: Administer a single dose of 3% this compound eye drops to the treated group.
    • Evaluation: Assess corneal damage by measuring methylene blue permeability. A significant decrease in permeability in the treated group indicates prevention of desiccation-induced damage.
  • In Vivo Protocol: Colitis-Associated Cancer Model in Mice [2]

    • Animal Model: Use C57BL/6 mice (10 weeks old). Induce tumors by administering azoxymethane (AOM) and dextran sulfate sodium (DSS).
    • Dosing: Administer 30 mg/kg of this compound via oral gavage, twice daily, from day 7 to day 63 of the study.
    • Endpoints: Evaluate by counting the number of colon tumors, measuring weight loss and colon shortening, and analyzing tissue for apoptosis (e.g., TUNEL assay) and proliferation markers (e.g., Ki-67).

How to Proceed with a Full Comparison

To conduct a thorough comparison, I suggest you:

  • Consult Specialized Databases: Access subscription-based pharmaceutical intelligence platforms (e.g., Citeline, IQVIA, GlobalData) which often contain detailed sales, forecast, and pipeline information that is not public.
  • Perform a Literature Review: Conduct a systematic search on PubMed, Scopus, and Web of Science for studies that directly compare the cost-effectiveness of small molecules and biologics in specific therapeutic areas, such as inflammatory bowel disease.
  • Conduct a Cost-Minimization/Analysis Study: If clinical efficacy is assumed to be similar, a formal cost-minimization analysis can be designed using the cost frameworks and experimental efficacy data.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

386.10016753 g/mol

Monoisotopic Mass

386.10016753 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U96J5LG435

Other CAS

203191-10-0

Wikipedia

Recoflavone

Dates

Last modified: 04-14-2024
1: Lee H, Kim EK, Kim JY, Yang YM, Shin DM, Kang KK, Kim TI. DA-6034-induced mucin secretion via Ca2+-dependent pathways through P2Y receptor stimulation. Invest Ophthalmol Vis Sci. 2014 Sep 11;55(10):6565-74. doi: 10.1167/iovs.14-13875. PubMed PMID: 25212776.
2: Yang YM, Park S, Ji H, Kim TI, Kim EK, Kang KK, Shin DM. DA-6034 Induces [Ca(2+)]i Increase in Epithelial Cells. Korean J Physiol Pharmacol. 2014 Apr;18(2):89-94. doi: 10.4196/kjpp.2014.18.2.89. Epub 2014 Apr 3. PubMed PMID: 24757369; PubMed Central PMCID: PMC3994308.
3: Lee J, Shin KH, Kim JR, Lim KS, Jang IJ, Chung JY. Pharmacokinetics, safety and tolerability of DA-6034, an anti-inflammatory agent, after single and multiple oral administrations in healthy volunteers. Clin Drug Investig. 2014 Jan;34(1):37-42. doi: 10.1007/s40261-013-0147-0. PubMed PMID: 24158940.
4: Kim YW, Lee WH, Choi SM, Seo YY, Ahn BO, Kim SH, Kim SG. DA6034 promotes gastric epithelial cell migration and wound-healing through the mTOR pathway. J Gastroenterol Hepatol. 2012 Feb;27(2):397-405. doi: 10.1111/j.1440-1746.2011.06873.x. PubMed PMID: 21793913.
5: Ko SH, Yoo DY, Kim YJ, Choi SM, Kang KK, Kim H, Kim N, Kim JS, Kim JM. A mechanism for the action of the compound DA-6034 on NF-κB pathway activation in Helicobacter pylori-infected gastric epithelial cells. Scand J Immunol. 2011 Sep;74(3):253-63. doi: 10.1111/j.1365-3083.2011.02577.x. PubMed PMID: 21623862.
6: Seo MJ, Kim JM, Lee MJ, Sohn YS, Kang KK, Yoo M. The therapeutic effect of DA-6034 on ocular inflammation via suppression of MMP-9 and inflammatory cytokines and activation of the MAPK signaling pathway in an experimental dry eye model. Curr Eye Res. 2010 Feb;35(2):165-75. doi: 10.3109/02713680903453494. PubMed PMID: 20136427.
7: Choi SM, Seo MJ, Lee YG, Lee MJ, Jeon HJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034, a flavonoid derivative, on mucin-like glycoprotein and ocular surface integrity in a rabbit model. Arzneimittelforschung. 2009;59(10):498-503. PubMed PMID: 19998577.
8: Choi SM, Lee YG, Seo MJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034 on aqueous tear fluid secretion and conjunctival goblet cell proliferation. J Ocul Pharmacol Ther. 2009 Jun;25(3):209-14. doi: 10.1089/jop.2008.0126. PubMed PMID: 19456255.
9: Kim JW, Kim BG, Lee KL, Jeong JB, Jung YJ, Kim JS, Jung HC, Song IS. The effects of DA-6034 on NF-kappaB activity induced by lipopolysaccharide or tumor necrosis factor alpha in a human colonic epithelial cell line. Hepatogastroenterology. 2008 Nov-Dec;55(88):2059-64. PubMed PMID: 19260477.
10: Jang SW, Lee JW, Park SH, Kim JH, Yoo M, Na DH, Lee KC. Gastroretentive drug delivery system of DA-6034, a new flavonoid derivative, for the treatment of gastritis. Int J Pharm. 2008 May 22;356(1-2):88-94. doi: 10.1016/j.ijpharm.2007.12.042. Epub 2008 Jan 9. PubMed PMID: 18276090.
11: Nam SY, Kim JS, Kim JM, Lee JY, Kim N, Jung HC, Song IS. DA-6034, a derivative of flavonoid, prevents and ameliorates dextran sulfate sodium-induced colitis and inhibits colon carcinogenesis. Exp Biol Med (Maywood). 2008 Feb;233(2):180-91. doi: 10.3181/0707-RM-186. PubMed PMID: 18222973.
12: Choi SM, Shin JH, Kang KK, Ahn BO, Yoo M. Gastroprotective effects of DA-6034, a new flavonoid derivative, in various gastric mucosal damage models. Dig Dis Sci. 2007 Nov;52(11):3075-80. Epub 2007 Apr 4. PubMed PMID: 17406830.
13: Lee JS, Kim HS, Hahm KB, Sohn MW, Yoo M, Johnson JA, Surh YJ. Inhibitory effects of 7-carboxymethyloxy-3',4',5-trimethoxyflavone (DA-6034) on Helicobacter pylori-induced NF-kappa B activation and iNOS expression in AGS cells. Ann N Y Acad Sci. 2007 Jan;1095:527-35. PubMed PMID: 17404066.
14: Kim EJ, Chung MY, Chung HJ, Son MW, Kwon JW, Yoo M, Lee MG. Pharmacokinetics of 7-carboxymethyloxy-3',4',5-trimethoxy flavone (DA-6034), a derivative of flavonoid, in mouse and rat models of chemically-induced inflammatory bowel disease. J Pharm Pharmacol. 2006 Jan;58(1):27-35. PubMed PMID: 16393461.
15: Chung HJ, Choi YH, Choi HD, Jang JM, Shim HJ, Yoo M, Kwon JW, Lee MG. Pharmacokinetics of DA-6034, an agent for inflammatory bowel disease, in rats and dogs: Contribution of intestinal first-pass effect to low bioavailability in rats. Eur J Pharm Sci. 2006 Mar;27(4):363-74. Epub 2006 Jan 4. PubMed PMID: 16387482.
16: Yang SH, Bae SK, Kwon JW, Yoo M, Lee MG. Gender differences in the pharmacokinetics of DA-6034, a derivative of flavonoids, in rats. Biopharm Drug Dispos. 2006 Jan;27(1):47-51. PubMed PMID: 16302288.
17: Kim YS, Son M, Ko JI, Cho H, Yoo M, Kim WB, Song IS, Kim CY. Effect of DA-6034, a derivative of flavonoid, on experimental animal models of inflammatory bowel disease. Arch Pharm Res. 1999 Aug;22(4):354-60. PubMed PMID: 10489873.

Explore Compound Types